Benzyl-PEG3-methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-17-15(16)7-8-18-9-10-19-11-12-20-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJUNFWEMICIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl-PEG3-methyl ester and its Congeners for Drug Development Professionals
A Comprehensive Overview of Benzyl-Protected PEG3 Linkers in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
This technical guide provides a detailed exploration of Benzyl-PEG3-methyl ester and its closely related and more scientifically prominent analogue, Benzyl-PEG3-methanesulfonate (Benzyl-PEG3-MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough understanding of the chemical properties, applications, and experimental considerations of these important bifunctional linkers.
Introduction: The Role of PEG Linkers in Advanced Therapeutics
Polyethylene glycol (PEG) linkers are fundamental tools in modern drug development, prized for their ability to favorably modify the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] These flexible, hydrophilic spacers are widely incorporated into complex biologics, antibody-drug conjugates (ADCs), and, most notably, Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.[3]
A typical PROTAC is composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker is not merely a passive connector; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]
This guide will focus on the Benzyl-PEG3 series of linkers, which feature a three-unit ethylene (B1197577) glycol chain. This chain length is often a starting point in PROTAC design as it provides a good balance of flexibility and rigidity. The benzyl (B1604629) group serves as a protecting group for a terminal hydroxyl functionality, which can be deprotected to allow for further chemical modification.
Chemical Properties and Identification
While "this compound" is the term of interest, it is crucial to distinguish it from the more commonly referenced "Benzyl-PEG3-MS" (methanesulfonate), which possesses a mesylate leaving group instead of a methyl ester. The mesylate is a better leaving group, making Benzyl-PEG3-MS a more reactive and versatile intermediate for conjugation reactions. Given the prevalence of data for the mesylated form, this guide will primarily focus on Benzyl-PEG3-MS, while also providing comparative data for other relevant Benzyl-PEG3 derivatives.
Table 1: Physicochemical Properties of Benzyl-PEG3-MS and Related Compounds
| Property | Benzyl-PEG3-MS | This compound |
| Synonyms | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl methanesulfonate; MsO-(CH2CH2O)3-Bn[] | N/A |
| CAS Number | 702701-70-0[][7] | 138367-67-0 (Supplier Specific) |
| Molecular Formula | C14H22O6S[] | C15H22O5[8] |
| Molecular Weight | 318.39 g/mol [] | 282.33 g/mol [8] |
| Appearance | Transparent Liquid[] | N/A |
| Boiling Point | 462.7 ± 35.0 °C at 760 mmHg[] | N/A |
| Density | 1.2 ± 0.1 g/cm³[] | N/A |
| InChI Key | MEUSATKDKDWEPY-UHFFFAOYSA-N[] | N/A |
| SMILES | CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1[3] | N/A |
| Storage | Store at 2-8°C[] | N/A |
Applications in Drug Discovery and Development
The primary application of Benzyl-PEG3-MS and related linkers is in the synthesis of PROTACs.[3][9] The bifunctional nature of these linkers allows for the sequential attachment of a POI-binding ligand and an E3 ligase-recruiting ligand.
The benzyl-protected end of the linker allows for stability during the initial synthetic steps. Following the conjugation of the first ligand, the benzyl group can be removed (deprotected) to reveal a hydroxyl group. This hydroxyl group can then be activated or modified to react with the second ligand, completing the PROTAC synthesis. The mesylate group in Benzyl-PEG3-MS is a good leaving group, making it highly suitable for nucleophilic substitution reactions, typically with an amine or hydroxyl group on a ligand.
The advantages of using a PEG3 linker, such as Benzyl-PEG3-MS, in PROTAC design include:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[2]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG3 linker can provide the ideal spatial orientation between the POI and the E3 ligase, promoting the formation of a stable and productive ternary complex for efficient ubiquitination.[4]
Experimental Protocols
Representative Protocol: Two-Step Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker
This protocol describes the synthesis of a PROTAC by first coupling a POI ligand to a hydroxyl-PEG-acid linker, followed by activation of the hydroxyl group and coupling to an E3 ligase ligand.
Step 1: Synthesis of the POI-Linker Intermediate
-
Materials:
-
Amine-functionalized POI ligand
-
Hydroxy-PEG-acid linker
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297), saturated aqueous NaHCO3, water, brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: a. Dissolve the Hydroxy-PEG-acid linker (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG-OH).
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
POI-PEG-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Procedure: a. Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM. b. Add TEA (1.5 equivalents) to the solution and cool to 0°C. c. Slowly add a solution of MsCl (1.2 equivalents) in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the mesylated intermediate (POI-PEG-OMs). e. In a separate flask, dissolve the amine-containing E3 ligase ligand (1.5 equivalents) in anhydrous DMF. f. Add the solution of the POI-PEG-OMs intermediate to the E3 ligase ligand solution. g. Add DIPEA (3.0 equivalents) to the reaction mixture. h. Stir the reaction at 60°C overnight under a nitrogen atmosphere. i. Monitor the reaction progress by LC-MS. j. Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[10]
Safety and Handling
A safety data sheet (SDS) for Benzyl-PEG3-MS was not publicly available. However, for structurally similar compounds, general laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is imperative to consult the supplier-specific SDS.
Visualizing Workflows and Pathways
Diagram 1: The Role of a PEG3 Linker in PROTAC-Mediated Protein Degradation
Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.
Diagram 2: General Synthetic Workflow for a PROTAC using a Bifunctional Linker
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
Benzyl-PEG3-MS is a valuable chemical tool for the construction of complex therapeutic molecules, particularly PROTACs. Its bifunctional nature, combined with the beneficial properties of the PEG3 linker, provides a versatile platform for drug discovery. While the distinction between the methyl ester and mesylate forms is important for reactivity considerations, the underlying principles of using a benzyl-protected PEG3 linker remain the same. A thorough understanding of the properties and experimental considerations of these linkers is essential for the rational design of next-generation protein degraders and other advanced therapeutics. As research in targeted protein degradation continues to accelerate, the strategic use of well-defined linkers like Benzyl-PEG3-MS will undoubtedly play a pivotal role in the development of novel and effective medicines.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG3-methyl ester is a bifunctional molecule increasingly utilized in biomedical research and drug development, particularly as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectroscopic data, and key reactive behaviors. Detailed experimental protocols for its synthesis, modification, and application in bioconjugation are presented to facilitate its effective use in the laboratory.
Core Chemical and Physical Properties
This compound, systematically named methyl 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoate, is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative. The presence of a benzyl (B1604629) ether protecting group on one terminus and a methyl ester on the other provides orthogonal reactivity, making it a versatile building block in complex molecule synthesis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 127457-61-8 | [1] |
| Molecular Formula | C₁₅H₂₂O₅ | [1] |
| Molecular Weight | 282.33 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar PEG compounds |
| Boiling Point | Not explicitly reported | High boiling point expected due to molecular weight and polarity |
| Melting Point | Not applicable (liquid at RT) | Inferred from physical state |
| Density | Not explicitly reported | Expected to be slightly denser than water |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate, THF). Limited solubility in water. | [3] General solubility of PEG esters.[4][5] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~7.35 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.70-3.55 (m, 12H, PEG chain -O-CH₂-CH₂-O-), 3.65 (s, 3H, -O-CH₃), 2.75 (t, 2H, -CH₂-COOCH₃) |
| ¹³C NMR | δ ~172 (C=O, ester), 138 (Ar-C, quaternary), 128.5, 127.8, 127.6 (Ar-CH), 73.2 (Ar-CH₂-O), 70.8-69.5 (PEG -CH₂-), 51.7 (-O-CH₃), 36.5 (-CH₂-COOCH₃) |
| Mass Spec (ESI-MS) | [M+Na]⁺ at m/z 305.14 |
| FT-IR | ~2870 cm⁻¹ (C-H stretch, alkyl), ~1740 cm⁻¹ (C=O stretch, ester), ~1100 cm⁻¹ (C-O stretch, ether) |
Key Chemical Reactions and Experimental Protocols
The utility of this compound lies in the selective manipulation of its terminal functional groups. The benzyl ether serves as a stable protecting group for a hydroxyl function, while the methyl ester can be readily converted to a carboxylic acid.
Synthesis of this compound
A plausible synthetic route involves the benzylation of a commercially available PEGylated methyl ester precursor.
Experimental Protocol: Synthesis of this compound
-
Materials: Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, Benzyl bromide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Deprotection and Functional Group Transformations
The benzyl group can be removed under reductive conditions to yield the corresponding alcohol.
Experimental Protocol: Debenzylation
-
Materials: this compound, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas.
-
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
-
The methyl ester can be hydrolyzed under basic conditions to provide a terminal carboxylic acid, which is a key functional handle for amide bond formation.[6][7][8]
Experimental Protocol: Saponification
-
Materials: this compound, Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is in the construction of PROTACs, where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[3][9][10][11] The carboxylic acid, generated from the hydrolysis of the methyl ester, is commonly activated for coupling with an amine-containing molecule.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
-
Materials: Benzyl-PEG3-carboxylic acid (synthesized as described in 3.2.2), Amine-containing ligand, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve Benzyl-PEG3-carboxylic acid (1 equivalent) and the amine-containing ligand (1-1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (typically 1-4 hours, monitored by LC-MS).
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting PROTAC conjugate by preparative HPLC.
-
Visualizations of Structure and Reactivity
Chemical Structure
Caption: Chemical structure of this compound.
Reaction Pathway: Hydrolysis and Amide Coupling
Caption: Key reaction pathway for functionalization.
Experimental Workflow: PROTAC Synthesis
Caption: Workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and orthogonal protecting groups allow for controlled and sequential chemical modifications. This guide provides the essential chemical properties, spectroscopic data, and detailed experimental protocols to enable its effective application in the synthesis of complex molecules, particularly in the design and development of novel PROTAC-based therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biocat.com [biocat.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Synthesis of Benzyl-PEG3-methyl ester
This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed synthesis of Benzyl-PEG3-methyl ester for researchers, scientists, and professionals in drug development. This versatile molecule is often utilized as a linker in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, systematically named methyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate, is a polyethylene (B3416737) glycol (PEG) derivative featuring a benzyl (B1604629) ether protecting group and a terminal methyl ester. The PEG3 linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Systematic Name | methyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate |
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Methanol) |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from commercially available triethylene glycol. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for similar molecules and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol (Benzyl-PEG3-OH)
This step involves the formation of a benzyl ether from triethylene glycol using the Williamson ether synthesis.
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylene glycol (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl-PEG3-OH as a colorless oil.
Table 2: Quantitative Data for Step 1
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by NMR) | >95% |
Step 2: Synthesis of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)acetic acid
This step involves the oxidation of the primary alcohol of Benzyl-PEG3-OH to a carboxylic acid. A common method is TEMPO-catalyzed oxidation.
Materials:
-
Benzyl-PEG3-OH
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (B82951) (bleach), commercial solution
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Benzyl-PEG3-OH (1.0 eq) in DCM in a round-bottom flask.
-
Add TEMPO (0.05 eq) and an aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
To the combined organic layers, add 1 M HCl and extract the product into the aqueous layer.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with DCM (3 x).
-
Combine the final organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Table 3: Quantitative Data for Step 2
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by NMR) | >95% |
Step 3: Synthesis of this compound
The final step is the Fischer esterification of the carboxylic acid with methanol.
Materials:
-
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)acetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the final product, this compound.
Table 4: Quantitative Data for Step 3
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by NMR) | >98% |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group transformations.
Caption: Logical flow of functional group transformations.
Unlocking Targeted Protein Degradation: A Technical Guide to Benzyl-PEG3-methyl ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Benzyl-PEG3-methyl ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While not possessing a direct pharmacological effect, its role as a flexible linker is critical to the function of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
The Core Concept: Mechanism of Action of PROTACs Enabled by Linkers
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as such a linker, providing a flexible connection between the two ends of the PROTAC molecule.[1][2]
The mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[3][4][5] The flexibility and length of the PEG linker, such as that derived from this compound, are crucial for the stable formation of this complex.[6][7]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.[8]
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.[4][9]
-
Recycling : After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[3][10]
Physicochemical Properties of this compound
Understanding the properties of the linker is essential for designing effective PROTACs. The inclusion of a PEG (polyethylene glycol) chain, as in this compound, can enhance aqueous solubility and cell permeability of the resulting PROTAC molecule.[6][11]
| Property | Value |
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 127457-61-8 |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
| Storage | Store at -20°C for long-term stability |
The Impact of Linker Length on PROTAC Efficacy: An Illustrative Example
The length and composition of the linker are critical determinants of a PROTAC's efficacy.[7] While specific data for PROTACs utilizing a this compound linker is not publicly available, the following table provides representative data illustrating how linker length can impact the degradation efficiency of a hypothetical PROTAC. The key metrics used to quantify efficacy are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Alkyl C8 | 150 | 75 |
| PROTAC-2 | PEG3 (as in this compound) | 50 | 95 |
| PROTAC-3 | PEG6 | 100 | 85 |
| PROTAC-4 | PEG9 | 250 | 60 |
This data is illustrative and intended to demonstrate the concept of linker optimization. Actual values will vary depending on the target protein, E3 ligase, and specific ligands used.
Experimental Protocols
The development of a PROTAC is a multi-step process involving synthesis, purification, and cellular characterization.
General Protocol for PROTAC Synthesis using a PEG Linker
This protocol outlines a general two-step synthesis of a PROTAC using a functionalized PEG linker.
Step 1: Amide Coupling of the First Ligand
-
To a solution of the PEG linker with a carboxylic acid group (e.g., a derivative of this compound) in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine-functionalized ligand for either the target protein or the E3 ligase (1.0 equivalent).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 2: Coupling of the Second Ligand
-
The product from Step 1, which now has a terminal functional group from the other end of the linker, is dissolved in an appropriate anhydrous solvent.
-
The second ligand (for the E3 ligase or target protein, respectively) with a complementary functional group is added, along with any necessary coupling reagents or catalysts.
-
The reaction is stirred under an inert atmosphere, and the progress is monitored by LC-MS.
-
Upon completion, the final PROTAC is purified by preparative HPLC.[6]
Western Blotting for Target Protein Degradation
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment : Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC and a negative control (e.g., a molecule where the E3 ligase-binding component is inactivated) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis : Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis : After incubation with a suitable secondary antibody, detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control.[12]
Experimental and Developmental Workflow
The development of a potent and selective PROTAC is an iterative process.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. biocat.com [biocat.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. revvity.com [revvity.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
The Crucial Role of PEG Linkers in PROTACs: A Technical Guide for Drug Development Professionals
Introduction to PROTACs and the Significance of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[3][4]
This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in PROTACs, tailored for researchers, scientists, and drug development professionals. We will delve into the structural and functional significance of PEG linkers, present quantitative data on their impact on PROTAC performance, provide detailed experimental protocols for their synthesis and evaluation, and visualize key concepts through diagrams.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility to the PROTAC molecule.[5] These characteristics are instrumental in overcoming some of the inherent challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and complex nature of these molecules.
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC design is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder their development as therapeutic agents. The incorporation of PEG chains is a well-established strategy to mitigate this issue. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, thereby increasing the overall hydrophilicity and solubility of the PROTAC.[6] This enhanced solubility is crucial for formulation, in vivo administration, and achieving effective concentrations at the target site.
Modulating Cellular Permeability
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can potentially reduce passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[7] Compared to more rigid alkyl linkers, PEG chains can adopt folded conformations, which can shield the polar surface area of the PROTAC. This "chameleonic" behavior can create a more compact and less polar structure that is more conducive to traversing the cell membrane.[7] However, it is a delicate balance, as excessive PEGylation can lead to decreased cellular uptake.
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[2] The length and flexibility of the PEG linker are critical parameters that dictate the geometry and stability of this complex. An optimal linker length is essential to properly orient the POI and E3 ligase to facilitate the efficient transfer of ubiquitin to the target protein.[8] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The degradation efficiency of a PROTAC is typically quantified by two key parameters: DC50 (the half-maximal degradation concentration) and Dmax (the maximum degradation level). The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| PROTAC Target | E3 Ligase | Linker (PEG Units) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 0 | >1000 | <20 | [3] |
| 2 | ~500 | ~55 | [3] | ||
| 4 | ~250 | ~70 | [3] | ||
| TBK1 | VHL | < 4 (approx.) | No degradation | N/A | [9] |
| 4-9 (approx.) | Submicromolar | >90 | [9] | ||
| 9 (approx.) | 292 | 76 | [9] | ||
| CDK9 | CRBN | 3 | >1000 | <20 | [3] |
| 5 | ~100 | ~80 | [3] | ||
| 7 | ~250 | ~60 | [3] | ||
| BTK | CRBN | < 5 | Reduced Potency | N/A | [10] |
| 9 | 5.9 | >90 | [10] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison across different studies should be made with caution.
Experimental Protocols
This section provides detailed methodologies for the synthesis of bifunctional PEG linkers and their incorporation into PROTACs, as well as key experiments for evaluating PROTAC performance.
Synthesis of a Bifunctional Amine-PEG-Acid Linker
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with an amine and a carboxylic acid terminus, which are common functionalities for subsequent conjugation to E3 ligase and POI ligands.
Materials:
-
Di-tert-butyl iminodicarboxylate
-
Bromo-PEG-acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Boc Protection: React di-tert-butyl iminodicarboxylate with a suitable base to generate the Boc-protected amine.
-
Alkylation: React the Boc-protected amine with bromo-PEG-acid in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., DMF). The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents. The organic layer is dried over MgSO4 and concentrated. The crude product is purified by flash column chromatography to yield the Boc-protected amine-PEG-acid.
-
Deprotection: Dissolve the Boc-protected linker in a mixture of TFA and DCM. Stir the reaction at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure. The resulting amine-PEG-acid can be used directly or further purified if necessary.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common two-step approach for synthesizing a PROTAC using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine)
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid)
-
Amine-PEG-acid linker
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) and the amine-PEG-acid linker in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified E3 ligase-linker intermediate (which now has a free carboxylic acid) and the POI ligand (with an amine) in anhydrous DMF.
-
Add the coupling reagent and base as in the first step.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to calculate the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[1]
Procedure:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC compound is added to the donor wells of the filter plate. The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Visualizing Key Concepts
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Benzyl-PEG3-methyl Ester in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at its forefront. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand to the E3 ubiquitin ligase ligand. This technical guide delves into the role of Benzyl-PEG3-methyl ester, a commercially available linker, in the synthesis and function of PROTACs. While specific examples of PROTACs incorporating this exact linker are not extensively detailed in peer-reviewed literature, this guide will elucidate the functional contributions of its constituent parts—the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the methyl ester—based on established principles of PROTAC design. We will also present generalized experimental protocols and data interpretation frameworks relevant to the development of PROTACs utilizing such linkers.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are innovative chemical entities designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in determining the overall efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2]
Dissecting this compound: A Linker with Purpose
This compound is a bifunctional linker that offers several advantageous features for PROTAC design. Its structure can be broken down into three key components, each contributing to the overall properties of the resulting PROTAC molecule.
-
Benzyl Group: The benzyl group introduces a degree of rigidity to the linker. This conformational constraint can be beneficial for pre-organizing the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase, thus promoting the formation of a stable and productive ternary complex.[3] Furthermore, the aromatic nature of the benzyl group can facilitate favorable pi-stacking interactions with amino acid residues on the surface of either the target protein or the E3 ligase, further stabilizing the ternary complex.[3]
-
PEG3 (Triethylene Glycol) Moiety: The three-unit polyethylene glycol (PEG) chain is a commonly employed component in PROTAC linkers. Its primary role is to enhance the aqueous solubility and cell permeability of the PROTAC molecule, which are often significant challenges for these relatively large and complex molecules.[4] The flexibility of the PEG chain also allows for the necessary spatial separation and orientation of the two ligands to enable simultaneous binding to the target protein and the E3 ligase. The length of the PEG linker is a critical parameter that often requires optimization to achieve optimal degradation efficiency.[5]
-
Methyl Ester Group: The methyl ester serves as a reactive handle for conjugation. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized ligand (either for the POI or the E3 ligase) through standard amide bond formation reactions. This provides a straightforward and versatile method for incorporating the linker into the final PROTAC molecule.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein in a concentration-dependent manner. The two key parameters used to describe this activity are:
-
DC50: The half-maximal degradation concentration, which represents the concentration of the PROTAC required to achieve 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.
The following table provides an illustrative example of how quantitative data for a hypothetical series of PROTACs with varying linker compositions might be presented.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | Alkyl Chain (C8) | 150 | 85 | 0.5 |
| PROTAC-B | Benzyl-PEG3 | 25 | 95 | 2.1 |
| PROTAC-C | PEG6 | 50 | 90 | 1.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Generalized Synthesis of a PROTAC using a Carboxylic Acid-Functionalized Linker
This protocol describes a general method for coupling a carboxylic acid-containing linker (derived from the hydrolysis of this compound) to an amine-containing protein ligand.
Materials:
-
Amine-functionalized POI ligand
-
Carboxylic acid-functionalized linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC molecule.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines a standard method for assessing the ability of a PROTAC to induce the degradation of a target protein in cultured cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (typically ranging from nanomolar to micromolar) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound represents a valuable building block in the construction of PROTACs, offering a blend of rigidity, solubility-enhancing properties, and synthetic tractability. While specific degradation data for PROTACs utilizing this exact linker is not prominently available in the public domain, the principles of PROTAC design strongly suggest its utility. The benzyl moiety can contribute to the formation of a stable ternary complex, while the PEG3 chain can improve the overall physicochemical properties of the resulting molecule. The generalized protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers interested in leveraging such linkers for the creation of novel protein degraders. The continued exploration of diverse linker chemistries will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.
References
PROTAC Technology and Linkers: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. We will delve into the core mechanism of action, the essential components of PROTAC molecules, and place a special emphasis on the critical role of the linker in determining a PROTAC's efficacy, selectivity, and overall success. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to offer a comprehensive resource for professionals in the field of drug discovery and development.
The Core Principle of PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][2] Unlike traditional small-molecule inhibitors that simply block a protein's function, PROTACs physically remove the target protein from the cell.[1][3] This is achieved by harnessing the cell's own ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[][5]
A PROTAC molecule consists of three main parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[8][9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle, acting in a catalytic manner.[3][10][11] This event-driven pharmacology allows PROTACs to be effective at very low concentrations.[2][3]
Core Components of a PROTAC
The success of a PROTAC molecule is dependent on the careful selection and optimization of its three constituent parts.[12]
-
Warhead : This is the ligand that specifically binds to the protein of interest (POI). The warhead's design is crucial for target engagement and selectivity.[7][12] Interestingly, the warhead does not need to bind to a functional site on the protein; it only needs to provide sufficient affinity to recruit the POI to the ternary complex.[2] This feature significantly expands the "druggable" proteome to include proteins without active sites, such as scaffolding proteins and transcription factors.[1][3]
-
E3 Ligase Ligand : This component, often called the "anchor," binds to an E3 ubiquitin ligase.[7] While over 600 E3 ligases exist in humans, PROTAC development has predominantly utilized ligands for a small number, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), but also MDM2 and IAPs.[13][14][15] The choice of E3 ligase is critical, as their expression levels can vary between different cell types and tissues, influencing the PROTAC's tissue selectivity.[16]
-
Linker : The linker is the chemical moiety that connects the warhead and the E3 ligase ligand.[5] Far from being a passive spacer, the linker is a critical determinant of the PROTAC's overall activity and properties.[2][7]
The Critical Role of the PROTAC Linker
The linker's composition, length, rigidity, and attachment points to the two ligands profoundly impact the PROTAC's biological activity.[6][7] Its primary role is to enable the formation of a stable and productive ternary complex.[2]
Linker Composition and Types
The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][6] Common linker motifs include:
-
Flexible Linkers : These are the most common types used in initial PROTAC design due to their synthetic accessibility.[2]
-
Rigid Linkers : More rigid structures, such as those containing piperazine, piperidine, or triazole moieties, can help lock the PROTAC into a bioactive conformation, which may enhance potency.[][17] Rigid linkers can reduce the entropic penalty of forming the ternary complex.[17]
-
"Smart" or Functional Linkers : These are more advanced designs that can confer new functions, such as incorporating photoswitches for spatiotemporal control.[]
Linker Length and Attachment Points
The length of the linker and its connection points on the warhead and E3 ligase ligand are crucial for optimizing the geometry of the ternary complex.[][6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "positive cooperativity," which stabilizes the complex and enhances degradation efficiency.[2][18] Conversely, a poorly designed linker can cause steric clashes ("negative cooperativity"), destabilizing the complex and reducing efficacy.[2][19] The choice of attachment point is typically guided by identifying solvent-exposed areas on the parent ligands to minimize disruption of their binding to their respective proteins.[6]
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[20]
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.[20]
Below is a summary of quantitative data for several representative PROTACs.
| PROTAC | Target Protein(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3Kγ | VHL | MDA-MB-231 | 42.23 | 88.6 | [21] |
| mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 | [21] | |
| PI3Kα | VHL | MDA-MB-231 | 227.4 | 71.3 | [21] | |
| PI3Kγ | VHL | THP-1 | 88.4 | >70 | [21] | |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [22] |
| JPS016 (9) | HDAC1 | VHL | HCT116 | 550 | Not Specified | [20] |
| HDAC3 | VHL | HCT116 | 530 | Not Specified | [20] | |
| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [20] |
Note: The efficacy of PROTACs is highly dependent on the specific cell line and experimental conditions.
Key Experimental Protocols
Evaluating a PROTAC requires a suite of biochemical and cell-based assays to profile each step of its mechanism of action.[23]
Protocol: Measuring Protein Degradation via Western Blot
Western blotting is the most common method to directly quantify the reduction in target protein levels following PROTAC treatment.[24][25]
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., HCT116, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0 to 5 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[21][26]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE : Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the results to determine the DC50 and Dmax values.[26]
Protocol: Assessing Ternary Complex Formation via NanoBRET™ Assay
The formation of the ternary complex is the crucial first step for PROTAC activity.[8] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor this interaction.[8][23]
Methodology:
-
Cell Line Engineering : Use CRISPR/Cas9 to endogenously tag the protein of interest (e.g., BRD4) with a small HiBiT peptide in a cell line that stably expresses the large LgBiT subunit. Also, transfect these cells to express the E3 ligase (e.g., VHL) fused to a HaloTag®.[8]
-
Assay Preparation : Seed the engineered cells in a 96-well plate. On the day of the experiment, replace the medium with Opti-MEM. Add the HaloTag® ligand (e.g., HaloTag® NanoBRET™ 618 Ligand) and the Nano-Glo® Vivazine substrate, which is the substrate for the reconstituted NanoBiT® luciferase (HiBiT-POI + LgBiT). Incubate for at least 1 hour.[8]
-
PROTAC Addition : Add the PROTAC compound at various concentrations to the wells.
-
Signal Measurement : Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements. Read the plate kinetically over time.
-
Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex (POI-PROTAC-E3). Plot the BRET ratio against PROTAC concentration to determine the potency of complex formation.
Targeting Signaling Pathways with PROTACs: An Example
PROTACs offer a powerful strategy to modulate signaling pathways implicated in diseases like cancer. A key example is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and is often dysregulated in cancer.[21]
Developing PROTACs that can degrade key nodes in this pathway, such as PI3K and mTOR, represents a promising therapeutic strategy.[21] Dual-target degraders may offer a more effective way to shut down the pathway and overcome the compensatory mechanisms that often limit the efficacy of single-target inhibitors.[21] The PROTAC GP262, for instance, was designed to simultaneously degrade both PI3K and mTOR, demonstrating potent anti-proliferative activity in cancer cell lines.[21]
Conclusion and Future Outlook
PROTAC technology represents a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven, catalytic degradation.[2] This approach has expanded the druggable proteome and offers a potent method for overcoming drug resistance.[1] The linker, once considered a simple spacer, is now recognized as a key driver of PROTAC performance, with its rational design being essential for developing potent and selective degraders. As the field matures, we can expect to see the development of more sophisticated linkers, the recruitment of a wider array of E3 ligases, and the progression of more PROTAC-based therapies into clinical trials, heralding a new era of targeted medicine.[7][27]
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. ijcrr.com [ijcrr.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. precisepeg.com [precisepeg.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. benchchem.com [benchchem.com]
- 27. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
The Strategic Application of Benzyl-PEG3-Methyl Ester Derivatives in Antibody-Drug Conjugate (ADC) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a pivotal element, influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of payload release.[1] Polyethylene glycol (PEG) linkers have garnered significant attention in ADC design due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[2][3] This technical guide provides an in-depth exploration of Benzyl-PEG3-methyl ester as a versatile precursor for the synthesis of bifunctional linkers used in ADC research and development. We will delve into its functionalization, conjugation to antibodies and payloads, and the characterization of the resulting ADCs, supported by detailed experimental protocols and quantitative data.
Core Concepts: The Role of PEGylation in ADCs
The incorporation of PEG chains into ADC linkers offers several advantages:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation, which can result in rapid clearance from circulation and potential immunogenicity.[1] Hydrophilic PEG linkers can mitigate this by shielding the hydrophobic drug, thereby improving the overall solubility and stability of the ADC.[2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can reduce non-specific uptake by the reticuloendothelial system and decrease renal clearance, leading to a longer circulation half-life.[2][4] However, the length of the PEG chain must be optimized, as shorter PEG linkers have been shown in some cases to improve stability and provide a better therapeutic index.[5]
-
Increased Drug-to-Antibody Ratio (DAR): By preventing aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (a higher DAR) without compromising the ADC's physical properties.[2]
From Precursor to Bifunctional Linker: Synthesizing ADC Linkers from this compound
This compound is a commercially available building block that can be chemically modified to create a heterobifunctional linker, possessing two different reactive functional groups for sequential conjugation to a payload and an antibody. A common strategy is to create a linker with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on the antibody) and a maleimide (B117702) group for reaction with thiols (e.g., cysteine residues on the antibody or a thiol-containing payload).
A plausible synthetic workflow to convert this compound into a heterobifunctional Maleimide-PEG3-NHS ester linker is outlined below.
Caption: Synthetic pathway for a heterobifunctional linker.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-PEG3-NHS Ester from this compound
Step 1: Deprotection of the Benzyl Ether The benzyl protecting group can be removed via catalytic hydrogenation.[6]
-
Dissolve this compound in a suitable solvent such as ethanol (B145695) or methanol (B129727).
-
Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain HO-PEG3-methyl ester.
Step 2: Introduction of the Maleimide Group This can be achieved by reacting the hydroxyl group with maleic anhydride followed by cyclization.
-
Dissolve HO-PEG3-methyl ester and an equimolar amount of maleic anhydride in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a catalytic amount of a base such as triethylamine (B128534) (TEA).
-
Stir the reaction at room temperature until the formation of the maleamic acid intermediate is complete (monitored by LC-MS).
-
Add a dehydrating agent, such as acetic anhydride with sodium acetate, and heat the mixture to induce cyclization to the maleimide.
-
Purify the resulting Maleimide-PEG3-methyl ester by column chromatography.
Step 3: Hydrolysis of the Methyl Ester The methyl ester is hydrolyzed to a carboxylic acid, typically under basic conditions.[7]
-
Dissolve Maleimide-PEG3-methyl ester in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature and monitor by LC-MS until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent and dry to obtain Maleimide-PEG3-carboxylic acid.
Step 4: Formation of the NHS Ester The carboxylic acid is activated with N-hydroxysuccinimide (NHS) to form the amine-reactive NHS ester.[8]
-
Dissolve Maleimide-PEG3-carboxylic acid and NHS (1-1.2 equivalents) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1-1.2 equivalents).
-
Stir the reaction at room temperature for several hours to overnight.
-
Filter to remove the urea (B33335) byproduct (if DCC is used) and purify the final product, Maleimide-PEG3-NHS ester, by chromatography or recrystallization.
Protocol 2: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a cytotoxic drug to the linker, followed by conjugation of the drug-linker construct to the antibody.
Caption: Workflow for two-step ADC conjugation.
Step 1: Conjugation of the Drug to the Linker
-
Dissolve the thiol-containing cytotoxic drug and a slight molar excess of Maleimide-PEG3-NHS ester in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5) potentially with a co-solvent like DMSO if the drug has low aqueous solubility.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the Drug-PEG3-NHS ester conjugate.
-
Purify the conjugate using reversed-phase HPLC to remove unreacted drug and linker.
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 2-10 mg/mL.
-
Dissolve the purified Drug-PEG3-NHS ester in a water-miscible organic solvent like DMSO to prepare a stock solution.
-
Add a 5- to 20-fold molar excess of the Drug-PEG3-NHS ester solution to the antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or on ice.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
Characterization of the ADC
The resulting ADC must be thoroughly characterized to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, as it influences both efficacy and safety.[9][10]
-
UV-Vis Spectroscopy: This is a straightforward method to determine the average DAR. It relies on measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and the payload are known.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.), providing information on the distribution of drug loading.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the average DAR, the distribution of different DAR species, and mass confirmation of the conjugate.[12]
Quantitative Data on PEG Linkers in ADCs
The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC.
| Linker Property | Short PEG Linker (e.g., PEG2-PEG8) | Long PEG Linker (e.g., PEG12-PEG24) | Reference(s) |
| Solubility Enhancement | Moderate | High | [2][3] |
| Effect on DAR | Can allow for optimal DAR with some payloads | May be necessary for highly hydrophobic payloads to achieve higher DAR | [13] |
| Plasma Clearance | Can lead to faster clearance in some contexts, but may also improve stability | Generally leads to slower clearance and longer half-life | [4][14] |
| In Vivo Efficacy | Can result in better in vitro potency in some cases | Can enhance tumor suppression and animal tolerability | [3][13] |
| Aggregation | Can be as effective as longer PEGs in reducing aggregation | Very effective at reducing aggregation | [13] |
Signaling Pathway: Mechanism of Action of a Typical ADC
The general mechanism of action for an ADC involves several key steps leading to targeted cell killing.
Caption: Generalized ADC mechanism of action.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of custom bifunctional linkers for ADC development. The short PEG3 spacer can offer a favorable balance of improved solubility and stability without the potential pharmacokinetic disadvantages of longer PEG chains. The synthetic and conjugation protocols provided in this guide offer a framework for researchers to design and produce novel ADCs. Thorough characterization, particularly of the drug-to-antibody ratio, is essential to ensure the quality, efficacy, and safety of these promising targeted therapeutics. The continued exploration of linker technologies, including the use of precisely defined short PEG linkers, will undoubtedly contribute to the development of the next generation of more effective and better-tolerated ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
The Linchpin of Proximity: A Technical Guide to Ternary Complex Formation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The induction of ternary complexes—bringing two proteins together with a small molecule—has emerged as a paradigm-shifting strategy in drug discovery. This is particularly true in the realm of targeted protein degradation, where bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) leverage the cell's own machinery to eliminate disease-causing proteins. At the heart of these elegant molecular systems lies the linker, a component that is far more than a simple tether. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties. This technical guide delves into the fundamental principles governing the formation of ternary complexes facilitated by PEG linkers, offering a comprehensive overview of the thermodynamics, kinetics, and structural features that dictate their efficacy. We will explore the critical role of the linker in modulating the stability and productivity of the ternary complex, provide an overview of key experimental methodologies for its characterization, and present quantitative data to inform rational drug design.
Core Principles of Ternary Complex Formation
A ternary complex in the context of targeted protein degradation consists of a target Protein of Interest (POI), a bifunctional molecule (e.g., a PROTAC), and a recruited E3 ubiquitin ligase. The formation of this complex is the crucial first step in a cascade of events leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] The stability and conformation of this ternary complex are paramount to the efficiency of the entire process.
The overall process can be dissected into a series of binding equilibria, as depicted in the thermodynamic cycle below. A PROTAC molecule (P) can first bind to either the target protein (T) or the E3 ligase (L) to form a binary complex (TP or LP). Subsequently, the remaining protein binds to this binary complex to form the ternary complex (LPT).
References
Benzyl-PEG3-methyl ester: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). Benzyl-PEG3-methyl ester is a research chemical, and a comprehensive, officially validated SDS is not publicly available. The information herein is compiled from available data on the compound and structurally related molecules. All laboratory work should be conducted by trained professionals in a controlled environment, adhering to all institutional and regulatory safety protocols.
Introduction
This compound is a heterobifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the ternary complex between the target protein and the E3 ubiquitin ligase.[3][4][5] this compound provides a flexible, hydrophilic spacer with a terminal methyl ester for conjugation, and a benzyl (B1604629) ether group. This guide provides an in-depth overview of the available safety and handling information for this compound.
Physicochemical and Toxicological Data
Due to the absence of a specific Safety Data Sheet for this compound, the following tables summarize its known physical and chemical properties and infer potential toxicological hazards based on structurally similar compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₅ | MedChemExpress |
| Molecular Weight | 282.33 g/mol | MedChemExpress |
| CAS Number | 127457-61-8 | MedChemExpress |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from similar compounds |
Table 2: Inferred GHS Hazard Classification
This classification is extrapolated from data on related compounds, such as Benzyl-PEG10-Ots, and general knowledge of benzyl ethers and polyethylene (B3416737) glycol derivatives. It should be used for preliminary hazard assessment only.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | mancanza | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | mancanza | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | mancanza | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | mancanza | Warning | H335: May cause respiratory irritation |
Note: The GHS pictograms are represented by "mancanza" as a placeholder due to the inability to generate images. In a formal document, the corresponding GHS pictograms for "Warning" (e.g., exclamation mark) would be displayed.
Safety and Handling Guidelines
Given the inferred hazard profile, the following safety and handling precautions are recommended when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If the substance is aerosolized or if working with large quantities, a NIOSH-approved respirator may be required.
Engineering Controls
-
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[6]
-
Remove contaminated clothing and wash it before reuse.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Spills and Disposal
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols: A Generalized Workflow
General PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a linker like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Biological Context: PROTAC Mechanism of Action
This compound functions as a linker within a PROTAC molecule. The PROTAC itself does not typically have a direct signaling role but rather acts as a facilitator for a specific biological process: targeted protein degradation.
The PROTAC Cycle
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3]
Conclusion
This compound is a valuable research tool in the development of PROTACs. While a specific, comprehensive safety profile is not yet established, by understanding its chemical structure and the hazards associated with related compounds, researchers can implement appropriate safety measures to handle this compound responsibly. Adherence to standard laboratory safety protocols, including the use of proper personal protective equipment and engineering controls, is paramount. As with any research chemical, it is crucial to remain vigilant and consult all available safety information before use.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Benzyl-PEG3-Methyl Ester: A Technical Guide to Purity and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for Benzyl-PEG3-methyl ester, a versatile heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding and verifying the quality of this critical reagent is paramount for ensuring the reproducibility, efficacy, and safety of the final molecular constructs.
Core Specifications
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring a benzyl (B1604629) ether at one terminus and a methyl ester at the other. The hydrophilic triethylene glycol spacer enhances the solubility of the resulting conjugates. The quality of this reagent is defined by a set of physical and chemical parameters, which are summarized below.
| Parameter | Specification | Typical Analytical Method |
| Chemical Identity | Conforms to the structure of 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetic acid methyl ester | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Molecular Formula | C₁₅H₂₂O₅ | - |
| Molecular Weight | 282.33 g/mol | Mass Spectrometry |
| CAS Number | 127457-61-8 | - |
| Purity | ≥95% (typically >98%) | HPLC, ¹H NMR |
| Appearance | Colorless to pale yellow oil or a white to off-white solid | Visual Inspection |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1] | Visual Inspection |
| Storage | Store at -20°C for long-term stability.[1][2][3][4] Shipped at ambient temperature.[1][2][3][4] | - |
Analytical Methodologies for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following sections detail the experimental protocols for the most critical analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of this compound by separating the main compound from any potential impurities.
Objective: To quantify the purity of this compound and identify any related substance impurities.
Experimental Protocol:
| Parameter | Description |
| Instrument | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile (ACN) and water (both may contain 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape). A typical gradient might run from 30% to 90% ACN over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 35°C[5] |
| Detection Wavelength | 254 nm or 265 nm, corresponding to the absorbance of the benzyl group.[5] |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL. |
| Data Analysis | Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by identifying the characteristic chemical shifts and splitting patterns of its protons.
Objective: To verify the chemical structure and identity of this compound.
Experimental Protocol:
| Parameter | Description |
| Instrument | 300 MHz or 400 MHz NMR Spectrometer |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. |
| Data Acquisition | Acquire a standard ¹H NMR spectrum. |
| Expected Chemical Shifts (δ, ppm) | |
| Benzyl Protons | ~7.3 ppm (multiplet, 5H, aromatic protons on the phenyl ring) |
| Benzyl Methylene Protons | ~4.5 ppm (singlet, 2H, -O-CH₂-Ph) |
| PEG Chain Protons | ~3.6-3.8 ppm (multiplet, 8H, -O-CH₂-CH₂-O-) |
| Ester Methylene Protons | ~4.1 ppm (singlet, 2H, -O-CH₂-COOCH₃) |
| Methyl Ester Protons | ~3.7 ppm (singlet, 3H, -COOCH₃) |
| Data Analysis | The presence of all expected peaks with the correct integration and multiplicity confirms the structure. |
Potential Impurities
The synthesis of this compound can lead to the formation of several potential impurities that need to be monitored and controlled.
| Impurity Type | Potential Impurities | Origin | Impact |
| Starting Materials | Benzyl alcohol, triethylene glycol, methyl 2-bromoacetate | Incomplete reaction | Can lead to side reactions in subsequent steps. |
| By-products | Di-benzylated PEG, PEG-diol | Side reactions during synthesis | Can cause cross-linking or yield heterogeneous final products. |
| Degradation Products | Benzaldehyde, formic acid | Oxidation of the benzyl ether or hydrolysis of the ester | Can introduce reactive functional groups leading to undesired modifications. |
| Residual Solvents | Toluene, Dichloromethane | Purification process | May be toxic and can interfere with subsequent reactions. |
Visualized Workflows and Pathways
To further elucidate the processes involved in quality control and the application of this compound, the following diagrams are provided.
References
- 1. N-Benzyl-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG3-alcohol, 2050-25-1 | BroadPharm [broadpharm.com]
- 3. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 4. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 5. scirp.org [scirp.org]
Methodological & Application
Application Notes and Protocols for the Use of Benzyl-PEG3-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide conformational flexibility to optimize the geometry of the ternary complex.[2][3] Benzyl-PEG3-methyl ester is a readily available PEG-based linker that can be effectively employed in PROTAC synthesis. These application notes provide detailed protocols for the utilization of this compound in the synthesis of PROTACs, including the initial hydrolysis of the methyl ester, subsequent amide coupling strategies, purification, and characterization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis of a PROTAC using this compound.
References
Application Notes and Protocols for Benzyl-PEG3-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzyl-PEG3-methyl ester, a versatile polyethylene (B3416737) glycol (PEG) linker. Primarily utilized in the field of bioconjugation and drug development, particularly as a component in Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the covalent attachment of molecules of interest.
Overview and Applications
This compound is a bifunctional linker featuring a benzyl-protected hydroxyl group and a methyl ester. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The two primary reactive handles of this molecule, the methyl ester and the benzyl (B1604629) ether, allow for sequential or orthogonal chemical modifications.
Key Applications:
-
PROTAC Synthesis: As a PEG-based linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the target protein.
-
Bioconjugation: The carboxylic acid, obtained after hydrolysis of the methyl ester, can be conjugated to primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.
-
Drug Delivery: The PEG linker can improve the solubility and circulation half-life of small molecule drugs.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₂₀O₅ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation. |
Reaction Pathways
This compound offers two primary reaction pathways for conjugation and derivatization:
-
Amide Bond Formation via Carboxylic Acid: This is the most common application and involves a two-step process. First, the methyl ester is hydrolyzed to a carboxylic acid. Second, the resulting carboxylic acid is activated and coupled with a primary amine.
-
Deprotection of the Benzyl Ether: The benzyl group can be removed to yield a free hydroxyl group, which can then be used for further functionalization.
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol is divided into two main steps: hydrolysis of the methyl ester and subsequent amide coupling.
Step 1: Hydrolysis of this compound to Benzyl-PEG3-carboxylic acid
This protocol is based on the hydrolysis of methyl esters using trimethylsilanolate (TMSOK).
Materials:
-
This compound
-
Potassium trimethylsilanolate (TMSOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Add potassium trimethylsilanolate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG3-carboxylic acid.
Step 2: Amide Coupling of Benzyl-PEG3-carboxylic acid with a Primary Amine
This protocol utilizes EDC and NHS for the activation of the carboxylic acid and subsequent coupling to an amine-containing molecule (R-NH₂).
Materials:
-
Benzyl-PEG3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (R-NH₂)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
Procedure:
-
Equilibrate EDC and NHS to room temperature before use.
-
Dissolve Benzyl-PEG3-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.[2]
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]
-
In a separate vial, dissolve the amine-containing molecule (1.2 equivalents) in the Coupling Buffer.
-
Add the activated Benzyl-PEG3-carboxylic acid solution to the amine solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by flash chromatography or dialysis to obtain the pure conjugate.
| Parameter | Condition | Reference(s) |
| Activation Reagents | EDC, NHS | [3] |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.5 : 1.2 | [3] |
| Activation Time | 15-30 minutes | [3] |
| Coupling pH | 7.2-7.5 | [5] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | [4] |
| Solvents | DCM, DMF, DMSO | [2] |
Protocol 2: Deprotection of the Benzyl Ether
This protocol describes a mild method for the removal of the benzyl protecting group using ozone.[6]
Materials:
-
This compound or Benzyl-PEG3-Amide Conjugate
-
Dichloromethane (DCM)
-
Ozone generator
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
Procedure:
-
Dissolve the benzyl-protected compound (1 equivalent) in DCM.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add sodium methoxide in methanol (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Application in PROTACs
This compound is a valuable linker for the synthesis of PROTACs. The general mechanism of action for a PROTAC is illustrated below.
In this context, this compound, after conversion to a bifunctional linker, connects the POI-binding ligand and the E3 ligase-binding ligand to form the PROTAC molecule. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Amide Coupling | 1. Inefficient activation of the carboxylic acid.2. Hydrolysis of the activated ester.3. Incorrect pH for coupling. | 1. Ensure EDC and NHS are fresh and anhydrous. Perform activation in an anhydrous solvent.2. Use the activated ester immediately. Do not store in solution.[7]3. Adjust the pH of the amine solution to 7.2-7.5 before adding the activated acid.[5] |
| Side Reactions in Amide Coupling | Self-polymerization of the amine-containing molecule. | Add the activated linker solution to the amine solution, rather than the other way around. Maintain a slight excess of the activated linker. |
| Incomplete Debenzylation | Insufficient ozone or deprotection time. | Ensure a persistent blue color is observed during ozonolysis. Increase the reaction time for the sodium methoxide step. |
| Degradation of Substrate | Harsh deprotection conditions. | The described ozonolysis method is mild.[6] If degradation still occurs, consider alternative deprotection methods like catalytic transfer hydrogenation. |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted under appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Step-by-Step Guide to Synthesizing PROTACs with Benzyl-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and pharmacokinetic properties.
This guide provides a detailed protocol for the synthesis of a PROTAC utilizing Benzyl-PEG3-methyl ester as a key linker component. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design to enhance hydrophilicity and solubility, which can improve the overall properties of the resulting molecule.
The synthesis is exemplified by the creation of a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The BRD4 ligand used is a derivative of JQ1, a known BET bromodomain inhibitor, and the CRBN ligand is pomalidomide (B1683931).
The overall synthetic strategy involves a multi-step process:
-
Modification of the Linker : The commercially available this compound is first hydrolyzed to its corresponding carboxylic acid.
-
Coupling with E3 Ligase Ligand : The resulting Benzyl-PEG3-acid is then coupled with a derivative of the E3 ligase ligand, pomalidomide.
-
Deprotection of the Linker : The benzyl (B1604629) protecting group on the linker is removed to reveal a primary alcohol.
-
Activation of the Linker : The alcohol is converted to a more reactive species, such as a mesylate.
-
Final Coupling with POI Ligand : The activated linker-E3 ligase ligand conjugate is then coupled with the POI ligand, a JQ1 derivative, to yield the final PROTAC.
This modular approach allows for the systematic variation of each component to optimize the degradation activity of the final PROTAC.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining. Purification of intermediates and the final product is typically performed by flash column chromatography on silica gel. The structure and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 1: Hydrolysis of this compound to Benzyl-PEG3-acid
This initial step converts the methyl ester of the linker to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
-
Reaction Scheme:
-
This compound + LiOH → Benzyl-PEG3-acid
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (B78521) (LiOH, e.g., 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG3-acid.
-
Step 2: Amide Coupling of Benzyl-PEG3-acid with Pomalidomide Derivative
This step connects the linker to the E3 ligase ligand. A pomalidomide derivative with a free amine group is used for this coupling.
-
Reaction Scheme:
-
Benzyl-PEG3-acid + Pomalidomide-NH₂ + HATU/DIPEA → Benzyl-PEG3-Pomalidomide
-
-
Procedure:
-
Dissolve Benzyl-PEG3-acid (1.0 eq) and a pomalidomide derivative with a primary amine (e.g., 4-aminomethyl-pomalidomide, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Benzyl-PEG3-Pomalidomide conjugate.
-
Step 3: Synthesis of the Final BRD4-Targeting PROTAC
The final step involves coupling the linker-pomalidomide conjugate with the JQ1 derivative. This is typically achieved through a nucleophilic substitution reaction.
-
Procedure for a representative final coupling:
-
The Benzyl-PEG3-Pomalidomide intermediate is deprotected to remove the benzyl group, typically via hydrogenolysis, to yield an alcohol.
-
This alcohol is then activated, for example, by conversion to a mesylate using methanesulfonyl chloride and a base like triethylamine.
-
A derivative of JQ1 with a nucleophilic handle (e.g., a free amine or phenol) is then reacted with the activated linker-pomalidomide conjugate in a suitable solvent like DMF with a base such as potassium carbonate.
-
The reaction is stirred at an elevated temperature (e.g., 60-80 °C) until completion as monitored by LC-MS.
-
The final PROTAC is then purified by preparative HPLC to achieve high purity.
-
Data Presentation
The following table summarizes representative data for the synthesis of a BRD4-targeting PROTAC using a PEG3 linker. Please note that yields and purity can vary depending on the specific reagents and reaction conditions used.
| Step | Intermediate/Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Benzyl-PEG3-acid | This compound | LiOH | THF/H₂O | >90 | >95 |
| 2 | Benzyl-PEG3-Pomalidomide | Benzyl-PEG3-acid, Pomalidomide-NH₂ | HATU, DIPEA | DMF | 60-70 | >95 |
| 3 | Final PROTAC (JQ1-PEG3-Pomalidomide) | Benzyl-PEG3-Pomalidomide, JQ1 derivative | Pd/C, H₂, MsCl, K₂CO₃ | Various | 30-50 | >98 |
Mandatory Visualization
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC.
PROTAC-Mediated Protein Degradation Pathway
Caption: The ubiquitin-proteasome pathway for PROTAC-mediated protein degradation.
Application Notes and Protocols for Benzyl-PEG3-methyl ester Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-methyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a triethylene glycol (PEG3) spacer that enhances solubility and provides appropriate spatial orientation between conjugated molecules.[][4] The molecule is protected at one end by a stable benzyl (B1604629) ether and possesses a methyl ester at the other. The methyl ester is not directly reactive with common biological functional groups and requires a two-step process for conjugation to primary amines, such as those found on proteins or synthetic ligands. This process involves the hydrolysis of the methyl ester to a carboxylic acid, followed by its activation to an amine-reactive species.
These application notes provide a comprehensive overview of the chemistry, protocols, and expected outcomes for the use of this compound in conjugation applications, with a focus on its role in PROTAC synthesis.
Chemical Principle of Conjugation
The conjugation of this compound to an amine-containing molecule (R-NH₂) is a two-stage process.
-
Hydrolysis: The methyl ester is first saponified, typically under basic conditions, to yield the corresponding carboxylic acid (Benzyl-PEG3-acid). This step is crucial as the ester itself is not reactive towards amines.
-
Amine Coupling: The newly formed carboxylic acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester intermediate that readily reacts with a primary amine to form a stable amide bond.[5]
The benzyl ether group serves as a protecting group for the other end of the PEG linker and is generally stable under the conditions required for hydrolysis and amine coupling. It can be removed later in the synthetic scheme if a free hydroxyl group is desired.
Application in PROTAC Development
In the context of PROTACs, the linker plays a critical role in connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The length and composition of the linker are key determinants of the efficacy of the resulting PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[][6] Short PEG linkers, such as the PEG3 moiety in this compound, are frequently used to provide sufficient length and flexibility for optimal ternary complex formation.[][7]
The general workflow for synthesizing a PROTAC using this compound is as follows:
Caption: Workflow for PROTAC synthesis using this compound.
Quantitative Data
Table 1: Illustrative Reaction Efficiencies
| Step | Reaction | Typical Molar Ratios (Reagent:Substrate) | Typical Yield (%) |
| 1 | Methyl Ester Hydrolysis | LiOH or NaOH:Ester (2-4:1) | >90% |
| 2 | EDC/NHS Activation & Amine Coupling | EDC:Acid (1.5-2:1), NHS:Acid (2-5:1) | 60-80% |
Note: Yields are highly substrate-dependent and require optimization.
Table 2: Illustrative Performance of BRD4-Targeting PROTACs with Short PEG Linkers [7]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.8 | 15 |
| PEG4 | 20 | 95 | 2.5 | 20 |
| PEG5 | 15 | >98 | 2.2 | 25 |
| PEG6 | 30 | 92 | 1.5 | 18 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient. Data is illustrative and based on a specific BRD4-targeting PROTAC series.[7]
Experimental Protocols
The following are detailed protocols for the key experiments involving this compound conjugation.
Protocol 1: Hydrolysis of this compound to Benzyl-PEG3-acid
Objective: To convert the methyl ester to a carboxylic acid for subsequent activation.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF:MeOH:Water (e.g., 2:1:1 v/v/v).
-
Add LiOH (2-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with DCM or EtOAc (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG3-acid.
Protocol 2: EDC/NHS Coupling of Benzyl-PEG3-acid to an Amine-Containing Molecule
Objective: To conjugate the carboxylic acid linker to a primary amine.
Materials:
-
Benzyl-PEG3-acid (from Protocol 1)
-
Amine-containing molecule (e.g., E3 ligase ligand, POI ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-8.0)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
Method A: Organic Solvent [8]
-
Under an inert atmosphere (N₂ or Ar), dissolve Benzyl-PEG3-acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (2 equivalents) and EDC (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM. If the amine is a salt (e.g., HCl salt), add DIPEA (1.5-2 equivalents).
-
Add the amine solution to the activated linker solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Method B: Aqueous Buffer [5][9]
-
Dissolve Benzyl-PEG3-acid in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Add EDC and NHS to the solution and stir for 15 minutes at room temperature to form the NHS ester.
-
Dissolve the amine-containing molecule (e.g., a protein) in Coupling Buffer (e.g., 1X PBS, pH 7.4).
-
Add the activated linker solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
Protocol 3: Characterization of the Conjugate
Objective: To confirm the successful synthesis and purity of the final conjugate.
Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, particularly for small molecule conjugations like PROTACs.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column is commonly used.
-
Western Blot: For PROTACs, a Western blot is the standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC. This is used to determine the DC₅₀ and Dₘₐₓ values.[7]
Visualizations
Caption: Two-step conjugation chemistry of this compound.
Caption: PROTAC mechanism of action leading to protein degradation.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Applications of Benzyl-PEG3-methyl Ester in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-methyl ester is a specialized chemical linker that is playing an increasingly pivotal role in the advancement of targeted cancer therapies. As a heterobifunctional molecule, it features a benzyl (B1604629) group for protection or as a reactive handle, a flexible tri-polyethylene glycol (PEG3) spacer, and a methyl ester terminal group. This unique structure makes it an ideal component in the design and synthesis of sophisticated drug delivery and protein degradation platforms, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
In the landscape of cancer research, the focus has progressively shifted towards precision medicine, aiming to maximize therapeutic efficacy while minimizing off-target effects. This compound contributes significantly to this paradigm by enabling the precise linkage of targeting moieties to potent therapeutic agents. The PEG3 linker, in particular, enhances the solubility and pharmacokinetic properties of the resulting conjugates, which is a critical factor in their clinical translation.
This document provides a detailed account of the applications of this compound in cancer research, with a focus on its utility in the development of PROTACs. It includes an overview of the underlying mechanisms, a summary of its role in enhancing drug properties, and a generalized protocol for its incorporation into these novel therapeutic agents.
Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound in oncology is as a linker in the synthesis of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2]
A typical PROTAC molecule consists of three key components:
-
A ligand for a target protein (or "warhead"): This part of the molecule binds specifically to the cancer-associated protein that needs to be degraded.
-
A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme responsible for tagging proteins for degradation.
-
A chemical linker: This connects the target protein ligand and the E3 ligase ligand.[1][2]
This compound serves as a precursor for this critical linker. The PEG3 chain provides the necessary flexibility and spatial orientation for the PROTAC to simultaneously engage both the target protein and the E3 ligase, forming a stable ternary complex. This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for destruction by the proteasome.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Physicochemical Properties and Advantages of this compound in PROTACs
The choice of linker is critical to the success of a PROTAC. The physicochemical properties of the linker directly impact the overall characteristics of the final molecule.
| Property Enhanced by PEG3 Linker | Advantage in PROTAC Design |
| Solubility | Many potent protein inhibitors are hydrophobic. The hydrophilic nature of the PEG3 chain improves the aqueous solubility of the PROTAC, which is crucial for administration and bioavailability. |
| Cell Permeability | The flexible and amphipathic nature of the PEG linker can aid in the passive diffusion of the PROTAC across the cell membrane to reach its intracellular target. |
| Pharmacokinetics | PEGylation is a well-established strategy to improve the pharmacokinetic profile of drugs by increasing their half-life in circulation and reducing renal clearance. |
| Reduced Aggregation | The PEG chain can prevent the aggregation of PROTAC molecules, which can otherwise lead to reduced efficacy and potential toxicity. |
| Optimized Ternary Complex Formation | The length and flexibility of the PEG3 linker are crucial for allowing the two ends of the PROTAC to bind to the target protein and the E3 ligase without steric hindrance, thus promoting the formation of a stable and productive ternary complex. |
Generalized Experimental Protocol for PROTAC Synthesis using this compound
The following is a generalized, multi-step protocol outlining the synthesis of a PROTAC. This protocol is for illustrative purposes and would require optimization based on the specific ligands being used.
Workflow for PROTAC Synthesis
Caption: Generalized workflow for the synthesis of a PROTAC.
Detailed Methodologies
Step 1: Hydrolysis of the Methyl Ester
-
Objective: To convert the methyl ester of this compound into a carboxylic acid to enable coupling with an amine-containing ligand.
-
Reagents: this compound, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction with a weak acid (e.g., 1M HCl) to a pH of ~5-6.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG3-acid.
-
Step 2: Amide Coupling with E3 Ligase Ligand
-
Objective: To form an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.
-
Reagents: Benzyl-PEG3-acid, E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand with a free amine), a coupling agent (e.g., HATU, HOBt), and a non-nucleophilic base (e.g., DIPEA), in an anhydrous polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the Benzyl-PEG3-acid, E3 ligase ligand, and HOBt in anhydrous DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the Benzyl-PEG3-E3 ligase ligand intermediate.
-
Step 3: Benzyl Group Deprotection
-
Objective: To remove the benzyl protecting group to expose a hydroxyl group for the next coupling step.
-
Reagents: Benzyl-PEG3-E3 ligase ligand intermediate, Palladium on carbon (Pd/C), Hydrogen gas (H2), Solvent (e.g., Methanol or Ethanol).
-
Procedure:
-
Dissolve the intermediate in the chosen solvent in a flask suitable for hydrogenation.
-
Add a catalytic amount of Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected intermediate.
-
Step 4 & 5: Activation and Final Coupling
The final coupling to the target protein ligand can be achieved through various chemical strategies, often involving activation of the hydroxyl group.
-
Activation (e.g., Tosylation):
-
The alcohol is reacted with tosyl chloride in the presence of a base like pyridine (B92270) to form a tosylate, which is a good leaving group.
-
-
Final Coupling (e.g., Nucleophilic Substitution):
-
The target protein ligand, containing a nucleophilic group (e.g., a phenol (B47542) or an amine), is reacted with the tosylated intermediate. The nucleophile displaces the tosylate group, forming the final PROTAC molecule.
-
The reaction is typically carried out in a polar aprotic solvent with a base.
-
The final product is then purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The final PROTAC is characterized by LC-MS to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Conclusion
This compound is a valuable and versatile building block in the development of advanced cancer therapeutics, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its well-defined structure and favorable physicochemical properties allow for the rational design and synthesis of molecules with enhanced solubility, permeability, and pharmacokinetic profiles. As cancer research continues to move towards more personalized and targeted treatments, the role of sophisticated linkers like this compound will undoubtedly expand, paving the way for the next generation of life-saving therapies.
References
Application Notes and Protocols for Targeting Specific Proteins with Benzyl-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of specific proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and chemical composition influence the formation and stability of the crucial ternary complex between the target protein and the E3 ligase.
Benzyl-PEG3-methyl ester is a versatile, hydrophilic linker well-suited for PROTAC synthesis. The polyethylene (B3416737) glycol (PEG) component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The benzyl (B1604629) group provides a stable anchor, while the methyl ester offers a reactive handle for conjugation to a protein-targeting ligand or an E3 ligase ligand, typically through amide bond formation after hydrolysis or aminolysis.
These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs utilizing a this compound linker. Detailed protocols for conjugation, purification, and cellular characterization are provided to enable researchers to effectively employ this technology for the targeted degradation of their protein of interest.
Signaling Pathway and Experimental Workflow
The fundamental principle of PROTAC action is the induced proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general workflow for developing and evaluating a PROTAC is a multi-step process that begins with synthesis and culminates in cellular assays to confirm protein degradation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a general strategy for synthesizing a PROTAC using this compound. It involves the hydrolysis of the methyl ester to a carboxylic acid, followed by an amide coupling reaction with an amine-functionalized ligand (either for the protein of interest or the E3 ligase). A subsequent coupling step joins the other ligand.
Materials:
-
This compound
-
Amine-functionalized Protein of Interest (POI) ligand
-
Carboxylic acid-functionalized E3 ligase ligand
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Preparative reverse-phase HPLC system
-
Lyophilizer
-
LC-MS system for reaction monitoring
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG3-carboxylic acid.
Step 2: Coupling of Benzyl-PEG3-carboxylic acid to the POI Ligand
-
Dissolve Benzyl-PEG3-carboxylic acid (1.0 equivalent) and the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the reaction mixture.
-
Add TEA or DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product (POI-Linker) by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions.
Step 3: Debenzylation and Final Coupling
-
The benzyl protecting group on the POI-Linker intermediate can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C in methanol) to yield a hydroxyl-terminated POI-Linker.
-
The resulting hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) for subsequent coupling to an amine-containing E3 ligase ligand, or the carboxylic acid-functionalized E3 ligase ligand can be coupled to the deprotected linker using standard coupling chemistries.
Note: The synthetic strategy may be adapted based on the specific functional groups present on the POI and E3 ligase ligands.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.
Materials:
-
Human cell line expressing the target protein.
-
Synthesized PROTAC (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the degradation profile.
-
Protocol 3: HiBiT Assay for Quantitative Analysis of Protein Degradation
The HiBiT assay provides a sensitive, quantitative method for measuring protein degradation in live cells. It relies on the CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein. The HiBiT tag complements with LgBiT protein to form a functional NanoLuc® luciferase, and the luminescent signal is proportional to the amount of HiBiT-tagged protein.
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein.
-
Synthesized PROTAC (stock solution in DMSO).
-
Vehicle control (DMSO).
-
White, opaque 96- or 384-well assay plates.
-
Nano-Glo® HiBiT Lytic Detection System (or live-cell equivalent).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in white, opaque assay plates.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Lytic Endpoint Assay:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Data Presentation
The efficacy of a PROTAC is typically characterized by two key parameters: the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dmax). These values are determined by fitting the dose-response data from Western blot or HiBiT assays to a four-parameter logistic curve.
| Parameter | Description |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. |
Table 1: Representative Degradation Data for a Hypothetical BRD4-targeting PROTAC with a PEG Linker
| Cell Line | PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Loading Control) |
| MCF-7 | 0 (Vehicle) | 100 |
| 1 | 85 | |
| 10 | 48 | |
| 100 | 15 | |
| 1000 | 12 | |
| HeLa | 0 (Vehicle) | 100 |
| 1 | 92 | |
| 10 | 60 | |
| 100 | 25 | |
| 1000 | 22 |
Table 2: Calculated Degradation Parameters for the Hypothetical BRD4-targeting PROTAC
| Cell Line | DC₅₀ (nM) | Dmax (%) |
| MCF-7 | 9.5 | 88 |
| HeLa | 18.2 | 78 |
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs aimed at the targeted degradation of specific proteins. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs utilizing this versatile linker. By following these detailed methodologies, researchers can effectively advance their drug discovery and chemical biology programs focused on targeted protein degradation. Careful optimization of the linker length and attachment points, along with rigorous cellular characterization, are crucial for the development of potent and selective protein degraders.
Application Notes and Protocols for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This "event-driven" pharmacology offers a catalytic mechanism of action, distinguishing it from traditional "occupancy-driven" inhibitors.[4]
These application notes provide a comprehensive guide to the experimental design and execution of key assays for the discovery, characterization, and validation of PROTACs. The protocols detailed below are essential for determining a PROTAC's efficacy, mechanism of action, and potential therapeutic value.
Core Principles and Experimental Workflow
The development and characterization of a PROTAC follows a systematic workflow to assess its ability to induce the degradation of a target protein and elicit a desired biological response.[5] This process involves a series of in vitro and cell-based assays to confirm target engagement, ternary complex formation, protein degradation, and downstream cellular effects.[6]
Caption: A typical experimental workflow for PROTAC characterization.
Section 1: Assessment of Protein Degradation
The primary function of a PROTAC is to induce the degradation of a target protein. Quantifying the extent and potency of this degradation is a critical first step. The key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][7]
Western Blotting for DC50 and Dmax Determination
Western blotting is the gold-standard method for quantifying the degradation of a target protein.[3] It allows for the direct visualization and quantification of protein levels in cell lysates following PROTAC treatment.
Protocol: Western Blotting
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of lysis.[2]
-
Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) must be included, ensuring the final solvent concentration is consistent across all wells (typically ≤ 0.1%).[2]
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][8]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.[2]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using software like ImageJ.[2]
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]
-
In-Cell Western (ICW) Assay
The In-Cell Western is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.[3][10] This plate-based immunofluorescence method is well-suited for adherent cells and allows for more rapid screening of PROTAC candidates.[3]
Protocol: In-Cell Western
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treat the cells with serial dilutions of the PROTAC for the desired time.
-
-
Fixation and Permeabilization:
-
Aspirate the media and add a fixing solution (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.[11]
-
-
Blocking:
-
Wash the wells with PBS.
-
Add a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody against the POI and a normalization antibody (e.g., for total protein or a housekeeping protein) in the blocking buffer.
-
Incubate the plate with the primary antibodies overnight at 4°C.[11]
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Dilute the appropriate secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW) in the blocking buffer.
-
Incubate with the secondary antibodies for 1 hour at room temperature, protected from light.[11]
-
-
Imaging and Analysis:
-
Wash the wells extensively.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
The integrated intensity of the target protein signal is normalized to the normalization protein signal.
-
Calculate the percentage of protein remaining and determine DC50 and Dmax values as described for Western blotting.
-
| Parameter | Description | Typical Range |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. | pM to µM |
| Dmax | The maximum percentage of protein degradation achieved by a PROTAC. | >80% is desirable |
| Hook Effect | A phenomenon where the degradation effect decreases at high PROTAC concentrations due to the formation of non-productive binary complexes. | Observed at high µM concentrations |
| Quantitative Data Summary for Protein Degradation. |
Section 2: Ternary Complex Formation
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation.[12] Several biophysical and cell-based assays can be used to measure and characterize this interaction.
Caption: PROTAC-induced ternary complex formation.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex in real-time.[12][13] It measures the proximity between the POI and the E3 ligase induced by the PROTAC.
Protocol: NanoBRET™ Assay
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the POI fused to NanoLuc® luciferase (the donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).[14][15] A 1:10 donor to acceptor plasmid ratio is a common starting point.[14]
-
Alternatively, use CRISPR/Cas9 to endogenously tag the POI with a small luminescent tag (e.g., HiBiT) in a cell line expressing the corresponding larger subunit (LgBiT).[13]
-
Seed the transfected cells into a 96-well white assay plate.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[14] To prevent degradation from interfering with the complex formation signal, cells can be pre-treated with a proteasome inhibitor like MG132.[14]
-
-
Signal Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[14]
-
Plot the ratio against the log of the PROTAC concentration to generate a bell-shaped curve, from which the potency and maximal complex formation can be determined.
-
TR-FRET Ternary Complex Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay to quantify ternary complex formation using purified proteins.[16][17]
Protocol: TR-FRET Assay
-
Reagent Preparation:
-
Assay Setup:
-
In a 384-well plate, add the assay buffer, the tagged POI, the tagged E3 ligase complex, and the donor and acceptor antibodies.
-
Add serial dilutions of the PROTAC.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 180 minutes) to allow the complex to form and the signal to stabilize.[17]
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the log of the PROTAC concentration to obtain a bell-shaped curve, indicating ternary complex formation.
-
| Parameter | Description | Assay |
| EC50 | The concentration of PROTAC that promotes 50% of the maximal ternary complex formation. | NanoBRET™, TR-FRET |
| Bmax / Max Signal | The maximum signal, indicating the maximal level of ternary complex formation. | NanoBRET™, TR-FRET |
| Quantitative Data Summary for Ternary Complex Formation. |
Section 3: Downstream Cellular Effects
Assessing the functional consequences of POI degradation is crucial for validating the therapeutic potential of a PROTAC. This typically involves measuring changes in cell viability and the induction of apoptosis.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells, which can be used to assess the anti-proliferative or cytotoxic effects of a PROTAC.[18][19]
Protocol: CCK-8 Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.[20]
-
Incubate for 24 hours to allow for cell attachment.
-
-
PROTAC Treatment:
-
Add 10 µL of various concentrations of the PROTAC to the wells.
-
Incubate for an appropriate duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells, providing insight into the mechanism of cell death induced by a PROTAC.[1][5]
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Treat cells with the PROTAC at various concentrations for a specified time. Include both negative (vehicle) and positive controls.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add more 1X Annexin-binding buffer to each tube before analysis.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
| Parameter | Description | Typical Range |
| IC50 | The concentration of a PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | nM to µM |
| % Apoptosis | The percentage of cells undergoing apoptosis after PROTAC treatment. | Varies by cell line and target |
| Quantitative Data Summary for Cellular Effects. |
Section 4: Validating the Mechanism of Action and Selectivity
Confirming that the observed effects are due to the intended PROTAC mechanism and are specific to the target protein is essential. This involves control experiments and proteome-wide analysis.
Control Experiments
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI, confirming the involvement of the proteasome.[21]
-
E3 Ligase Inhibitor/Competitor: Co-treatment with an E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases) or a competing ligand for the E3 ligase (e.g., pomalidomide (B1683931) for CRBN) should block degradation.
-
Inactive Epimer: Synthesizing an inactive epimer of the PROTAC that cannot bind to the E3 ligase but still binds the POI should not induce degradation. This control helps to distinguish degradation-dependent effects from simple target inhibition.[21]
In Vitro Ubiquitination Assay
This biochemical assay directly demonstrates that the PROTAC can mediate the ubiquitination of the POI by the recruited E3 ligase.
Protocol: In Vitro Ubiquitination
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer and heating.
-
Analyze the reaction products by Western blot, probing with an antibody against the POI.
-
A ladder of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[22]
-
Off-Target Analysis via Proteomics
Mass spectrometry-based global proteomics is an unbiased method to assess the selectivity of a PROTAC across the entire proteome.[21][23]
Protocol: Global Proteomics
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
Caption: The PROTAC mechanism of action leading to degradation.
Conclusion
The systematic application of these assays is fundamental to the successful development of PROTACs. By carefully quantifying protein degradation, confirming the mechanism of action, assessing cellular consequences, and evaluating selectivity, researchers can effectively advance promising PROTAC candidates toward therapeutic applications.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ptglab.com [ptglab.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. products.advansta.com [products.advansta.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. bosterbio.com [bosterbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl-PEG3-methyl ester in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-methyl ester is a heterobifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers a strategic balance of hydrophilicity, flexibility, and defined length, which are critical attributes for optimizing the pharmacokinetic and pharmacodynamic properties of complex therapeutic molecules. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a bridge to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1] This tripartite assembly hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the selective degradation of disease-causing proteins.[1] The PEG3 moiety enhances the aqueous solubility and cell permeability of the resulting PROTAC, while the benzyl (B1604629) and methyl ester groups provide orthogonal handles for sequential conjugation strategies.[2][3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.
| Property | Value | Reference |
| Molecular Formula | C15H22O5 | [1] |
| Molecular Weight | 282.33 g/mol | [1] |
| CAS Number | 127457-61-8 | [1][4] |
| Appearance | Varies (typically a liquid or semi-solid) | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO) | [5] |
Core Application: PROTAC Synthesis
The heterobifunctional nature of this compound allows for a modular and strategic approach to PROTAC synthesis. The general workflow involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with an amine-functionalized ligand. The benzyl group can be removed via hydrogenolysis to yield a terminal alcohol, which can be further functionalized for conjugation.
Below is a diagram illustrating the general mechanism of a PROTAC synthesized using a PEG linker.
Caption: PROTAC-mediated protein degradation pathway.
Representative Experimental Protocols
While no specific literature detailing a complete PROTAC synthesis using this compound was identified, the following protocols are representative of how this linker would be employed. The protocols are based on established bioconjugation chemistries and generalized PROTAC synthesis workflows.[3]
Protocol 1: Hydrolysis of Methyl Ester and Amide Coupling
This protocol describes the initial step of hydrolyzing the methyl ester of this compound to its corresponding carboxylic acid, followed by coupling to an amine-containing ligand (either the target protein ligand or the E3 ligase ligand).
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl) for acidification
-
Amine-containing ligand (Ligand-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297), brine, and anhydrous sodium sulfate (B86663) for workup
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis of this compound: a. Dissolve this compound (1.0 eq) in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir the reaction at room temperature. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Acidify the reaction mixture to pH ~3 with 1N HCl. e. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG3-acid.
-
Amide Coupling to Ligand-NH2: a. To a solution of Benzyl-PEG3-acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-containing ligand (1.0 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. h. Purify the crude product by flash column chromatography to obtain the Ligand-PEG3-Benzyl intermediate.
Protocol 2: Debenzylation and Subsequent Conjugation
This protocol outlines the removal of the benzyl protecting group to reveal a hydroxyl group, which can then be functionalized for coupling to the second ligand.
Materials:
-
Ligand-PEG3-Benzyl intermediate from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
Reagents for hydroxyl group activation (e.g., MsCl, TsCl) or coupling to a carboxylic acid-containing ligand (e.g., EDC, DMAP).
Procedure:
-
Hydrogenolysis of the Benzyl Group: a. Dissolve the Ligand-PEG3-Benzyl intermediate in methanol. b. Add Pd/C catalyst (typically 10 mol%). c. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the Ligand-PEG3-OH intermediate.
-
Conjugation to the Second Ligand: The subsequent steps will depend on the functional group of the second ligand.
-
For a carboxylic acid-containing ligand (Ligand2-COOH): An esterification reaction (e.g., using EDC/DMAP) can be performed.
-
For an amine-containing ligand (Ligand2-NH2): The hydroxyl group can be activated (e.g., as a mesylate or tosylate) followed by nucleophilic substitution.
-
The following diagram illustrates a generalized workflow for PROTAC synthesis.
Caption: A representative workflow for PROTAC synthesis.
Quantitative Data on PEG Linkers in PROTACs
While specific data for PROTACs containing a this compound linker is not publicly available, the following table provides representative data on the impact of PEG linker length on the degradation efficiency of PROTACs targeting the BRD4 protein. This data illustrates the importance of linker length optimization, a key aspect of PROTAC design where this compound would be a valuable building block.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Cereblon | 3 | ~50 | >90 | HEK293 |
| BRD4 | Cereblon | 4 | ~25 | >95 | HEK293 |
| BRD4 | Cereblon | 5 | ~10 | >98 | HEK293 |
| BRD4 | Cereblon | 6 | ~30 | >90 | HEK293 |
Note: The data presented in this table is a synthesis of findings from multiple studies investigating BRD4-targeting PROTACs and is intended to be illustrative of the impact of PEG linker length.
Characterization and Quality Control
After synthesis, the final PROTAC must be rigorously characterized to confirm its identity and purity.
Recommended Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutics, particularly PROTACs. Its defined length, flexibility, and bifunctional nature allow for the rational design and modular synthesis of these complex molecules. The incorporation of a PEG3 linker can impart favorable physicochemical properties, such as enhanced solubility and permeability, which are critical for successful drug development. The provided protocols offer a representative framework for the utilization of this compound in the development of next-generation protein degraders. Researchers are encouraged to adapt and optimize these methods for their specific target and ligand combinations.
References
Application Notes and Protocols: E3 Ligase Ligand Conjugation with Benzyl-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature and length of the linker are crucial for the efficacy of the PROTAC.
This document provides detailed application notes and protocols for the conjugation of an E3 ligase ligand with Benzyl-PEG3-methyl ester, a commonly used linker precursor in PROTAC synthesis. The protocols described herein outline a two-step process: the hydrolysis of the methyl ester of the linker to a carboxylic acid, followed by the amide coupling of the activated linker to an amine-functionalized E3 ligase ligand.
Principle of the Method
The overall strategy involves two key chemical transformations:
-
Saponification (Hydrolysis): The methyl ester of this compound is hydrolyzed under basic conditions to yield the corresponding carboxylic acid (Benzyl-PEG3-COOH). This carboxylic acid group is then activated for subsequent coupling.
-
Amide Coupling: The activated carboxylic acid of the linker is then covalently attached to a primary or secondary amine on the E3 ligase ligand using a peptide coupling reagent to form a stable amide bond.
This process results in the formation of an E3 ligase ligand-linker conjugate, which can then be further reacted with a ligand for the protein of interest to generate the final PROTAC molecule.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Grade |
| This compound | Commercially available | ≥95% |
| E3 Ligase Ligand (amine-functionalized) | Synthesized in-house or custom synthesis | ≥95% |
| Lithium hydroxide (B78521) (LiOH) | Sigma-Aldrich | Anhydrous |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
| Methanol (B129727) (MeOH) | Sigma-Aldrich | Anhydrous |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially available | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | ≥99.5% |
| Hydrochloric acid (HCl) | Sigma-Aldrich | 1 M solution |
| Sodium bicarbonate (NaHCO₃) | Sigma-Aldrich | Saturated aqueous solution |
| Brine | Sigma-Aldrich | Saturated aqueous solution |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | ACS reagent |
| Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) | Cambridge Isotope Laboratories | |
| HPLC grade solvents (acetonitrile, water) | Fisher Scientific | |
| Formic acid | Fisher Scientific | LC-MS grade |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Benzyl-PEG3-COOH
This protocol describes the saponification of the methyl ester to a carboxylic acid.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
To this solution, add an aqueous solution of lithium hydroxide (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH is acidic (pH ~3-4).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain Benzyl-PEG3-COOH as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expected Yield: >90%
Protocol 2: Amide Coupling of Benzyl-PEG3-COOH with an Amine-Functionalized E3 Ligase Ligand
This protocol details the formation of the amide bond between the linker and the E3 ligase ligand. For this protocol, it is assumed the E3 ligase ligand has a suitable amine handle for conjugation. Common E3 ligase ligands like derivatives of thalidomide, pomalidomide, or VHL ligands are often synthesized with an amine-terminated linker attachment point.
Procedure:
-
Dissolve Benzyl-PEG3-COOH (1.1 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired E3 ligase ligand-linker conjugate.
Expected Yield: 50-80% (highly dependent on the E3 ligase ligand)
Characterization and Data Presentation
The successful synthesis of the E3 ligase ligand-linker conjugate should be confirmed by analytical techniques such as LC-MS and NMR.
Table 1: Representative Quantitative Data for Conjugation
| E3 Ligase Ligand | Linker | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Pomalidomide-amine | Benzyl-PEG3-COOH | HATU, DIPEA | DMF | 6 | 75 | >95 |
| VHL-amine | Benzyl-PEG3-COOH | HATU, DIPEA | DMF | 8 | 60 | >95 |
| CRBN-ligand-NH₂ | Benzyl-PEG3-COOH | HBTU, DIPEA | DMF | 12 | 68 | >95 |
Note: The data presented in this table are representative and may vary depending on the specific E3 ligase ligand, reaction conditions, and purification methods.
Characterization Data
-
LC-MS: The molecular weight of the final conjugate should be confirmed by mass spectrometry. The expected mass ([M+H]⁺) should be calculated and compared with the observed mass.
-
NMR: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the conjugate. Key diagnostic peaks include the disappearance of the carboxylic acid proton and the appearance of the amide proton, as well as characteristic shifts in the PEG and E3 ligase ligand protons adjacent to the newly formed amide bond.
Application in PROTAC Synthesis
The synthesized E3 ligase ligand-linker conjugate is a key intermediate in the modular synthesis of PROTACs. The benzyl (B1604629) protecting group on the linker can be removed by hydrogenolysis to reveal a primary alcohol, which can then be further functionalized or directly coupled to a ligand for the protein of interest.
Signaling Pathway: PROTAC-mediated Protein Degradation
The ultimate application of the synthesized conjugate is in a PROTAC that hijacks the ubiquitin-proteasome system.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete hydrolysis (Protocol 1) | Insufficient LiOH or reaction time. | Increase the equivalents of LiOH (up to 3 eq) and/or extend the reaction time. Monitor closely by LC-MS. |
| Low yield in amide coupling (Protocol 2) | Incomplete activation of the carboxylic acid; steric hindrance of the E3 ligase ligand. | Ensure anhydrous conditions. Use alternative coupling reagents (e.g., HBTU, EDC/NHS). Increase reaction temperature slightly (e.g., to 40 °C). |
| Multiple products observed by LC-MS | Side reactions of the E3 ligase ligand; impurities in starting materials. | Purify the E3 ligase ligand and linker before coupling. Optimize reaction conditions (e.g., lower temperature, different base). |
| Difficulty in purification | Similar polarity of product and starting materials. | Optimize HPLC gradient. Consider alternative purification methods like flash chromatography with a different solvent system. |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful conjugation of E3 ligase ligands with this compound. This is a fundamental step in the synthesis of PROTACs for targeted protein degradation. Careful execution of these protocols and thorough characterization of the intermediates and final products are essential for the development of potent and effective PROTAC degraders.
Application Notes and Protocols for Cell-based Assays of PROTACs Utilizing a Benzyl-PEG3-Methyl Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. The Benzyl-PEG3-methyl ester linker is a commonly employed linker in PROTAC design, offering a balance of rigidity from the benzyl (B1604629) group and flexibility and hydrophilicity from the PEG3 (polyethylene glycol) chain. This combination can facilitate optimal positioning of the two ligands for effective ternary complex formation.
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of PROTACs synthesized with a this compound linker. The assays described herein are fundamental for characterizing the degradation efficiency, cellular potency, and mechanism of action of novel PROTAC molecules.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical PROTAC, "PROTAC-X," which incorporates a this compound linker. This data is illustrative of the key parameters determined in the described assays.
| Parameter | Cell Line | Value | Assay |
| DC50 | MCF-7 | 50 nM | Western Blot |
| Dmax | MCF-7 | >90% | Western Blot |
| IC50 | MCF-7 | 100 nM | CellTiter-Glo® |
| Ternary Complex EC50 | HEK293 | 25 nM | NanoBRET™ Assay |
Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. IC50 is the concentration of the PROTAC that inhibits 50% of cell viability. Ternary Complex EC50 is the concentration of the PROTAC that promotes 50% of the maximal ternary complex formation.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest (POI).
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the typical workflow for the cell-based evaluation of a novel PROTAC.
Caption: Workflow for evaluating PROTAC activity in cells.
Experimental Protocols
Target Protein Degradation Assay: Western Blot
This protocol details the steps to quantify the degradation of a target protein induced by a PROTAC using Western Blot analysis.
Materials:
-
Target protein-expressing cells (e.g., MCF-7, HEK293)
-
Complete cell culture medium
-
PROTAC with this compound linker (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept below 0.1%. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional rocking.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Western Blotting: Transfer the proteins from the gel to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability/Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to measure the effect of a PROTAC on cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.[1]
Materials:
-
Target protein-expressing cells
-
Complete cell culture medium
-
PROTAC with this compound linker (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add the desired concentrations of the PROTAC to the wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Analysis: Subtract the average background luminescence from the no-cell control wells from all other measurements. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Ternary Complex Formation Assay: NanoBRET™ Assay
This protocol provides a method to detect and quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells using Bioluminescence Resonance Energy Transfer (BRET).[2]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase (e.g., VHL or CRBN)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well plates
-
PROTAC with this compound linker (stock solution in DMSO)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours of transfection, seed the cells into white, opaque 96-well plates in complete medium and incubate for another 24 hours.
-
Ligand Labeling: Prepare the HaloTag® NanoBRET® 618 Ligand in Opti-MEM™. Add the ligand to the cells at the recommended concentration and incubate for 2-4 hours at 37°C.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours).
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the substrate to each well immediately before reading.
-
BRET Measurement: Measure the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (HaloTag® 618, >610 nm) using a luminometer equipped with the appropriate filters.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 of ternary complex formation.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of PROTACs containing a this compound linker. By systematically evaluating target degradation, effects on cell viability, and the formation of the critical ternary complex, researchers can effectively assess the potential of their PROTAC molecules and make informed decisions for further optimization and development. The provided diagrams and data table serve as valuable references for understanding the underlying principles and expected outcomes of these essential cell-based assays.
References
Application Notes and Protocols for Benzyl-PEG3-methyl Ester in In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-methyl ester is a versatile heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a benzyl (B1604629) group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a methyl ester terminus, makes it particularly suitable for the synthesis of complex bioconjugates. This linker is predominantly employed in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins within the cell.
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The PEG component of this compound enhances the solubility and cell permeability of the resulting PROTAC molecule, which can positively influence its pharmacokinetic and pharmacodynamic properties.[3]
These application notes provide an overview of the utility of this compound in the development of PROTACs and offer detailed protocols for their subsequent in vitro and in vivo evaluation.
Key Applications
The primary application of this compound is as a linker in the synthesis of PROTACs. The benzyl group can be a point of attachment or a stable protecting group, while the methyl ester can be hydrolyzed to a carboxylic acid for conjugation to a ligand for a target protein or an E3 ligase. The PEG3 spacer provides optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[4]
In Vitro Applications:
-
Synthesis of PROTACs: Used as a fundamental building block to connect a target protein ligand to an E3 ligase ligand.
-
Protein Degradation Studies: Evaluation of the efficacy of the synthesized PROTACs in degrading the target protein in cultured cells.
-
Cell Viability Assays: Assessment of the cytotoxic or anti-proliferative effects of the PROTACs on cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the signaling pathways affected by the degradation of the target protein.
In Vivo Applications:
-
Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs in animal models.
-
Efficacy Studies: Assessment of the anti-tumor activity or therapeutic effect of the PROTACs in preclinical models of disease.
-
Toxicity Studies: Determination of the safety profile of the PROTACs in vivo.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the in vitro evaluation of a PROTAC synthesized using this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Degradation of Target Protein (TP) by a Hypothetical PROTAC-TP1 in Cancer Cell Line X
| PROTAC-TP1 Concentration (nM) | % TP Degradation (Western Blot) | DC50 (nM) | Dmax (%) |
| 1 | 15.2 ± 2.1 | ||
| 10 | 48.9 ± 3.5 | 10.5 | 92.1 |
| 50 | 85.6 ± 4.2 | ||
| 100 | 91.3 ± 2.8 | ||
| 500 | 92.1 ± 1.9 |
DC50: Concentration at which 50% degradation is observed. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of PROTAC-TP1 in Cancer Cell Line X
| Treatment | IC50 (nM) |
| PROTAC-TP1 | 25.7 |
| Target Protein Inhibitor | 150.2 |
| E3 Ligase Ligand | >10,000 |
| Vehicle (DMSO) | No effect |
IC50: Concentration at which 50% of cell growth is inhibited.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (Conceptual)
This protocol outlines the general steps for synthesizing a PROTAC. The specific reaction conditions will vary depending on the nature of the target protein ligand and the E3 ligase ligand.
-
Hydrolysis of the Methyl Ester: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a suitable base, such as lithium hydroxide, in a solvent mixture like THF/water.
-
Activation of the Carboxylic Acid: The resulting carboxylic acid is activated to form an active ester (e.g., NHS ester) or coupled directly to an amine-containing ligand using a coupling agent like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF.
-
Conjugation to the First Ligand: The activated PEG linker is reacted with the first ligand (either the target protein ligand or the E3 ligase ligand).
-
Deprotection/Modification of the Benzyl Group: The benzyl group can be removed via hydrogenolysis if it is a protecting group, or it can be a stable part of the final PROTAC structure.
-
Conjugation to the Second Ligand: The other end of the linker is then conjugated to the second ligand using appropriate coupling chemistry.
-
Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC. The identity and purity are confirmed by LC-MS and NMR.
Protocol 2: In Vitro Protein Degradation Assay by Western Blot
This protocol details the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in cultured cells.[1][2]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of the PROTAC on cell viability.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC development.
Caption: General structure of a PROTAC.
References
Application Notes and Protocols for Benzyl-PEG3-methyl ester in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-methyl ester is a versatile heterobifunctional linker increasingly utilized in the development of sophisticated chemical probes. Its structure, featuring a benzyl (B1604629) group for potential aromatic interactions or as a stable protecting group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a methyl ester for covalent modification, makes it a valuable tool in modern drug discovery. The PEG3 linker enhances aqueous solubility and provides optimal spacing for inducing protein-protein interactions, crucial for the activity of Proteolysis Targeting Chimeras (PROTACs) and for improving the pharmacokinetic properties of Antibody-Drug Conjugates (ADCs). This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of PROTACs and ADCs, with a brief discussion on its potential relevance in emerging modalities like molecular glues.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component, and its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
The this compound serves as a foundational building block for constructing the linker component of a PROTAC. The PEG3 moiety provides a flexible and hydrophilic spacer of a defined length, which can be crucial for achieving the optimal orientation and distance between the POI and the E3 ligase to facilitate ubiquitination.
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC where this compound is first conjugated to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) and then to a POI ligand.
Step 1: Conjugation of this compound to an Amine-containing E3 Ligase Ligand
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base like DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid (after in-situ hydrolysis of the methyl ester, or by using the corresponding carboxylic acid form).
-
-
Coupling Reaction:
-
To the activated linker solution, add the amine-containing E3 ligase ligand (1.1 eq).
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product.
-
Step 2: Conjugation of the E3 Ligase-Linker to the POI Ligand
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified E3 ligase-linker conjugate in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis of the benzyl ester is complete (monitored by LC-MS).
-
Neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
-
Activation and Coupling to POI Ligand:
-
Activate the resulting carboxylic acid using HATU and DIPEA in anhydrous DMF as described in Step 1.
-
Add the amine-containing POI ligand (1.1 eq) to the activated solution.
-
Stir the reaction at room temperature overnight.
-
-
Final Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).
Table 1: Representative Degradation Performance of a BET-family Protein Targeting PROTAC with a PEG3 Linker
| Parameter | Value | Method |
| DC50 | 50 nM | Western Blot / Quantitative Proteomics |
| Dmax | >90% | Western Blot / Quantitative Proteomics |
| Ternary Complex KD | 25 nM | Surface Plasmon Resonance (SPR) |
Note: This data is representative and the actual performance will depend on the specific POI and E3 ligase ligands used.
Application in Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload in the target cancer cells.
This compound can be used to synthesize the linker-payload portion of an ADC. The PEG3 spacer can improve the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads, and can influence the ADC's pharmacokinetic profile.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
Protocol 2: Synthesis and Characterization of an ADC with a PEG3 Linker
This protocol describes the synthesis of a linker-payload using this compound and its subsequent conjugation to a monoclonal antibody.
Step 1: Synthesis of the Linker-Payload
-
Follow a similar procedure as in PROTAC synthesis (Protocol 1, Step 1) to conjugate the activated Benzyl-PEG3-carboxylic acid (hydrolyzed from the methyl ester) to an amine-containing cytotoxic payload.
-
Purify the linker-payload conjugate using reverse-phase HPLC.
Step 2: Antibody Modification and Conjugation
-
Antibody Reduction (for cysteine conjugation):
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like TCEP.
-
The degree of reduction can be controlled by the concentration of the reducing agent and reaction time to achieve a desired drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
To the reduced antibody, add the maleimide-activated linker-payload (the benzyl ester can be converted to a maleimide (B117702) group through further synthetic steps).
-
Allow the conjugation reaction to proceed at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Step 3: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
-
In Vitro Cytotoxicity Assay:
-
Evaluate the potency of the ADC using a cell-based cytotoxicity assay (e.g., MTT assay) on antigen-positive and antigen-negative cancer cell lines.
-
Quantitative Data Presentation
The performance of an ADC is characterized by its DAR, purity, and in vitro cytotoxicity.
Table 2: Representative Characterization Data for an ADC with a PEG3 Linker
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) on Antigen-Positive Cells | 1.5 nM | MTT Assay |
| In Vitro Cytotoxicity (IC50) on Antigen-Negative Cells | >1000 nM | MTT Assay |
Note: This data is representative and will vary based on the antibody, payload, and conjugation chemistry.
Application in Molecular Glue Development
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, or interact weakly.[1] Unlike PROTACs, which are bifunctional molecules with a distinct linker, traditional molecular glues are monovalent and do not possess a linker.[1]
However, the principles of proximity induction are shared between PROTACs and molecular glues. Emerging modalities, such as Autophagy-Targeting Chimeras (AUTOTACs), utilize a PROTAC-like design with a linker to induce the degradation of target proteins via the autophagy pathway. Some AUTOTACs have been designed with PEG linkers to connect a POI-binding ligand to a p62-binding ligand, demonstrating the utility of PEG spacers in these novel degraders.
While this compound is not a typical component of traditional molecular glues, its properties as a flexible and hydrophilic spacer could be explored in the design of novel proximity-inducing molecules that bridge the gap between classical molecular glues and bifunctional degraders.
Logical Relationship in Proximity-Inducing Modalities
References
Application Notes and Protocols for the Analytical Characterization of PROTACs Featuring a Benzyl-PEG3-Methyl Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of ternary complex formation, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2]
This document provides a comprehensive guide to the analytical techniques for characterizing PROTACs that incorporate a Benzyl-PEG3-methyl ester linker. This linker possesses a unique combination of a hydrophobic benzyl (B1604629) group, which can influence cell permeability and protein-protein interactions within the ternary complex, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain that can enhance solubility. The terminal methyl ester provides a handle for conjugation to either the POI-binding ligand or the E3 ligase-recruiting ligand. A thorough analytical characterization is paramount to understanding the structure-activity relationship and optimizing the therapeutic potential of these molecules.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves a catalytic cycle where the PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle.
I. Physicochemical Characterization
The physicochemical properties of a PROTAC are critical determinants of its drug-like characteristics, including solubility, permeability, and metabolic stability. The this compound linker contributes to a unique profile that requires careful evaluation.
A. Solubility Assessment
Protocol: Kinetic Solubility Assay
-
Materials:
-
PROTAC stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Plate reader capable of measuring turbidity at 620 nm.
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC stock solution in DMSO.
-
Add 2 µL of each PROTAC dilution to a microplate well in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well at 620 nm using a plate reader.
-
The kinetic solubility is the highest concentration of the PROTAC that does not show significant precipitation (turbidity).
-
B. Lipophilicity Determination
Protocol: HPLC-based LogD Measurement
-
Materials:
-
PROTAC stock solution (10 mM in DMSO).
-
Octanol (B41247) and PBS (pH 7.4).
-
HPLC system with a C18 column and UV detector.
-
-
Procedure:
-
Mix equal volumes of octanol and PBS in a vial.
-
Add a small aliquot of the PROTAC stock solution to the biphasic mixture.
-
Vortex vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the octanol and aqueous layers.
-
Carefully collect samples from both the octanol and PBS layers.
-
Analyze the concentration of the PROTAC in each layer by HPLC-UV.
-
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
C. Stability Analysis
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Materials:
-
PROTAC stock solution (10 mM in DMSO).
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Acetonitrile (B52724) with an internal standard.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-incubate the PROTAC (1 µM final concentration) with HLM in a phosphate (B84403) buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
| Physicochemical Property | Illustrative Values for a PROTAC with a Benzyl-PEG3 Linker |
| Kinetic Solubility (PBS, pH 7.4) | 10 - 50 µM |
| LogD (pH 7.4) | 2.5 - 4.0 |
| In Vitro Half-life (HLM) | 30 - 120 minutes |
II. Biochemical and Biophysical Assays
These assays are essential for quantifying the binding affinities of the PROTAC to its target protein and the E3 ligase, both individually (binary complexes) and simultaneously (ternary complex). They also help in determining the cooperativity of ternary complex formation.
A. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.[3]
Protocol: Ternary Complex Formation Analysis by SPR
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified E3 ligase (e.g., VHL-Elongin B-Elongin C complex) with an affinity tag (e.g., His-tag or Biotin).
-
Recombinant purified target protein (POI).
-
PROTAC with this compound linker.
-
SPR running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and measure the binding response. Fit the data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Binary Interaction (PROTAC-POI): If the POI can be immobilized, repeat the process. Alternatively, use a competition assay format.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC-E3) to the apparent KD of the ternary complex.
-
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[4]
Protocol: ITC Analysis of Binary and Ternary Complex Formation
-
Materials:
-
Isothermal titration calorimeter.
-
Purified E3 ligase and POI.
-
PROTAC with this compound linker.
-
Dialysis buffer.
-
-
Procedure:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Place the E3 ligase or POI in the sample cell.
-
Titrate the PROTAC from the syringe into the sample cell.
-
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
Titrate a pre-mixed solution of the PROTAC and a saturating concentration of the POI from the syringe.
-
-
Analyze the resulting thermograms to determine the thermodynamic parameters for each binding event.
-
| Biophysical Parameter | Illustrative Values for a PROTAC with a Benzyl-PEG3 Linker |
| KD (PROTAC - POI) | 10 - 500 nM |
| KD (PROTAC - E3 Ligase) | 50 - 1000 nM |
| Apparent KD (Ternary Complex) | 5 - 100 nM |
| Cooperativity (α) | >1 (Positive Cooperativity) |
C. Mass Spectrometry (MS) for Complex Stoichiometry
Native electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the non-covalent binary and ternary complexes, confirming their stoichiometry.[5] LC-MS/MS is used for stability and metabolism studies. The this compound linker may exhibit characteristic fragmentation patterns, such as cleavage of the ether bonds in the PEG chain or loss of the benzyl group.[6][7]
Protocol: Native ESI-MS of Ternary Complex
-
Materials:
-
Native ESI-MS instrument.
-
Purified E3 ligase and POI.
-
PROTAC with this compound linker.
-
-
Procedure:
-
Mix the E3 ligase, POI, and PROTAC in ammonium acetate buffer at concentrations suitable for native MS.
-
Infuse the solution directly into the mass spectrometer using a nano-ESI source.
-
Acquire mass spectra under "gentle" instrument conditions to preserve non-covalent interactions.
-
Identify the mass-to-charge ratios corresponding to the individual proteins, binary complexes, and the ternary complex.
-
III. Cellular Assays
Cellular assays are crucial for evaluating the biological activity of the PROTAC in a physiological context, including target engagement, protein degradation, and downstream functional effects.
A. Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
Protocol: Western Blot Analysis of POI Degradation
-
Materials:
-
Cell line expressing the POI.
-
PROTAC with this compound linker.
-
Cell lysis buffer.
-
Primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
B. In-Cell Target Engagement Assays (e.g., NanoBRET™)
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to measure the engagement of the PROTAC with its target protein and the E3 ligase, as well as the formation of the ternary complex.
Protocol: NanoBRET™ Ternary Complex Formation Assay
-
Materials:
-
Cells co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC with this compound linker.
-
Plate reader capable of measuring luminescence and filtered fluorescence.
-
-
Procedure:
-
Plate the engineered cells in a white-bottom 96-well plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc® substrate.
-
Measure the donor (luciferase) and acceptor (NanoBRET™ 618) emissions.
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates PROTAC-induced proximity of the POI and E3 ligase, i.e., ternary complex formation.
-
C. Cell Permeability Assessment
Protocol: Caco-2 Permeability Assay
The Caco-2 assay is a widely used in vitro model to predict intestinal drug absorption and permeability.[8][9]
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
PROTAC with this compound linker.
-
Transport buffer (e.g., Hank's Balanced Salt Solution).
-
LC-MS/MS system.
-
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to form a confluent monolayer.
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Quantify the PROTAC concentration in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.
-
| Cellular Activity Parameter | Illustrative Values for a PROTAC with a Benzyl-PEG3 Linker |
| DC50 (Degradation) | 1 - 100 nM |
| Dmax (Maximum Degradation) | > 80% |
| Papp (A-B) in Caco-2 | 0.1 - 1.0 x 10⁻⁶ cm/s |
| Efflux Ratio (Caco-2) | 1 - 5 |
IV. Synthesis of a PROTAC with a this compound Linker
A common synthetic strategy involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The methyl ester of the linker can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.
Protocol: Exemplary PROTAC Synthesis
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the resulting carboxylic acid and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir at room temperature until completion.
-
Purify the E3 ligand-linker conjugate by chromatography.
-
-
Deprotection and Coupling to POI Ligand:
-
The benzyl group on the linker can be removed by hydrogenolysis (e.g., using H₂ and Pd/C) to reveal a primary alcohol.
-
This alcohol can then be activated (e.g., converted to a mesylate or tosylate) for coupling to a nucleophilic handle on the POI ligand.
-
Alternatively, the initial linker can be chosen with orthogonal protecting groups to facilitate a more streamlined synthesis.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity for biological testing.
-
Confirm the structure and purity by LC-MS and NMR.
-
Conclusion
The comprehensive analytical characterization of PROTACs containing a this compound linker is a multifaceted process that requires a combination of physicochemical, biochemical, biophysical, and cellular assays. Each technique provides a unique piece of the puzzle, and together they offer a holistic understanding of the PROTAC's properties and mechanism of action. The protocols and illustrative data presented in this document serve as a guide for researchers to systematically evaluate and optimize their PROTAC molecules, ultimately accelerating the development of novel and effective protein-degrading therapeutics.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTACs Containing Benzyl-PEG3-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs with PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][3] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the molecule.[][5] The "Benzyl-PEG3-methyl ester" represents a specific type of linker, incorporating a three-unit PEG chain, which offers a balance of flexibility and length to facilitate the formation of a productive ternary complex.[6][7] While specific PROTACs utilizing this exact linker are not extensively documented in publicly available literature, the principles of dosing and administration for PROTACs with short PEG linkers provide a strong framework for their application.
Dosing and Administration Considerations
The successful in vitro and in vivo application of PROTACs is highly dependent on appropriate dosing and administration. Several factors must be considered to achieve optimal protein degradation and therapeutic effect.
In Vitro Dosing:
For cell-based assays, the concentration of the PROTAC is a critical parameter. It is essential to perform dose-response experiments to determine the concentration that results in maximal protein degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50).
In Vivo Administration:
The transition from in vitro to in vivo studies introduces additional complexities, including the route of administration, formulation, and dosing schedule.[]
-
Route of Administration: Common routes for administering PROTACs in animal models include intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration.[9][10] The choice of route depends on the PROTAC's physicochemical properties, such as solubility and stability, and the desired pharmacokinetic profile.
-
Formulation: Due to the often-limited aqueous solubility of PROTACs, appropriate formulation is crucial for in vivo delivery.[10] Common vehicles include solutions containing DMSO, PEG300, Tween 80, and saline or methylcellulose.[9][10]
-
Dosing Schedule: The frequency of administration (e.g., once daily, every three days) should be optimized based on the PROTAC's pharmacokinetic and pharmacodynamic properties.[10] The goal is to maintain a sufficient concentration of the PROTAC at the target site to induce sustained protein degradation.
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Degradation Profile
| Cell Line | PROTAC Concentration (nM) | Duration of Treatment (hours) | % Target Protein Degradation (Dmax) | DC50 (nM) |
| Example Cell Line 1 | 1 - 1000 | 24 | 95% | 50 |
| Example Cell Line 2 | 1 - 1000 | 24 | 88% | 75 |
Table 2: In Vivo Efficacy in Xenograft Model
| Animal Model | Tumor Model | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | Example Xenograft | Intraperitoneal (i.p.) | 50 mg/kg, once daily | 60% |
| SCID Mice | Orthotopic Model | Subcutaneous (s.c.) | 30 mg/kg, every three days | 75% |
Table 3: Pharmacokinetic Parameters in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intravenous (i.v.) | 10 | 1500 | 0.25 | 3500 | 4 |
| Oral (p.o.) | 50 | 300 | 2 | 1800 | 6 |
Experimental Protocols
Below are detailed protocols for key experiments in the evaluation of PROTACs.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the in vitro degradation of a target protein following treatment with a PROTAC.[11]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Protocol 2: In Vivo Administration in a Mouse Xenograft Model
This protocol provides a general guideline for evaluating the in vivo efficacy of a PROTAC in a subcutaneous xenograft mouse model.[9][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
PROTAC
-
Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[10]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of serum-free media and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation on the day of administration.
-
Administer the PROTAC or vehicle to the mice via the chosen route (e.g., i.p. injection or oral gavage) at the predetermined dose and schedule.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[10]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
-
Visualizations
Caption: Mechanism of action of a PROTAC containing a this compound linker.
Caption: Experimental workflow for an in vivo PROTAC efficacy study in a xenograft mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG3-methyl Ester Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving Benzyl-PEG3-methyl ester, a frequently utilized PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in reactions with this compound?
A1: The most frequent causes of low yield are suboptimal reaction conditions for amide bond formation, leading to incomplete reactions or the formation of side products. Key factors include the presence of moisture, incorrect pH, and degradation of coupling agents.
Q2: What is the optimal pH for reacting this compound with a primary amine?
A2: For coupling reactions, such as amide bond formation with a primary amine using EDC/NHS chemistry, a two-step pH strategy is often optimal. The activation of the carboxylic acid (if applicable to your reaction scheme) is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent coupling to the amine is best performed at a pH of 7.2-8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing hydrolysis of the activated ester.[1][2]
Q3: Which buffers are compatible with NHS ester-mediated reactions involving this compound?
A3: It is crucial to use amine-free buffers. Compatible options include Phosphate-Buffered Saline (PBS), MES, HEPES, and borate (B1201080) buffers.[1][3][4] Buffers containing primary amines, such as Tris or glycine, should be strictly avoided as they will compete with the target molecule for the reaction, thereby reducing the yield of the desired product.[1][3][5]
Q4: How can I minimize hydrolysis of this compound or its activated intermediates?
A4: Hydrolysis is a significant contributor to low yields. To minimize it, ensure all solvents and reagents are anhydrous. Activated esters, like NHS esters, are susceptible to hydrolysis, which is accelerated at higher pH.[1][5] Therefore, it is recommended to prepare solutions of activated esters immediately before use and to control the pH of the reaction mixture carefully.
Q5: How can I effectively purify the product of a this compound reaction?
A5: Purification of PEGylated molecules can be challenging. Common techniques include reverse-phase chromatography (RP-HPLC), and for larger molecules, dialysis or size-exclusion chromatography (SEC) can be effective for removing small molecule impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Inactive Coupling Agents (e.g., EDC, NHS) | Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[3][4] |
| Incorrect pH | For two-step coupling, ensure the activation of the carboxylic acid is performed at pH 4.5-6.0, and the subsequent amine coupling is at pH 7.2-8.0.[2][6] Verify the pH of your reaction buffer. |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Water can hydrolyze activated ester intermediates, regenerating the carboxylic acid and preventing product formation.[2] |
| Suboptimal Reaction Time | Reaction times can vary. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. In some cases, increasing the reaction time can lead to higher yields, but it may also increase the formation of byproducts.[7] |
| Low Reaction Temperature | While many coupling reactions proceed at room temperature, some may require gentle heating. If the reaction is sluggish, consider increasing the temperature and monitoring the effect on yield and purity. |
Issue 2: Presence of Multiple Side Products
| Potential Cause | Recommended Action |
| Hydrolysis of Benzyl (B1604629) Ester | The benzyl ester can be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain a neutral to slightly basic pH during the reaction and workup. |
| Side Reactions of Coupling Agents | In EDC/NHS chemistry, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is inefficient.[2] Using the correct stoichiometry and ensuring efficient mixing can minimize this. |
| O-acylation of Hydroxyl Groups | If your molecule contains hydroxyl groups, there is a risk of undesired acylation, forming an ester linkage. This is more likely under harsh conditions or with a large excess of the acylating agent. Control the pH to below 8.5 and use a minimal excess of the acylating agent.[2] |
| Di-PEGylation of the Target Molecule | If your target molecule has multiple reactive sites (e.g., multiple amine groups), you may get multiple additions of the PEG linker. To control the degree of PEGylation, adjust the stoichiometry of the this compound to the target molecule. |
Experimental Protocols
General Protocol for Amide Coupling of a Carboxylic Acid with an Amine-Containing Molecule using this compound as a Linker Precursor (Illustrative Example)
This protocol assumes the carboxylic acid is first activated with EDC/NHS and then reacted with an amine.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
This compound (if used to modify one of the above prior to coupling)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Step 1: Activation of Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add the EDC stock solution to the carboxylic acid solution, followed by the NHS stock solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).
-
Allow the reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
Step 2: Coupling to Amine
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated carboxylic acid mixture from Step 1 to the amine-containing solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Purify the final conjugate using an appropriate method such as RP-HPLC.
Visualizations
Caption: Workflow for a typical two-step amide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Optimizing linker length of PEG-based PROTACs for improved efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the linker length of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs) for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
The PEG linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4] It is not merely a spacer but actively contributes to the molecule's overall efficacy, selectivity, and physicochemical properties.[5][6] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2][5] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4][6]
Q2: How does PEG linker length impact PROTAC efficacy?
The length of the PEG linker is a critical determinant of PROTAC efficacy.[2][5] It directly influences the formation and stability of the ternary complex.[2][5]
-
Linker too short: A short linker may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][6] However, for some protein-ligase pairs, a shorter, more rigid linker may facilitate a more stable and productive ternary complex.[7]
-
Linker too long: A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6] It could also lead to an entropic penalty due to increased flexibility, which can offset the energy gained from new protein-protein interactions within the ternary complex.[1]
Systematic variation of the PEG linker length is a key optimization strategy in the design of novel PROTACs.[5]
Q3: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation of the target protein decreases at high concentrations of the PROTAC.[5][7] This occurs because at excessive concentrations, the PROTAC can form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that do not lead to degradation, rather than the productive ternary complex.[7] Suboptimal linker lengths can contribute to the hook effect by hindering the formation of a stable ternary complex.[5]
Q4: Are there general rules for the optimal PEG linker length?
There is no universal optimal PEG linker length; it is highly dependent on the specific target protein and the recruited E3 ligase.[2] The ideal length needs to be determined empirically for each new PROTAC system.[8] While some studies suggest that longer linkers can be more efficient,[9] others have shown that shorter linkers can be highly potent.[1][7] For example, for BRD4 degradation using thalidomide-based PROTACs, a PEG5 linker has been identified as being optimal.[5]
Troubleshooting Guide
Issue 1: My PEG-based PROTAC shows low or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Ternary Complex Formation.
-
Explanation: The current PEG linker length may not be optimal for the formation of a stable and productive ternary complex, potentially due to steric hindrance.[7]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6) to empirically determine the optimal length.[7]
-
Vary Linker Attachment Points: If synthetically feasible, alter the attachment points of the linker on the target-binding ligand or the E3 ligase ligand.[7]
-
Ternary Complex Formation Assays: Directly assess the formation and stability of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like NanoBRET or TR-FRET.[10][11]
-
-
-
Possible Cause 2: Poor Cell Permeability.
-
Explanation: The physicochemical properties of the PROTAC, including the hydrophilicity of the PEG linker, might be limiting its ability to cross the cell membrane.[7][12] While PEG linkers can sometimes adopt folded conformations that shield their polar surface area and aid permeability, excessive PEGylation can decrease cellular uptake.[8]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to quantify the cell permeability of your PROTAC.[7]
-
Modify Linker Composition: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to potentially improve cell uptake.[10]
-
NanoBRET Target Engagement in Live vs. Permeabilized Cells: Compare the target engagement in live and permeabilized cells to get an indication of intracellular availability.[13]
-
-
-
Possible Cause 3: Inefficient Ubiquitination.
-
Explanation: Even if a ternary complex is formed, the geometry may not be conducive to efficient ubiquitin transfer from the E2-ubiquitin conjugate to the target protein.
-
Troubleshooting Steps:
-
In Vitro Ubiquitination Assays: Perform in vitro ubiquitination assays using the purified target protein, E3 ligase complex, E1 and E2 enzymes, ubiquitin, and your PROTAC to directly measure the efficiency of ubiquitin transfer.[7][14]
-
Cell-Based Ubiquitination Assays: Assess the ubiquitination of the target protein in cells treated with your PROTAC via immunoprecipitation of the target protein followed by western blotting for ubiquitin.[14]
-
-
Issue 2: A significant "hook effect" is observed at higher concentrations.
-
Possible Cause: High Affinity Binary Interactions.
-
Explanation: The individual ligands of your PROTAC may have very high affinities for their respective proteins, leading to the formation of binary complexes at higher PROTAC concentrations, which compete with the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Modify Ligand Affinity: Consider synthesizing PROTACs with ligands that have slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[10]
-
Optimize Linker for Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[10] This can be assessed through detailed biophysical characterization.
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Thalidomide-O-PEG2-JQ1 | >1000 | <20 | HEK293T | [5] |
| Thalidomide-O-PEG3-JQ1 | ~500 | ~50 | HEK293T | [5] |
| Thalidomide-O-PEG4-JQ1 | ~100 | >80 | HEK293T | [5] |
| Thalidomide-O-PEG5-JQ1 | ~20 | >90 | HEK293T | [5] |
| Thalidomide-O-PEG6-JQ1 | ~50 | >80 | HEK293T | [5] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[2]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.[10][15]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in approximately 70-80% confluency at the time of harvest.
-
Prepare a stock solution of your PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[15]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).[15]
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[15]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.[15]
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15]
-
Protocol 2: NanoBRET Ternary Complex Formation Assay
This protocol describes a method to assess the formation of the ternary complex in live cells.[10]
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC at various concentrations to the wells.
-
-
Data Acquisition:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals at the appropriate wavelengths using a plate reader equipped for BRET measurements.[10]
-
-
Data Analysis:
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC® Solubility with Benzyl-PEG3-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor solubility of Proteolysis Targeting Chimeras (PROTACs) using Benzyl-PEG3-methyl ester as a component of the linker.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs exhibit poor solubility?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, placing them "beyond the Rule of Five" (bRo5), a set of guidelines for predicting the druglikeness of a molecule.[1][2] Their bifunctional nature, requiring both a ligand for the target protein and an E3 ligase, connected by a linker, contributes to their high molecular weight and often increased lipophilicity. This can lead to poor aqueous solubility, which in turn can negatively impact their handling, formulation, bioavailability, and the reliability of in vitro assays.[3]
Q2: How can incorporating a this compound in the linker improve PROTAC solubility?
Polyethylene glycol (PEG) linkers are a well-established strategy to enhance the hydrophilicity and aqueous solubility of PROTACs.[4][5] The repeating ethylene (B1197577) glycol units in the PEG chain, such as in this compound, introduce polar ether oxygens that can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] This increased hydrophilicity can lead to a significant improvement in the solubility of the final PROTAC molecule. This compound is a commercially available, ready-to-use building block that can be incorporated during PROTAC synthesis.[6]
Q3: Will modifying the linker with this compound affect my PROTAC's activity?
The linker is not just a passive spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] While a PEG linker like one derived from this compound can improve solubility, it also impacts the conformational flexibility of the PROTAC. This flexibility can be advantageous in allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. However, excessive flexibility can sometimes be detrimental. It is often necessary to synthesize a series of PROTACs with varying linker lengths and compositions to identify the optimal design for both solubility and potent degradation activity.[7]
Q4: What are the potential downsides of using a PEG linker, and how can I mitigate them?
While beneficial for solubility, PEG linkers can sometimes lead to decreased cell permeability due to their hydrophilicity.[7] However, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially aiding in membrane traversal.[1] Another consideration is the potential for in vivo metabolic instability of the ether linkages within the PEG chain.[2] To address these challenges, researchers can explore:
-
Hybrid linkers: Combining PEG units with more rigid or hydrophobic elements, such as alkyl chains or cyclic moieties.[3]
-
Linker length optimization: Systematically varying the number of PEG units to find the best balance of solubility, permeability, and activity.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PROTAC with this compound-derived linker is still poorly soluble. | The overall lipophilicity of the warhead and/or E3 ligase ligand is too high. The PROTAC has precipitated out of solution. | 1. Confirm solubility limits: Perform a thermodynamic solubility assay (see Experimental Protocols). 2. Use co-solvents: For in vitro assays, consider using a small percentage of DMSO or other organic co-solvents. 3. Formulation strategies: For in vivo studies, explore advanced formulation approaches such as amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS).[9] |
| Improved solubility, but loss of degradation activity. | The linker is too long or too flexible, preventing the formation of a stable ternary complex. The PEG linker is sterically hindering the binding of the warhead or E3 ligase ligand. | 1. Synthesize analogs with different linker lengths: Create a series of PROTACs with shorter or longer PEG chains, or with alkyl linkers for comparison. 2. Incorporate rigid moieties: Introduce cyclic structures (e.g., piperazine) into the linker to reduce flexibility. 3. Biophysical analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation of the ternary complex. |
| PROTAC shows good in vitro degradation but poor in vivo efficacy. | Poor cell permeability due to the hydrophilic PEG linker. Rapid in vivo clearance due to metabolic instability of the PEG linker. | 1. Assess cell permeability: Perform a Caco-2 permeability assay (see Experimental Protocols). 2. Modify the linker: Synthesize analogs with more lipophilic linkers or by incorporating moieties known to improve permeability. 3. Pharmacokinetic studies: Conduct in vivo PK studies to determine the half-life and clearance of the PROTAC. |
| High variability in experimental results. | PROTAC instability in assay media or during sample preparation. Aggregation of the PROTAC at higher concentrations. | 1. Assess compound stability: Use LC-MS to check the stability of the PROTAC in your assay buffer over the course of the experiment. 2. Work at lower concentrations: If a hook effect is observed (decreased degradation at high concentrations), perform experiments at lower concentrations. 3. Visual inspection: Check for any visible precipitation in your stock solutions and assay wells. |
Data Presentation
Table 1: Illustrative Comparison of PROTAC Solubility with Different Linkers
This table provides a conceptual overview of how linker modification can impact the aqueous solubility of a hypothetical PROTAC. Actual values will vary depending on the specific warhead and E3 ligase ligand.
| Linker Type | Illustrative PROTAC Solubility (µg/mL) | Rationale |
| Alkyl Chain (C8) | 5 | High lipophilicity, low aqueous solubility. |
| PEG3 | 50 | Increased hydrophilicity from ethylene glycol units improves solubility. |
| PEG6 | 120 | Longer PEG chain further enhances hydrophilicity and solubility. |
| Alkyl-PEG Hybrid | 30 | Balances hydrophilicity and lipophilicity. |
Table 2: Impact of PEG Linker Length on PROTAC Permeability (Illustrative Data)
This table illustrates the complex relationship between PEG linker length and cell permeability, as measured in a Caco-2 assay. There is often an optimal length, as excessively long and polar linkers can reduce permeability.
| Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Interpretation |
| Alkyl Chain (C8) | 5.0 | High permeability due to lipophilicity. |
| PEG3 | 3.5 | Good balance of properties, maintaining reasonable permeability. |
| PEG6 | 1.5 | Increased polarity may start to hinder passive diffusion. |
| PEG10 | 0.8 | High polarity significantly reduces cell permeability. |
Experimental Protocols
Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a PROTAC in a given buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid PROTAC compound to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a rotator or shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect an aliquot of the supernatant, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining micro-precipitates.
-
-
Quantification:
-
Prepare a series of standard solutions of the PROTAC in the same buffer with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Determine the concentration of the PROTAC in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a PROTAC using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer resembling the intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of the PROTAC in the transport buffer at the desired concentration.
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the PROTAC dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux Assessment):
-
To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC may be a substrate for active efflux transporters.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Enhancing PROTAC Stability with Modified PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of Proteolysis Targeting Chimeras (PROTACs), with a focus on the role of modified Polyethylene Glycol (PEG) linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A PROTAC molecule is a heterobifunctional chimera composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a spacer; it is a critical component that influences the overall efficacy and physicochemical properties of the PROTAC.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used due to several advantageous properties:[1][3]
-
Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][3]
-
Flexibility: The inherent flexibility of PEG chains can facilitate the optimal orientation required for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4][5]
-
Biocompatibility: PEGs are well-known for their good biocompatibility.[1]
-
Modularity: The length of a PEG linker can be easily and systematically varied, allowing for rapid optimization of the distance between the two protein-binding ends.[2][3]
Q2: How does modifying a PEG linker enhance PROTAC stability?
While standard PEG linkers are common, they can be susceptible to metabolic degradation, particularly through oxidative metabolism of the ether chains.[1][2] Modifying PEG linkers by incorporating other chemical motifs can enhance stability and other key properties:
-
Metabolic Stability: Introducing rigid structures like piperazine (B1678402)/piperidine (B6355638) rings, triazoles, or aromatic groups can block sites of metabolism and improve the PROTAC's half-life in vivo.[1][4][6] Triazole moieties, for instance, are metabolically stable and can reduce oxidative degradation.[1]
-
Conformational Rigidity: While flexibility is important, excessive flexibility can be entropically unfavorable for ternary complex formation. Incorporating rigid elements can pre-organize the PROTAC into a more bioactive conformation, potentially improving potency and selectivity.[1][2]
-
Cell Permeability: The linker's properties significantly impact cell permeability. Modifications that shield polar groups, such as by promoting intramolecular hydrogen bonding (IMHBs), can help the PROTAC adopt a less polar, "folded" conformation that is more amenable to crossing the cell membrane.[6][7]
Q3: What are the most common stability-related issues encountered with PROTACs?
Researchers often face several stability challenges during PROTAC development:
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs can precipitate in aqueous buffers or cell media, leading to inconsistent results.[8][9]
-
Low Metabolic Stability: The linker is often a metabolic "soft spot," susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes) in liver microsomes or hepatocytes.[4][6][8] This leads to rapid clearance and poor in vivo efficacy.
-
Chemical Instability: Some PROTACs, particularly those based on thalidomide, can be chemically unstable in aqueous solutions, undergoing hydrolysis or epimerization.[2][4]
-
Poor Cell Permeability: The large size and polarity of many PROTACs hinder their ability to passively diffuse across cell membranes to reach their intracellular targets.[7][10][11]
Q4: Can the linker attachment point affect PROTAC stability?
Yes, the site where the linker is attached to both the warhead (POI ligand) and the E3 ligase ligand is critical.[5] The choice of attachment site can have a significant impact on the metabolic stability of the entire molecule.[4] Linker attachment points can themselves be metabolically labile, subject to reactions like N-dealkylation or amide hydrolysis.[4][6] Therefore, selecting a solvent-exposed position that does not disrupt crucial binding interactions while also being less prone to metabolic attack is a key step in rational PROTAC design.[5]
Section 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve common experimental issues.
Issue 1: My PROTAC has poor solubility and is aggregating in my assay.
-
Symptoms: You observe precipitation in your stock solution, aqueous buffers, or cell culture media. Your experimental results are inconsistent and not reproducible. Biophysical assays show high background signals.
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
-
Modify the Linker:
-
Increase Polarity: Incorporate more polar or ionizable groups into the linker. Replacing alkyl chains with PEG units can improve aqueous solubility.[1][3] Saturated nitrogen heterocycles like piperazine or piperidine can be protonated at physiological pH, which also significantly enhances solubility.[6][12]
-
Reduce Lipophilicity: Systematically shorten hydrophobic alkyl portions of the linker or replace them with more polar alternatives.
-
-
Optimize Formulation:
-
Adjust pH: If your PROTAC contains ionizable groups, adjusting the buffer pH can increase solubility.
-
Use Excipients: For in vitro assays, ensure the concentration of co-solvents like DMSO is optimized and consistent. For in vivo studies, consider formulation strategies.
-
-
Lower Concentration:
Issue 2: My PROTAC shows low metabolic stability.
-
Symptoms: Your PROTAC is cleared rapidly in in vitro metabolism assays (e.g., human liver microsomes, hepatocytes). You observe poor in vivo efficacy despite good in vitro potency. You detect significant levels of PROTAC metabolites that may compete with the parent compound for target binding.[4][8]
Caption: Workflow for addressing low PROTAC metabolic stability.
-
Identify Metabolic "Soft Spots":
-
Use metabolite identification studies with liver microsomes or hepatocytes followed by LC-MS/MS analysis to determine the exact sites of metabolic modification. The linker is often the most liable part of the molecule.[4]
-
-
Linker Rigidification:
-
Block Metabolism:
-
If a specific site of oxidation is identified, it can sometimes be blocked. For example, replacing a metabolically labile C-H bond with a C-F or C-D bond (deuteration) can slow down metabolism at that position.
-
-
Re-evaluate Attachment Points:
Section 3: Data Summary Tables
The choice of linker significantly impacts the overall properties of a PROTAC. The following tables summarize the general trends observed when modifying linkers.
Table 1: Comparison of Common Linker Types and Their Properties
| Linker Type | Primary Characteristics | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability | Key Considerations |
| Alkyl Chains | Flexible, hydrophobic | Generally decreases aqueous solubility[1] | Can increase permeability if lipophilicity is in the optimal range[7] | Can be sites of oxidative metabolism[2] | Synthetically simple and easy to vary length.[2] |
| PEG Linkers | Flexible, hydrophilic | Generally increases aqueous solubility[1][3] | Can decrease passive permeability due to high polarity[6] | Ether linkages can be metabolically labile[2][6] | Excellent for initial screening due to modularity.[2] |
| Piperazine/Piperidine | Rigid, ionizable (basic) | Significantly increases solubility upon protonation[6][12] | Can improve permeability by reducing TPSA[6] | Generally improves metabolic stability vs. linear chains[4] | Introduces a basic center, affecting pKa.[12] |
| Triazole/Aromatic | Rigid, planar | Neutral effect or slight decrease | Can improve permeability by enabling favorable conformations | Generally high metabolic stability[1] | Can introduce π-π stacking interactions to stabilize the ternary complex.[1] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[8]
-
Materials:
-
Test PROTAC compound (e.g., 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, etc.)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Positive control (high clearance compound, e.g., Verapamil)
-
Negative control (low clearance compound, e.g., Warfarin)
-
Quenching solution: Cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide)
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the PROTAC by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Pre-incubation: In a 96-well plate, add the phosphate buffer and HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the PROTAC working solution to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the cold acetonitrile quenching solution. The 0-minute time point is typically quenched immediately after adding the PROTAC but before adding NADPH.
-
Sample Preparation: Vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Protocol 2: Target Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein, which is the mechanistic step prior to degradation.[10]
-
Materials:
-
Cells expressing the target protein
-
Test PROTAC compound
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
Cell lysis buffer (denaturing, e.g., RIPA buffer with 1% SDS)
-
Antibody specific to the target protein for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Antibody specific to ubiquitin for Western blotting
-
SDS-PAGE gels and Western blot equipment
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations for a defined period (e.g., 2-4 hours). It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for at least 4 hours prior to lysis to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a denaturing lysis buffer to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to your target protein overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands above the band for the unmodified target protein indicates poly-ubiquitination.
-
As a control, you can re-probe the same membrane with the anti-target antibody to confirm successful immunoprecipitation.
-
-
Section 5: Visualizations and Diagrams
PROTAC Mechanism of Action
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
PROTACs Technical Support Center: Strategies to Reduce Off-Target Effects
Welcome to the technical support center for Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects from PROTACs can be broadly categorized into two types:
-
Degradation-Dependent Off-Targets: This is the most common form of off-target activity, where the PROTAC induces the degradation of proteins other than the protein of interest (POI). This can occur if the PROTAC's warhead binds to unintended proteins with structural similarities to the POI, or if the E3 ligase ligand itself (e.g., pomalidomide) has inherent activity to degrade neosubstrates like zinc-finger proteins.[1][2] The formation of a stable ternary complex with an unintended protein can also lead to its degradation.[3]
-
Degradation-Independent Off-Targets: In this case, the PROTAC molecule exerts a pharmacological effect without degrading a protein. These effects can be caused by the individual warhead or E3 ligase-binding moieties of the PROTAC, which might inhibit or activate pathways independently of their role in the ternary complex.[2] Additionally, metabolites from the PROTAC, especially if the linker is cleaved, could competitively bind to the POI or E3 ligase and antagonize the intended degradation.[4][5]
Q2: How can I rationally design a PROTAC to minimize off-target effects from the start?
A2: A rational design approach focusing on the three core components of the PROTAC is critical for enhancing selectivity.[6]
-
Target-Binding Ligand (Warhead): Start with a highly selective ligand for your POI. A promiscuous warhead that binds to multiple proteins is a primary source of off-target degradation.[3]
-
E3 Ligase Ligand: The choice of E3 ligase can significantly impact selectivity. Most PROTACs use ligands for CRBN or VHL, but their expression levels vary across tissues.[7] Selecting an E3 ligase that is preferentially expressed in the target tissue can enhance selectivity.[4] For CRBN-based PROTACs using immunomodulatory imide drugs (IMiDs) like pomalidomide, be aware of their intrinsic ability to degrade zinc-finger proteins.[1]
-
Linker: The linker's length, rigidity, and attachment points are crucial for forming a stable and selective ternary complex.[6] Optimizing the linker can favor the formation of a productive ternary complex with the POI while destabilizing complexes with off-target proteins.[8] This optimization can create favorable new protein-protein interactions between the POI and the E3 ligase, a key driver of selectivity.[9]
Caption: The mechanism of action for a heterobifunctional PROTAC.
Troubleshooting Guide
Q3: My PROTAC shows significant degradation of off-target proteins. What are the steps to troubleshoot this issue?
A3: If you've identified off-target degradation, a systematic approach is necessary to pinpoint the cause and find a solution. Follow this workflow:
-
Confirm and Quantify Off-Targets: Use an unbiased and sensitive method, such as global proteomics analysis via mass spectrometry, to confirm which proteins are being degraded and to what extent.[2][10]
-
Optimize PROTAC Concentration: Perform a full dose-response curve to determine the optimal concentration for on-target degradation. Off-target effects can be exacerbated at high concentrations. This will also help identify if you are operating in the "hook effect" range, where excessively high concentrations lead to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of the functional ternary complex, reducing degradation efficiency for both on- and off-targets.[2]
-
Use Control Molecules: To distinguish between degradation-dependent and degradation-independent off-target effects, synthesize and test control compounds. A common control is a molecule where the E3 ligase ligand is mutated or epimerized, rendering it unable to bind the ligase but still able to bind the POI. If the undesired phenotype persists with this control, the effect is likely degradation-independent.[11]
-
Perform Washout Experiments: To confirm that the observed cellular phenotype is a direct result of POI degradation, remove the PROTAC from the cell culture and monitor the recovery of protein levels and the reversal of the phenotype over time.[2]
-
Re-Design the PROTAC: If the off-target effects are degradation-dependent and cannot be resolved by concentration optimization, a re-design is necessary. Focus on modifying the linker or changing the attachment point on the warhead or E3 ligase ligand to alter the geometry of the ternary complex.[8]
Caption: A troubleshooting workflow for addressing PROTAC off-target effects.
Q4: How do I experimentally assess the selectivity of my PROTAC?
A4: A multi-faceted approach is recommended to rigorously assess PROTAC selectivity. No single assay can provide a complete picture.
| Experimental Technique | Purpose | Key Considerations |
| Global Proteomics (LC-MS/MS) | Unbiased, proteome-wide identification and quantification of degraded proteins. The gold standard for selectivity profiling.[2][10] | Requires specialized equipment and bioinformatics expertise. Sensitivity for low-abundance proteins can be a limitation.[1] |
| Western Blotting | Targeted validation of on- and off-target degradation identified by proteomics. Used for dose-response and time-course experiments.[2] | Antibody-dependent and low-throughput. Only assesses pre-selected proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by assessing changes in protein thermal stability upon ligand binding. Can help confirm if the PROTAC engages off-targets in cells. | Does not directly measure degradation, only binding. |
| NanoBRET™/HiBiT Assays | In-cell, real-time measurement of ternary complex formation or protein levels.[1] Can be used to assess engagement with both on- and off-targets. | Requires genetic engineering of cell lines (tagging proteins of interest). |
| Co-Immunoprecipitation (Co-IP) | Can be used to confirm the formation of the ternary complex (POI-PROTAC-E3) in cells.[11] | Often requires overexpression of tagged proteins; may not reflect endogenous interactions. |
Detailed Protocol: Global Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target degradation using mass spectrometry.
-
Sample Preparation:
-
Culture cells and treat with the optimal concentration of your PROTAC (determined from a dose-response curve) and a vehicle control (e.g., DMSO).[2]
-
Include a short duration treatment (e.g., 6-8 hours) to enrich for direct degradation targets rather than downstream secondary effects.[2]
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the total protein concentration for each sample (e.g., using a BCA assay).
-
Take equal amounts of protein from each condition and digest them into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
For accurate quantification, label the peptides from each condition with isobaric tags, such as tandem mass tags (TMT). This allows for multiplexed analysis of several samples in a single MS run.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by the LC system and then fragmented and analyzed by the mass spectrometer.[2]
-
-
Data Analysis:
-
Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control.
-
Identify proteins that are significantly downregulated in the presence of the PROTAC as potential off-targets.
-
Q5: What is ternary complex cooperativity and how does it impact selectivity?
A5: Ternary complex cooperativity is a measure of how the binding of the PROTAC to one protein partner influences its binding to the other. It is a critical factor for the stability of the final POI-PROTAC-E3 complex and, consequently, for degradation efficiency and selectivity.[12][13]
-
Cooperativity (α) is defined as the ratio of the E3 ligase's affinity for the PROTAC-POI binary complex versus its affinity for the PROTAC alone.[12][13]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein. This is highly desirable as it leads to a more stable ternary complex, often driven by newly formed protein-protein interactions. High cooperativity can enable a PROTAC with a weak-binding warhead to degrade a target selectively over other proteins for which the warhead has a similar affinity but does not form a cooperative ternary complex.[9][12]
-
Negative Cooperativity (α < 1): The binding of the first protein partner hinders the binding of the second. This results in an unstable ternary complex and inefficient degradation.
-
No Cooperativity (α = 1): The two binding events are independent.
By designing PROTACs that maximize positive cooperativity with the on-target protein while minimizing it with off-targets, researchers can achieve a significant improvement in selectivity.[12]
Caption: Positive cooperativity stabilizes the ternary complex.
Q6: How can I reduce off-target effects that are specific to healthy tissues?
A6: Several advanced strategies are being developed to confine PROTAC activity to diseased tissues, such as tumors, thereby minimizing on-target toxicity in healthy organs.[14]
-
Pro-PROTACs: These are inactive versions of PROTACs that are "caged" with a chemical group. This caging group is designed to be cleaved only by enzymes that are overexpressed in the target (e.g., tumor) environment, which releases the active PROTAC locally.[4][14]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): This strategy, analogous to antibody-drug conjugates (ADCs), attaches the PROTAC to an antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells. The antibody delivers the PROTAC directly to the target cells, where it is internalized and released.[4][14]
-
Aptamer-PROTAC Conjugates: Similar to Ab-PROTACs, this approach uses aptamers (single-stranded nucleic acids) with high specificity for cell-surface targets to deliver the PROTAC to the desired location.[5][14]
-
Targeting Tissue-Specific E3 Ligases: Developing PROTACs that hijack E3 ligases expressed only in specific tissues or disease states is a powerful strategy to limit degradation to those cells, reducing the risk of on-target, off-tissue toxicity.[4][7]
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. scienceopen.com [scienceopen.com]
- 9. youtube.com [youtube.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzyl-PEG3-methyl Ester Conjugation
Welcome to the technical support center for optimizing reaction conditions for Benzyl-PEG3-methyl ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and key data to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a Benzyl-PEG3-NHS ester with a primary amine?
The optimal pH range for the reaction is between 7.2 and 8.5.[1][2] A common recommendation is to use a pH of 8.0 to 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3] At pH values below 7.2, the amine group is protonated and less reactive. Conversely, at a pH above 9.0, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][3]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
-
Compatible Buffers: Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are recommended.[2]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided.[4][5][6] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.[4][5]
Q3: How should I prepare and handle my this compound linker?
The NHS ester moiety is moisture-sensitive.[4][5][6] It is crucial to:
-
Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[4][5]
-
Dissolve the linker in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][6]
-
Do not prepare stock solutions for long-term storage, as the NHS ester will readily hydrolyze and become non-reactive.[4][5]
Q4: What is the typical molar ratio of linker to protein for a successful conjugation?
A molar excess of the PEG-NHS ester linker is generally used to drive the reaction. A starting point of a 5- to 20-fold molar excess of the linker over the amine-containing molecule (e.g., protein) is recommended.[1] For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 linkers being conjugated per antibody.[4][5] The optimal ratio should be determined empirically for each specific system to achieve the desired degree of labeling.[4][5]
Q5: How can I stop (quench) the conjugation reaction?
To stop the reaction, you can add a small molecule with a primary amine to consume any unreacted NHS esters. Common quenching agents include Tris buffer, glycine, or hydroxylamine (B1172632) at a final concentration of 10-50 mM.[1] After adding the quenching buffer, it is typically incubated for 15-30 minutes at room temperature.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to molecules containing primary amines.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: The pH is too low (<7.2), leaving the primary amines on your molecule protonated and unreactive. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. Adjust if necessary with a suitable base. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with your target molecule. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before adding the linker.[4][5] | |
| Hydrolysis of the NHS Ester: The linker was exposed to moisture or was in an aqueous solution for too long before reacting with the target amine. The rate of hydrolysis increases significantly with pH.[2] | Prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use.[4][5] Minimize the time the linker is in the aqueous reaction buffer before the conjugation is complete. | |
| Insufficient Molar Excess of Linker: The ratio of linker to your target molecule is too low to achieve the desired degree of labeling. | Increase the molar excess of the this compound linker. Start with a 20-fold molar excess and optimize from there.[1][4][5] | |
| Protein Aggregation After Conjugation | High Degree of Labeling: Too many PEG chains have been attached, potentially altering the protein's properties. | Reduce the molar excess of the linker in the reaction or decrease the reaction time. |
| Unfavorable Buffer Conditions: The pH or ionic strength of the buffer is not optimal for the newly conjugated protein. | Optimize the purification and storage buffers. Consider additives like non-ionic detergents or adjusting the salt concentration. | |
| Difficulty in Purifying the Final Conjugate | Presence of Unreacted Linker and Byproducts: Excess linker and hydrolyzed NHS byproducts remain in the sample. | Use size-exclusion chromatography (SEC), dialysis, or diafiltration to effectively separate the larger conjugated molecule from smaller, unreacted components.[5] |
| Similar Properties of Reactants and Products: The starting material and the final conjugate are difficult to separate. | For proteins, SEC is often effective.[2] For smaller molecules, reverse-phase HPLC (RP-HPLC) with an optimized gradient may be required. |
Data Presentation: Reaction Parameters
The efficiency of the conjugation is highly dependent on key reaction conditions. The following tables summarize the impact of these parameters.
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Relative Reaction Rate | Half-life of NHS Ester Hydrolysis | Outcome |
| 7.0 | Moderate | 4-5 hours (at 0°C)[2] | Reaction proceeds, but slowly. Hydrolysis is minimized. |
| 7.5 | Good | ~1 hour (at RT) | A good balance between amine reactivity and NHS ester stability. |
| 8.0 | High | ~20-30 minutes (at RT) | Efficient conjugation. Often recommended for protein labeling.[3] |
| 8.5 | Very High | ~10 minutes (at RT)[3] | Fast reaction, but significant competition from hydrolysis.[3] |
| 9.0 | Maximum | ~5 minutes (at RT)[3] | Very rapid reaction, but hydrolysis is also very fast, potentially lowering yield.[3] |
Table 2: Recommended Starting Conditions for a Typical Protein Conjugation
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1 - 10 mg/mL[1][4][5] | To ensure efficient reaction kinetics. |
| Linker Molar Excess | 5:1 to 20:1 (Linker:Protein)[1] | To control the degree of PEGylation. |
| Reaction Buffer pH | 7.2 - 8.5 (PBS, HEPES, Borate)[1][2] | To facilitate the reaction of the NHS ester with primary amines. |
| Reaction Temperature | Room Temperature or 4°C[1] | Room temperature reactions are faster; 4°C can minimize protein degradation. |
| Reaction Time | 30 minutes - 2 hours (RT) or 2 - 4 hours (4°C)[5][7] | To allow for the completion of the conjugation reaction. |
| Quenching Agent | 10 - 50 mM Tris or Glycine[1] | To inactivate any excess, reactive NHS esters. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the conjugation of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5)
-
This compound (or its NHS ester activated form)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Protocol:
-
Preparation of Protein Solution:
-
Preparation of Linker Solution:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the linker solution to the protein solution.[1][5]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is less than 10% to avoid protein denaturation.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5]
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, which should show a shift to a higher molecular weight compared to the unmodified protein.
-
Use Mass Spectrometry (ESI-MS) to confirm the mass of the conjugate and determine the degree of PEGylation.
-
Visualizations
Chemical Reaction Pathway
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Experimental Workflow
Caption: General experimental workflow for protein conjugation with an NHS ester.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Troubleshooting Ternary Complex Formation with Benzyl-PEG3-Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with ternary complex formation, particularly when using PROTACs or similar molecules incorporating a Benzyl-PEG3-methyl ester linker.
Troubleshooting Guide
This guide addresses common issues observed during experiments aimed at inducing and characterizing ternary complexes.
Issue 1: No or Weak Ternary Complex Formation Detected
If you are not observing the expected formation of the Target Protein-PROTAC-E3 Ligase complex, consider the following troubleshooting steps.
-
Initial Checks:
-
Component Integrity: Verify the purity, concentration, and activity of your target protein, E3 ligase, and PROTAC.[1] For proteins, techniques like Dynamic Light Scattering (DLS) can assess aggregation.[1] For the PROTAC, confirm its chemical structure and purity using methods like NMR and mass spectrometry.[1]
-
Binary Binding: Confirm that your PROTAC binds to both the target protein and the E3 ligase individually. If binary binding is weak or absent, ternary complex formation is unlikely.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of ternary complex formation.
Issue 2: The "Hook Effect" is Observed
The "hook effect" is characterized by a decrease in the ternary complex formation signal at high PROTAC concentrations.[1][2] This occurs because excess PROTAC saturates both the target protein and the E3 ligase, favoring the formation of binary complexes over the productive ternary complex.[1][2]
-
Mitigation Strategies:
-
PROTAC Titration: Perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[1][2]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.[1][2]
-
Issue 3: Ternary Complex Forms But No Protein Degradation Occurs
The formation of a stable ternary complex does not always guarantee subsequent protein degradation.
-
Potential Causes:
-
Unproductive Ternary Complex Geometry: The geometry of the complex may not be optimal for the E3 ligase to ubiquitinate the target protein.[1][2] This can be influenced by the linker length, composition, and attachment points. The this compound linker, while providing flexibility and favorable solubility, may not always orient the two proteins for efficient ubiquitin transfer.
-
Lack of Ubiquitination: Even in a seemingly stable complex, the ubiquitination step might be inefficient.
-
Proteasome Inhibition: Ensure that the proteasome is active in your experimental system.
-
-
Troubleshooting Steps:
-
Perform Ubiquitination Assays: Conduct in-cell or in vitro ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[2]
-
Redesign the Linker: If ubiquitination is not occurring, this points to a problem with the geometry of the ternary complex, necessitating a redesign of the linker.[2] This could involve altering the length of the PEG chain or changing the attachment points of the this compound linker.
-
Include Proteasome Inhibitor Control: Use a known proteasome inhibitor (e.g., MG132) as a control to confirm that the degradation machinery is functional.[3]
Caption: Troubleshooting workflow for lack of degradation despite ternary complex formation. -
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in ternary complex formation?
The linker is a critical component of a PROTAC, connecting the target-binding and E3 ligase-binding moieties.[4] The this compound linker specifically offers:
-
Flexibility: The PEG component provides rotational freedom, which can help in achieving a productive ternary complex conformation.[5]
-
Solubility: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which is crucial for both in vitro assays and cellular permeability.[][7]
-
Length: The length of the linker is a critical parameter that directly influences the formation and stability of the ternary complex.[5] An optimal length is required to avoid steric clashes while maintaining cooperativity.[8]
Q2: How does cooperativity influence ternary complex formation?
Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
-
Positive Cooperativity (α > 1): The binding of the first protein enhances the binding of the second, leading to a more stable ternary complex.[9][10]
-
Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, resulting in a less stable ternary complex.[9][10]
-
No Cooperativity (α = 1): The binding events are independent.
A high positive cooperativity is generally desirable for efficient protein degradation.
Q3: What are the key assays to measure ternary complex formation?
Several biophysical and cellular assays can be employed to characterize ternary complex formation:
-
Biophysical Assays (In Vitro):
-
Surface Plasmon Resonance (SPR): Monitors the real-time formation and dissociation of the ternary complex.[]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.[]
-
Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay that can be used in a homogenous format.
-
-
Cellular Assays (In Cellulo):
-
NanoBRET™: A bioluminescence resonance energy transfer-based assay that allows for the detection of ternary complex formation in living cells.[][12]
-
Co-immunoprecipitation (Co-IP): A classic technique to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Q4: How can I interpret complex SPR sensorgrams for ternary complex formation?
Interpreting SPR data for a three-component system can be challenging.
-
Complex Sensorgrams: If the data does not fit a simple 1:1 binding model, it may indicate multi-step binding events, conformational changes, or issues with protein stability on the sensor chip.[1]
-
Low Response: This could be due to low binding affinity, incorrect analyte concentrations, or poor protein activity.[1]
-
Baseline Drift: Can be caused by instability of the immobilized protein, buffer mismatch, or temperature fluctuations.[1]
Data Presentation
Summarize your experimental data in clear, structured tables for easy comparison.
Table 1: Ternary Complex Formation Parameters
| PROTAC Compound | Linker Composition | Ternary KD (nM) | Cooperativity (α) |
| Compound A | This compound | 50 | 15 |
| Compound B | Benzyl-PEG4-methyl ester | 120 | 8 |
| Compound C | Alkyl C8 | 300 | 2 |
Table 2: Cellular Degradation Potency
| PROTAC Compound | DC50 (nM) | Dmax (%) |
| Compound A | 25 | 95 |
| Compound B | 80 | 85 |
| Compound C | 500 | 60 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines the steps to assess ternary complex formation and determine binding kinetics.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip (e.g., CM5) via amine coupling.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
This can be done by immobilizing the target protein and injecting the PROTAC, or by using a capture-based approach.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding or a steady-state affinity model) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex.
-
Protocol 2: In-Cell Co-immunoprecipitation (Co-IP)
This protocol is for demonstrating PROTAC-induced interaction between a target protein and an E3 ligase within a cellular context.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[3]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.[3]
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both the target protein and the E3 ligase to detect the co-immunoprecipitated protein.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. 三重複合体の形成 [promega.jp]
Technical Support Center: Synthesis of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of PEGylated PROTACs.
Issue 1: Low Yield of Final PEGylated PROTAC
Low yields are a frequent obstacle in the multi-step synthesis of PEGylated PROTACs.[1] The following table outlines potential causes and recommended actions to improve the yield of your final product.
| Potential Cause | Recommended Action |
| Incomplete Amide Coupling | Optimize coupling reagents by screening various options (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] Increase the equivalents of the coupling reagent and the limiting reactant (typically 1.1-1.5 equivalents). Extend the reaction time, monitoring progress by LC-MS, as reactions can take several hours to overnight.[1] Gentle heating (e.g., 40-50 °C) may also drive the reaction to completion, but requires careful monitoring for side reactions.[1] |
| Inefficient Click Chemistry (CuAAC) | Use freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[1] Optimize the solvent system; while often performed in DMF or t-BuOH/H₂O, other solvents may improve solubility and reaction rate.[1] Degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar) to prevent oxidation of the copper(I) catalyst.[1] |
| Steric Hindrance | If using a very short PEG linker, consider synthesizing a PROTAC with a longer PEG chain to reduce steric hindrance between the warhead and E3 ligase ligand.[1] |
| Product Degradation During Purification | If your PROTAC is acid-sensitive, use neutral pH buffers for preparative HPLC. Minimize the time the PROTAC is on the chromatography column and consider performing the purification at a lower temperature if stability is a concern.[1] |
Issue 2: Difficulty in Purifying the PEGylated PROTAC
The purification of PEGylated PROTACs is notoriously challenging due to their unique physicochemical properties.[2] The large molecular weight, hydrophobicity, and the presence of the neutral, hydrophilic PEG chain can complicate separation from starting materials and impurities.[2]
| Problem | Potential Cause | Recommended Solution |
| Co-elution of PROTAC and Impurities | Similar physicochemical properties of the desired product and impurities (e.g., unreacted starting materials, PEGylated byproducts).[2] | Employ a multi-step purification strategy combining different chromatographic techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[2] Optimize the gradient in RP-HPLC or IEX to enhance resolution.[2] Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel for polar or basic PROTACs).[1] |
| Product Aggregation | Hydrophobic interactions between PEGylated PROTAC molecules.[2] | Modify the mobile phase by adding organic modifiers or detergents to disrupt hydrophobic interactions.[2] |
| Low Recovery from Column | Poor solubility of the PROTAC in the mobile phase or strong adhesion to the stationary phase.[1] | For flash chromatography, explore a wider range of solvent polarities and additives. For HPLC, consider different mobile phase compositions and gradients.[1] If adhesion to silica gel is suspected, switch to a different stationary phase like alumina or reverse-phase silica.[1] |
| Presence of Positional Isomers | The PEG chain may attach to different sites on the PROTAC molecule.[2] | High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.[2] |
Issue 3: Poor Solubility of the PEGylated PROTAC
While PEGylation is often employed to enhance solubility, the overall physicochemical properties of the PROTAC molecule can still lead to solubility challenges.[3]
| Symptom | Potential Cause | Troubleshooting Step |
| Difficulty dissolving the solid compound | The compound may be in a crystalline form with high lattice energy.[3] | Try gentle heating or sonication to aid dissolution.[3] Use organic solvents such as DMSO or DMF, where thalidomide-based components are typically soluble.[3] |
| Precipitation in aqueous buffers | The overall molecule remains too hydrophobic despite the PEG linker.[3] | For biological assays, prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is compatible with your assay.[3] |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound.[3] | Visually inspect for precipitation before and during the experiment. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.[3] Quantify the concentration of the dissolved PROTAC in your final assay medium using an analytical method like HPLC-UV.[3] |
| pH-dependent solubility | The presence of ionizable groups, such as a carboxylic acid, on the linker.[3] | Adjust the pH of the aqueous buffer. For a carboxylic acid group, a pH above its pKa (typically around 4-5) will lead to a negatively charged and more soluble species.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the final coupling step in a PEGylated PROTAC synthesis?
A1: Yields can vary significantly depending on the complexity of the molecules being coupled and the reaction conditions.[1] While there is no single "typical" yield, successful syntheses often report yields in the range of 30-70% for the final coupling step. However, lower yields are not uncommon, especially during the initial optimization of the synthetic route.
Q2: How does the length of the PEG linker affect the synthesis and purification?
A2: The length of the PEG linker can indirectly impact the overall yield and purification process.[1] Very short linkers may lead to steric hindrance, resulting in incomplete reactions and lower yields.[1] Conversely, while longer PEG linkers can improve the solubility of the final PROTAC, which may aid in purification, they can also make the molecule more flexible and sometimes more difficult to handle, potentially leading to lower recovery.[1] The optimal linker length must be determined empirically for each PROTAC system.[1]
Q3: My PEGylated PROTAC is difficult to characterize by UV-Vis spectroscopy. What are my options?
A3: A common issue is that PEG itself and some PEGylation reagents lack a strong chromophore, making UV-Vis detection challenging.[4] For chromatographic analysis, consider using a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4][5] For confirming the identity and purity of your final product, high-resolution mass spectrometry is essential to determine the molecular weight of the PEGylated PROTAC.[2]
Q4: What are the most common impurities I should expect in my crude PEGylated PROTAC mixture?
A4: Common impurities include unreacted starting materials (the warhead-linker and E3 ligase ligand), excess PEGylating reagent, and byproducts from the coupling reaction.[2] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (if multiple reaction sites are available) and positional isomers.[2]
Q5: Can the PEG linker influence the biological activity of the PROTAC?
A5: Absolutely. The linker is not just a passive spacer; its length, composition, and flexibility are critical for the PROTAC's activity.[6] The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins into proximity for ubiquitination.[8] The flexibility of the PEG linker can allow for the necessary conformational adjustments to form a stable ternary complex.[7]
Experimental Protocols
General Protocol for Amide Coupling
-
Objective: To form an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component.
-
Materials:
-
Procedure:
-
Dissolve the carboxylic acid-containing fragment, amine-containing fragment, and base in the anhydrous solvent under an inert atmosphere (N₂ or Ar).
-
Add the coupling reagent to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[1]
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
-
Objective: To form a triazole linkage between an azide-functionalized component and an alkyne-functionalized component.
-
Materials:
-
Azide-containing fragment (1 equivalent)
-
Alkyne-containing fragment (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄; 0.1-0.2 equivalents)
-
Sodium ascorbate (B8700270) (0.2-0.4 equivalents)
-
Solvent (e.g., DMF, t-BuOH/H₂O)[1]
-
-
Procedure:
-
Degas the solvent by bubbling with N₂ or Ar for at least 15 minutes.
-
Dissolve the azide- and alkyne-containing fragments in the degassed solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of CuSO₄ in degassed water.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
-
Multi-Step Chromatographic Purification of PEGylated PROTACs
-
Objective: To purify the final PEGylated PROTAC from unreacted starting materials and other impurities.
-
Step 1: Size Exclusion Chromatography (SEC) - Initial Cleanup [2]
-
Column: Choose a column with an appropriate molecular weight range.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[2]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dissolve the crude product in the mobile phase and filter through a 0.22 µm filter.
-
Inject the sample and collect fractions corresponding to the high molecular weight PEGylated PROTAC, separating it from low molecular weight impurities.[2]
-
-
-
Step 2: Ion Exchange Chromatography (IEX) - Separation by Charge [2]
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PROTAC.[2]
-
Buffers:
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the SEC-purified sample.
-
Wash with Buffer A to remove unbound impurities.
-
Elute the bound species using a linear gradient of Buffer B.[2]
-
-
-
Step 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step [2]
-
Column: A C4, C8, or C18 column is typically used.[2]
-
Mobile Phases:
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample from the previous purification step.
-
Elute the product using a linear gradient of Mobile Phase B.[2]
-
Collect the peak corresponding to the pure PEGylated PROTAC.
-
Lyophilize the collected fractions to obtain the final product.[2]
-
-
Visualizations
Caption: A decision tree for troubleshooting low yields in PEGylated PROTAC synthesis.
Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.
Caption: The central role of the PEGylated PROTAC in forming the ternary complex.
References
Technical Support Center: Optimizing PROTAC Pharmacokinetics with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of polyethylene (B3416737) glycol (PEG) linkers to enhance the pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC has poor aqueous solubility (<30 µM). How can incorporating a PEG linker help, and what is the first step?
A1: Poor aqueous solubility is a common challenge for PROTACs, which are often large, complex molecules that fall outside Lipinski's "Rule of Five".[1][2]
Solution: Incorporating a PEG linker is an effective strategy to improve the water solubility of PROTACs.[3][4] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which enhances interactions with aqueous environments.[5] This improved solubility is critical for handling, formulation, and can improve oral absorption.[3][5]
First Step: Start by synthesizing a small set of PROTAC analogues with short, discrete PEG linkers (e.g., 2 to 4 ethylene (B1197577) glycol units). This allows for a systematic evaluation of the impact on solubility without drastically increasing the molecular weight or flexibility initially. Flexible linkers like PEG have been shown to exhibit superior degradation efficiency in some cases.[6]
Q2: I've added a PEG linker and solubility has improved, but now my PROTAC has low cellular permeability. What is the cause and how can I fix it?
A2: There is a complex trade-off between solubility and permeability.[7] While PEG linkers increase hydrophilicity and solubility, this can sometimes hinder passive diffusion across the lipophilic cell membrane.[5] However, the issue might be more nuanced.
Troubleshooting Steps:
-
Evaluate Linker Length: An excessively long PEG linker might increase the topological polar surface area (TPSA) to a point that is detrimental to permeability.
-
Assess Molecular Conformation: PEG linkers are flexible and can adopt folded conformations in solution.[5][8] This "chameleonic" behavior can shield the polar surface area, creating a more compact structure that is better suited for membrane traversal.[5] It is possible the current linker length does not favor an optimal folded state.
-
Modify Linker Composition: Consider replacing a portion of the PEG chain with a short alkyl chain or a rigid motif like a piperazine (B1678402) ring.[9] This can help balance hydrophilicity and lipophilicity. Replacing linear linkers with motifs that impart rigidity has been a successful strategy to improve PK properties.[10]
-
Assay Considerations: Standard permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) only measure passive diffusion.[8][11] If your PROTAC is subject to active transport or efflux, you may see poor results. Consider running a Caco-2 assay to get a more complete picture of cellular transit.[8][12]
Q3: How do I determine the optimal PEG linker length for my PROTAC?
A3: The length of the linker is a critical parameter that directly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target degradation.[4][5][13]
-
Too Short: A short linker may cause steric clashes, preventing the target protein and E3 ligase from binding simultaneously.[13]
-
Too Long: A long linker may not bring the two proteins into close enough proximity for efficient ubiquitination.[13]
Systematic Approach: The most effective method is empirical. Synthesize a series of PROTACs where the linker length is systematically varied by single ethylene glycol units. For example, create versions with PEG2, PEG3, PEG4, and PEG5 linkers.[10] Then, evaluate each analogue for:
-
Ternary Complex Formation: Using techniques like Surface Plasmon Resonance (SPR).
-
Degradation Potency: Determining DC50 (concentration for 50% degradation) and Dmax (maximum degradation) in relevant cell lines.
-
Pharmacokinetic Properties: Assessing solubility and permeability.
The optimal length will provide the best balance of potent degradation and favorable drug-like properties.
Q4: My PEGylated PROTAC shows good in vitro degradation but has poor stability and a short half-life in vivo. What are the potential causes?
A4: Poor in vivo stability can undermine a promising PROTAC. The linker itself can be a point of metabolic vulnerability.
Potential Causes & Solutions:
-
Oxidative Metabolism: Linear aliphatic and ether chains, like those in PEG linkers, are susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][13]
-
Immunogenicity: While once thought to be non-immunogenic, there is growing evidence that PEG can elicit an antibody response (anti-PEG antibodies).[14][15] This can lead to accelerated blood clearance of the PEGylated molecule.[14][15]
-
Troubleshooting:
-
Metabolite Identification: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify "soft spots" in the molecule, including the linker.
-
Structural Modification: If the linker is the site of metabolism, consider introducing modifications to improve stability. This can include incorporating more rigid structures like piperidine/piperazine rings or replacing a part of the PEG chain with a more stable alkyl chain.[9][10]
-
Quantitative Data Summary
The following table summarizes representative data illustrating the impact of modifying PEG linker length on key PROTAC parameters. Actual values are system-dependent and must be determined empirically.
| PROTAC Analogue | Linker Composition | Aqueous Solubility (µg/mL) | Permeability (PAMPA, 10⁻⁶ cm/s) | Degradation Potency (DC₅₀, nM) |
| Compound A | Alkyl C8 | 5 | 1.5 | 150 |
| Compound B | PEG2-Alkyl C4 | 45 | 1.1 | 75 |
| Compound C | PEG4 | 90 | 0.8 | 25 |
| Compound D | PEG6 | 120 | 0.5 | 80 |
| Compound E | Piperazine-PEG2 | 75 | 1.3 | 40 |
Data are hypothetical and compiled for illustrative purposes based on general trends reported in the literature.[5][8][9][10][12]
Key Experimental Protocols
Protocol 1: Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Shaking incubator or rotator at 25°C or 37°C
-
Centrifuge
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of the solid PROTAC compound (e.g., 1-2 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial.[16][17]
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[17]
-
Carefully collect a precise aliquot of the clear supernatant. To prevent precipitation, it may be necessary to dilute the supernatant with an organic solvent like acetonitrile (B52724) or DMSO.[17]
-
Prepare a standard curve of the PROTAC compound of known concentrations in a suitable solvent.
-
Quantify the concentration of the PROTAC in the supernatant sample using a validated HPLC method by comparing its peak area to the standard curve.
-
-
Data Analysis:
-
The determined concentration represents the aqueous thermodynamic solubility, typically reported in µg/mL or µM.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[8]
-
Materials:
-
96-well filter plates (donor plate) with a PVDF membrane
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% dodecane (B42187) solution of lecithin)
-
PBS, pH 7.4
-
PROTAC stock solution in DMSO
-
Plate reader (UV-Vis) or LC-MS system
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.
-
Prepare the PROTAC solution by diluting the DMSO stock into PBS to the final desired concentration (ensure final DMSO concentration is low, e.g., <1%).
-
Fill the wells of the acceptor plate with fresh PBS.
-
Add the PROTAC solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) without shaking.
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in the donor and acceptor wells using a plate reader or LC-MS.
-
-
Data Analysis:
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium])
-
Where V_D and V_A are the volumes in the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium. Results are typically reported in cm/s.
-
Visualizations
Caption: Mechanism of Action for a PROTAC, leading to targeted protein degradation.
Caption: Iterative workflow for optimizing PROTACs using PEG linkers.
Caption: Relationship between PEG linker properties and key pharmacokinetic outcomes.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
Technical Support Center: Troubleshooting Aggregation in Benzyl-PEG3-methyl Ester PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Benzyl-PEG3-methyl ester PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is showing poor aqueous solubility. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[1] The this compound linker is designed to enhance solubility through the inclusion of polyethylene (B3416737) glycol (PEG) units.[2] However, aggregation can still occur if the overall lipophilicity of the molecule is too high.
Potential Causes:
-
High Lipophilicity: The warhead and E3 ligase ligand of the PROTAC may be highly lipophilic, counteracting the solubilizing effect of the PEG linker.
-
Insufficient PEGylation: For highly hydrophobic PROTACs, a PEG3 linker may not be sufficient to ensure aqueous solubility.
-
Salt Form: The salt form of the PROTAC can significantly influence its solubility.
Troubleshooting Strategies:
-
Formulation Optimization:
-
Co-solvents: Utilize co-solvents such as DMSO, ethanol, or PEG 400 in your formulations. However, ensure the final concentration of organic solvents is compatible with your cellular assays (typically ≤ 0.5% for DMSO).[1]
-
Excipients: Investigate the use of solubility-enhancing excipients like cyclodextrins.
-
Amorphous Solid Dispersions (ASDs): ASDs can improve the dissolution and solubility of poorly soluble compounds.[3][4]
-
-
Linker Modification:
-
Salt Screening: Perform a salt screening study to identify a more soluble salt form of your PROTAC.
Q2: I am observing a high Polydispersity Index (PDI) in my Dynamic Light Scattering (DLS) measurements, suggesting aggregation. How can I address this?
A2: A high PDI (>0.3) in DLS indicates a heterogeneous sample with multiple particle sizes, which is often indicative of aggregation.
Potential Causes:
-
Compound Precipitation: The PROTAC concentration may exceed its solubility limit in the assay buffer, leading to the formation of aggregates.
-
Hydrophobic Interactions: The hydrophobic regions of the PROTAC molecules can self-associate in aqueous solutions.
-
Impurities: The presence of impurities from synthesis can sometimes seed aggregation.
Troubleshooting Strategies:
-
Optimize Concentration: Determine the critical micelle concentration (CMC) of your PROTAC and work at concentrations below the CMC to avoid micelle formation and aggregation.
-
Buffer Optimization:
-
pH: Adjust the pH of the buffer to a range where the PROTAC is most soluble and stable.
-
Ionic Strength: Modify the ionic strength of the buffer, as this can influence hydrophobic interactions.
-
-
Filtration: Filter your PROTAC solution through a 0.22 µm syringe filter immediately before DLS analysis to remove any pre-existing large aggregates.[5]
-
Purity Check: Ensure the purity of your PROTAC sample using techniques like HPLC or LC-MS.
Q3: My Transmission Electron Microscopy (TEM) images show large, undefined aggregates. How can I improve sample preparation for better visualization?
A3: Obtaining clear TEM images of small molecule aggregates can be challenging. The appearance of large, undefined aggregates can be due to sample preparation artifacts.
Troubleshooting Strategies:
-
Negative Staining: Utilize negative staining with reagents like uranyl acetate (B1210297) or phosphotungstic acid to enhance the contrast of your PROTAC aggregates against the background.[6]
-
Cryo-TEM: For a more native-state visualization, consider cryo-TEM, which involves flash-freezing the sample in a thin layer of vitreous ice. This minimizes artifacts associated with drying and staining.
-
Sample Concentration: Optimize the concentration of your PROTAC solution. A solution that is too concentrated can lead to the formation of large, overlapping aggregates that are difficult to resolve.
-
Grid Preparation: Ensure your TEM grids are properly glow-discharged to create a hydrophilic surface, allowing for even spreading of the sample.[7]
Quantitative Data Summary
The following tables provide representative data on the physicochemical properties of PROTACs and the critical micelle concentration of PEGylated molecules. Note that specific values for your this compound PROTAC will need to be determined experimentally.
| Physicochemical Property | Typical Range for PROTACs | Influence of this compound Linker |
| Molecular Weight (Da) | 700 - 1100 | Increases MW by 282.33 Da[8] |
| cLogP | 3 - 8 | Generally decreases cLogP, improving hydrophilicity |
| Topological Polar Surface Area (TPSA) (Ų) | 150 - 250 | Increases TPSA |
| Aqueous Solubility (µM) | <1 to >100 | Generally improves aqueous solubility |
| Molecule Type | Critical Micelle Concentration (CMC) | Reference |
| TAT-PEG-Asp8-Dox | ~0.102 mg/mL | [9] |
| PEG-PCL Copolymers | Varies with hydrophobic ratio | [10][11] |
| P(LA-co-TMCC)-g-PEG | Low CMC | [12] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution and polydispersity of a this compound PROTAC solution to assess aggregation.
Materials:
-
This compound PROTAC
-
DMSO (or other suitable organic solvent)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
DLS Instrument
-
Low-volume quartz cuvette
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serially dilute the stock solution in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
-
Filtration:
-
Filter each diluted sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.[5] This step is crucial to remove dust and large, incidental aggregates.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration).
-
Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will use the autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) via the Stokes-Einstein equation.[13]
-
Analyze the size distribution plot and the Polydispersity Index (PDI). A monomodal peak with a low PDI (<0.3) indicates a homogenous, non-aggregated sample. Multiple peaks or a high PDI suggest the presence of aggregates.
-
Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a this compound PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC (solid)
-
Aqueous Buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS/MS system
-
Shaking incubator
-
Centrifuge
-
96-well filter plates (or centrifuge tubes and filters)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid PROTAC to a known volume of the aqueous buffer in a glass vial or microcentrifuge tube.
-
-
Equilibration:
-
Incubate the samples in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed. Alternatively, filter the suspension using a suitable filter plate.
-
-
Quantification:
-
Prepare a standard curve of the PROTAC of known concentrations.
-
Analyze the concentration of the dissolved PROTAC in the supernatant/filtrate using a validated HPLC or LC-MS/MS method.
-
-
Calculation:
-
The measured concentration from the supernatant/filtrate represents the thermodynamic solubility of the PROTAC in the tested buffer.
-
Transmission Electron Microscopy (TEM) for Aggregate Imaging
Objective: To visualize the morphology and size of this compound PROTAC aggregates.
Materials:
-
PROTAC solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Glow discharger
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Grid Preparation:
-
Place the TEM grids on a filter paper in a petri dish, carbon-side up.
-
Glow-discharge the grids for 30-60 seconds to render the carbon surface hydrophilic.[7]
-
-
Sample Application:
-
Apply 3-5 µL of the PROTAC solution onto the carbon side of the glow-discharged grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing (Optional):
-
Blot the grid with filter paper to remove excess liquid.
-
Wash the grid by floating it on a drop of deionized water for a few seconds.
-
-
Negative Staining:
-
Blot the grid again and immediately float it on a drop of the negative stain solution for 30-60 seconds.
-
-
Drying:
-
Blot the grid one final time to remove the excess stain solution.
-
Allow the grid to air-dry completely.
-
-
Imaging:
-
Load the grid into the TEM.
-
Acquire images at various magnifications to visualize the morphology and size distribution of the aggregates.[6]
-
Visualizations
Caption: Troubleshooting workflow for addressing PROTAC aggregation issues.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medium.com [medium.com]
Technical Support Center: Refining Purification Methods for Benzyl-PEG3-methyl Ester Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG3-methyl ester and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthetic process and include:
-
Unreacted starting materials: Such as benzyl (B1604629) alcohol and triethylene glycol monomethyl ether.
-
Polydispersity: The presence of PEG chains with varying lengths (e.g., Benzyl-PEG2-methyl ester or Benzyl-PEG4-methyl ester).
-
Di-substituted byproducts: Such as bis-benzyl ether of triethylene glycol.
-
Hydrolyzed ester: Benzyl-PEG3-acid, if the methyl ester is cleaved during synthesis or workup.
-
Residual solvents and reagents: Solvents used in the reaction and purification steps.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is excellent for quantifying purity and separating closely related impurities. Due to the lack of a strong UV chromophore in the PEG chain, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often more informative than a standard UV detector.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the target molecule and identifying impurities. By comparing the integration of characteristic peaks, one can estimate the purity.[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and helps in the identification of impurities with different masses.
Q3: What are the primary purification methods for this compound?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common techniques are:
-
Flash Column Chromatography: A widely used technique for purifying polar molecules. Both normal-phase (silica gel) and reverse-phase (C18-functionalized silica) can be effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for separating challenging impurities and is often used for final polishing to achieve high purity. Reverse-phase chromatography is the most common mode.[4][5]
-
Recrystallization: A cost-effective method for purification if a suitable solvent system can be found that dissolves the compound at high temperatures but not at low temperatures.[3][6]
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is streaking or tailing on the TLC plate and column.
-
Possible Cause: The compound may have strong interactions with the stationary phase, especially with acidic silanol (B1196071) groups on silica (B1680970) gel. This is common for polar compounds like PEG derivatives.[7]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar solvent like methanol (B129727) (up to 10%) to a dichloromethane (B109758) or ethyl acetate-based mobile phase to reduce strong interactions.[8] For basic impurities, adding a small amount of a volatile base like triethylamine (B128534) can help.
-
Try a Different Solvent System: A combination of ethanol/isopropyl alcohol in chloroform (B151607) has been reported to provide better separation for PEG-containing compounds compared to methanol-based systems.[7]
-
Switch to Reverse-Phase Chromatography: Using a C18-functionalized silica column with a water/acetonitrile (B52724) or water/methanol gradient can be very effective for purifying polar and amphiphilic molecules.[9]
-
Problem: I have poor separation between my product and a close-running impurity.
-
Possible Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution:
-
Use a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound to increase resolution.
-
Try Isocratic Elution: If a good separation is observed on TLC, running the column with that specific solvent mixture (isocratic elution) might provide better results than a gradient.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. For instance, if you are using silica, an amine-functionalized or diol-functionalized column could offer different selectivity.[10][11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: My peaks are broad or tailing.
-
Possible Cause: This is a common issue when purifying polar compounds and can be caused by several factors including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[12][13][14]
-
Solution:
-
Adjust Mobile Phase pH: For compounds with acidic or basic groups, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a single ionization state.[15]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the presence of free silanol groups that can cause tailing.[15]
-
Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload.[13]
-
Ensure Sample Solvent is Weaker than Mobile Phase: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. It's best to dissolve the sample in the initial mobile phase.[13]
-
Problem: I have low recovery of my product.
-
Possible Cause: The compound may be irreversibly binding to the column or precipitating.
-
Solution:
-
Modify Elution Conditions: Increase the percentage of the organic solvent in the gradient to ensure the compound elutes.
-
Check Solubility: Ensure your compound is soluble in the mobile phase throughout the gradient. Decreasing the sample concentration may prevent on-column precipitation.
-
Recrystallization
Problem: My compound is "oiling out" instead of forming crystals.
-
Possible Cause: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.
-
Solution:
-
Re-dissolve and Cool Slowly: Heat the mixture until the oil fully dissolves, then allow it to cool to room temperature very slowly. Placing the flask in a warm water bath and letting it cool with the bath can help.
-
Change the Solvent System: Use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, allow it to cool slowly. For a polar ester, mixtures like ethanol/water or acetone/hexane can be effective.[6][16]
-
Problem: No crystals are forming, even after cooling.
-
Possible Cause: Too much solvent may have been used, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed crystal" of the pure compound can also initiate crystallization.[6]
-
Cool Further: If some crystals have formed, placing the flask in an ice bath can help to maximize the yield.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | 90-98% | 60-85% | Good for removing less polar impurities; cost-effective for large scale. | Can have issues with streaking for highly polar compounds; may require solvent-intensive development. |
| Reverse-Phase Flash Chromatography | 95-99% | 70-90% | Excellent for polar compounds; often provides better resolution than normal phase. | C18 silica is more expensive; may require aqueous mobile phases which can be difficult to remove. |
| Preparative RP-HPLC | >99% | 50-80% | Highest resolution for challenging separations; ideal for final polishing. | Expensive; lower throughput; requires specialized equipment. |
| Recrystallization | >98% (if successful) | 40-75% | Highly cost-effective; can yield very pure material in a single step. | Finding a suitable solvent can be time-consuming; not always applicable; can have lower yields. |
Note: The values presented are typical and can vary depending on the specific derivative, the nature of the impurities, and the optimization of the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Reverse-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of acetonitrile and water.
-
Column: C18-functionalized silica gel.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Equilibration: Equilibrate the column with 10% Mobile Phase B in Mobile Phase A.
-
Loading: Load the prepared sample onto the column.
-
Elution: Elute with a linear gradient of 10% to 80% Mobile Phase B over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV, ELSD).
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) and solvent pairs (e.g., ethanol/water, acetone/hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude material with stirring until it is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Allow sufficient time for crystals to form. If no crystals appear, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Mechanism of action for a PROTAC, a relevant application for this compound derivatives.[17][][19][20]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. labex.hu [labex.hu]
- 11. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. uhplcs.com [uhplcs.com]
- 14. benchchem.com [benchchem.com]
- 15. chromtech.com [chromtech.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 19. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC® Technical Support Center: Optimizing PEG Linkers to Minimize Steric Hindrance
Welcome to the PROTAC® Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in PROTAC® design, with a specific focus on the strategic use of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC® design, and how does it affect PROTAC® efficacy?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes the formation of the required ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC® molecule, and an E3 ubiquitin ligase.[1][2] This can occur due to bulky chemical groups on the PROTAC® or unfavorable protein-protein interactions at the interface of the ternary complex.[1] Steric hindrance can prevent the components from assembling in a productive orientation, thereby inhibiting the formation or reducing the stability of the ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1]
Q2: What are the common indicators that steric hindrance may be negatively impacting my PROTAC® experiment?
A2: Common signs of steric hindrance issues include:
-
Weak or undetectable ternary complex formation in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A significant "hook effect" at high PROTAC® concentrations, where the formation of unproductive binary complexes (PROTAC®-POI or PROTAC®-E3 ligase) dominates over the desired ternary complex.[1][2]
-
Poor degradation efficiency, characterized by a high half-maximal degradation concentration (DC50) and a low maximum degradation level (Dmax), despite good binary binding affinities of the PROTAC® to the target protein and the E3 ligase.[1]
-
Discrepancies between in vitro binding assays and cellular degradation results.[1]
Q3: How do PEG linkers help in minimizing steric hindrance?
A3: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart flexibility and hydrophilicity.[3][4] This flexibility allows the PROTAC® molecule to adopt a wider range of conformations, which can help overcome steric clashes between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[5] The hydrophilic nature of PEG linkers can also improve the solubility of the PROTAC®, preventing aggregation that might otherwise contribute to non-specific interactions and steric hindrance.[6]
Q4: Is a longer PEG linker always better for avoiding steric hindrance?
A4: Not necessarily. While a linker that is too short can lead to steric clashes, an excessively long linker may result in a less stable and less productive ternary complex due to increased conformational flexibility and a potential entropic penalty upon binding.[7][8][9][10] There is an optimal linker length for each specific target protein and E3 ligase pair that allows for favorable protein-protein interactions within the ternary complex.[3][4][9][10]
Q5: How does the attachment point of the PEG linker on the ligands influence steric hindrance?
A5: The attachment point, or exit vector, of the linker on both the target-binding ligand and the E3 ligase-binding ligand is crucial.[2][10] An inappropriate exit vector can orient the linker in a way that causes it to clash with either the target protein or the E3 ligase, thus inducing steric hindrance. The choice of attachment site is typically guided by analyzing solvent-exposed areas of the ligands when bound to their respective proteins.[10]
Troubleshooting Guide: Steric Hindrance Issues
| Problem | Potential Cause Related to Steric Hindrance | Troubleshooting Steps & Solutions |
| No or weak target degradation observed | The linker is too short, causing steric clashes that prevent the formation of a stable ternary complex.[10] | 1. Synthesize a library of PROTACs® with varying PEG linker lengths (e.g., 2, 4, 6, 8, and 12 ethylene glycol units).2. Evaluate degradation for each linker length using Western Blot or a quantitative cellular assay like HTRF.[3] |
| The linker is too long or overly flexible, leading to non-productive binding modes where ubiquitination sites are not accessible.[11] | 1. Systematically shorten the PEG linker. 2. Introduce more rigid elements into the linker, such as piperazine (B1678402) or triazole moieties, to reduce conformational flexibility.[6][8] | |
| The linker exit vector on one or both ligands is causing steric clashes with the proteins. | 1. Computationally model the ternary complex to predict potential steric clashes.[11][12][13][14]2. Synthesize new PROTACs® with the linker attached at different, solvent-exposed positions on the ligands.[10] | |
| A strong "hook effect" is observed | Poor cooperativity in the ternary complex due to steric hindrance. At high concentrations, the formation of binary complexes is favored over the sterically strained ternary complex.[1][2] | 1. Optimize the linker length to find the "sweet spot" that maximizes positive cooperativity.2. Modify the linker composition to promote favorable protein-protein interactions within the ternary complex.3. Use biophysical assays like SPR or ITC to measure the cooperativity of ternary complex formation with different linker designs.[7] |
| Good in vitro binding, but poor cellular activity | The conformation required to avoid steric hindrance in the ternary complex is not permeable across the cell membrane. | 1. Evaluate cell permeability using assays like PAMPA.2. Modify the PEG linker to balance hydrophilicity and lipophilicity. Shorter PEG chains or the inclusion of alkyl segments can sometimes improve permeability.[15][16] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples illustrating the impact of PEG linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC® | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC® A | 9 | >1000 | <20 |
| PROTAC® B | 12 | 100-500 | ~50 |
| PROTAC® C | 16 | <100 | >80 |
| PROTAC® D | 19 | 100-500 | ~60 |
| PROTAC® E | 21 | >500 | <40 |
Data compiled from principles illustrated in cited literature.[4][9][17]
Table 2: Impact of PEG Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| PROTAC® | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC® F | <12 | Inactive | <10 |
| PROTAC® G | 12 | ~500 | ~70 |
| PROTAC® H | 16 | ~100 | >90 |
| PROTAC® I | 20 | ~250 | ~80 |
Data compiled from principles illustrated in cited literature.[4][10]
Experimental Protocols
Protocol 1: Evaluation of PROTAC®-Mediated Protein Degradation by Western Blot
This protocol provides a method to assess the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC®s with varying PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with serial dilutions of each PROTAC® construct and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a membrane. d. Block the membrane and then incubate with the primary antibody for the target protein and the loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Wash the membrane again and apply the chemiluminescent substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities for the target protein and the loading control. c. Normalize the target protein signal to the loading control signal. d. Calculate the percentage of degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC® concentration to determine the DC50 and Dmax values.[3][4]
Protocol 2: Assessment of Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)
This protocol measures the thermodynamic parameters of binding to assess the formation and cooperativity of the ternary complex.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC®
-
ITC instrument
-
Appropriate buffer
Procedure:
-
Preparation: Dialyze all proteins and dissolve the PROTAC® in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations: a. Titrate the PROTAC® into a solution of the target protein to determine the binary affinity (Kd1). b. Titrate the PROTAC® into a solution of the E3 ligase to determine the second binary affinity (Kd2).
-
Ternary Complex Titration: a. Prepare a solution containing both the target protein and the E3 ligase in the sample cell. b. Titrate the PROTAC® into the protein mixture.
-
Data Analysis: a. Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. b. Calculate the cooperativity factor (α) to understand how the binding of one protein influences the binding of the other in the presence of the PROTAC®. A value of α > 1 indicates positive cooperativity, suggesting a stable ternary complex.[7]
Visualizations
Caption: PROTAC®-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC® activity.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PROTAC Linker Composition in Ternary Complex Validation
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC is a critical determinant of this interaction. While a variety of linker chemistries are utilized, this guide provides a comparative overview of common linker classes—with a focus on polyethylene (B3416737) glycol (PEG), alkyl, and rigid structures—and their impact on the validation of ternary complex formation.
This guide will delve into the experimental data supporting the use of different linker types and provide detailed protocols for the key assays used to validate ternary complex formation. Due to a lack of specific comparative studies on Benzyl-PEG3-methyl ester PROTACs in the public domain, this guide will focus on a broader comparison of linker classes to inform rational PROTAC design.
The Influence of Linker Composition on Ternary Complex Formation
The linker in a PROTAC is not merely a spacer but an active component that influences the thermodynamics and kinetics of ternary complex formation. The length, flexibility, and chemical nature of the linker dictate the ability of the PROTAC to simultaneously engage the target protein and the E3 ligase in a conformationally favorable manner, a phenomenon known as cooperativity.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are the most commonly used scaffolds in PROTAC design due to their synthetic accessibility and the relative ease with which their length can be modulated.
-
PEG Linkers: These hydrophilic linkers can improve the solubility and permeability of PROTACs. The ethylene (B1197577) glycol units can engage in hydrogen bonding, potentially influencing the stability of the ternary complex. However, longer PEG chains can sometimes lead to less favorable, entropically driven interactions.
-
Alkyl Chains: These hydrophobic linkers offer a simple and synthetically versatile option. The lack of heteroatoms can lead to different conformational preferences compared to PEG linkers, which may be advantageous for certain target-E3 ligase pairs.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, can pre-organize the PROTAC into a bioactive conformation. This can reduce the entropic penalty of forming the ternary complex, potentially leading to higher affinity and improved cooperativity. However, the synthesis of PROTACs with rigid linkers can be more complex, and their rigidity may not be optimal for all target-E3 ligase combinations.
Comparative Data on Ternary Complex Validation
The following tables summarize key parameters for ternary complex formation and subsequent protein degradation for representative PROTACs with different linker types. It is important to note that direct comparisons between different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Biophysical and Cellular Data for PROTACs with Flexible Linkers
| PROTAC | Linker Type | Target Protein (E3 Ligase) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Cellular DC50 | Dmax |
| MZ1 | PEG | BRD4BD2 (VHL) | 29 nM (SPR) | 1.1 nM (SPR) | 26 | ~100 nM | >90% |
| ARV-771 | PEG-based | BRD4 (VHL) | Not reported | Not reported | Not reported | <10 nM | >90% |
| Compound A | Alkyl | PI3K/mTOR (VHL) | Not reported | Not reported | Not reported | 42-227 nM (PI3K), 45 nM (mTOR) | Not reported |
Table 2: Biophysical and Cellular Data for PROTACs with Rigid Linkers
| PROTAC | Linker Type | Target Protein (E3 Ligase) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Cellular DC50 | Dmax |
| Compound B | Piperazine-based | SMARCA2/4 (VHL) | Not reported | Not reported | Not reported | ~10 nM | >90% |
| Compound C | Triazole-based | Various | Data varies | Data varies | Data varies | Data varies | Data varies |
Experimental Protocols for Ternary Complex Validation
A multi-faceted approach employing both biophysical and cellular assays is crucial for robustly validating ternary complex formation and its correlation with protein degradation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions. It is a powerful tool for quantifying the binding affinities of both binary (PROTAC to protein) and ternary complexes.
Protocol for Ternary Complex Analysis by SPR:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (Kd, binary).
-
Regenerate the sensor surface between injections.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the ternary binding affinity (Kd, ternary).
-
Calculate the cooperativity factor (α) as Kd, binary / Kd, ternary. A value of α > 1 indicates positive cooperativity.[1][2]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). It is considered the gold standard for measuring cooperativity.[3]
Protocol for ITC Analysis:
-
Sample Preparation: Dialyze the purified target protein, E3 ligase, and the PROTAC into the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe.
-
To determine the affinity of the PROTAC for the target protein, place the target protein in the sample cell and the PROTAC in the syringe.
-
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
In the syringe, prepare a solution of the PROTAC pre-saturated with the target protein.
-
Titrate the PROTAC/target protein mixture into the E3 ligase solution.
-
-
Data Analysis:
-
Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for each interaction.
-
Calculate the cooperativity factor (α) from the binding affinities.
-
NanoBRET™ Ternary Complex Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell, proximity-based assay that can be used to monitor the formation of the ternary complex in a physiological context.[4][5]
Protocol for NanoBRET™ Assay:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor) in a suitable cell line.
-
Assay Setup:
-
Plate the engineered cells in a white, opaque 96-well plate.
-
Add the HaloTag® ligand (the fluorescent acceptor) to the cells and incubate.
-
Add a dilution series of the PROTAC to the wells.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths: one for the donor and one for the acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio upon addition of the PROTAC indicates the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to demonstrate protein-protein interactions within cells. It can be adapted to show PROTAC-dependent interactions between the target protein and the E3 ligase.[6][7]
Protocol for Co-IP:
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein (or an epitope tag).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blotting:
-
Elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform a western blot using an antibody against the E3 ligase.
-
-
Data Analysis: An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Visualizing Key Concepts in Ternary Complex Formation
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. selvita.com [selvita.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Benzyl-PEG3-methyl ester and Other PEG Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and efficacy of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of Benzyl-PEG3-methyl ester with other PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design and development.
Introduction to this compound
This compound is a discrete PEG linker characterized by a three-unit polyethylene glycol chain, a benzyl (B1604629) ether at one terminus, and a methyl ester at the other. This heterobifunctional structure offers distinct advantages in specific bioconjugation strategies, particularly in the synthesis of PROTACs where precise control over linker length and composition is paramount for inducing effective protein degradation.[1][2] The benzyl group provides a stable, non-reactive terminus, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation.
Performance Comparison of PEG Linkers
The performance of a PEG linker is dictated by several factors, including its length, architecture (linear vs. branched), and the nature of its terminal functional groups. These characteristics collectively influence the solubility, stability, pharmacokinetics, and ultimately, the biological activity of the resulting bioconjugate.
Impact of PEG Chain Length
The length of the PEG chain has a profound effect on the properties of the bioconjugate. Shorter PEG linkers, such as the PEG3 moiety in this compound, are often favored in applications like PROTACs where maintaining a specific distance and orientation between the two ligands is crucial for the formation of a stable and productive ternary complex.[3][4] Conversely, longer PEG chains are typically employed to increase the hydrodynamic radius of protein therapeutics, thereby reducing renal clearance and extending their in vivo half-life.[5] However, this increase in half-life can sometimes be accompanied by a decrease in in vitro potency, as observed in some antibody-drug conjugate studies.[5]
Table 1: Influence of PEG Linker Length on Bioconjugate Properties
| Property | Short PEG Linkers (e.g., PEG3) | Long PEG Linkers (e.g., > PEG12, kDa PEGs) | Key Findings & References |
| Solubility | Moderate improvement in aqueous solubility. | Significant improvement in aqueous solubility of hydrophobic molecules. | PEG linkers enhance the hydrophilicity of bioconjugates.[6][7] |
| In Vivo Half-life | Shorter half-life. | Significantly extended half-life due to increased hydrodynamic size and reduced renal clearance. | A 10 kDa PEG chain can extend the half-life of an affibody-drug conjugate by over 11-fold compared to a non-PEGylated version.[5] |
| In Vitro Potency (e.g., Cytotoxicity in ADCs) | Generally higher potency. | Can lead to a reduction in potency due to steric hindrance. | A 10 kDa PEG linker caused a 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate in one study.[5] |
| PROTAC Efficacy | Often optimal for facilitating the formation of a stable ternary complex. | May be too flexible or create excessive distance between the target protein and E3 ligase, hindering degradation. | Linker length is a critical parameter for PROTAC efficacy, with shorter linkers often being more effective.[3][4] |
Influence of Linker Architecture and Composition
The presence of a benzyl group in this compound introduces a degree of hydrophobicity and rigidity compared to a simple methoxy-terminated PEG linker. This can influence the overall solubility of the bioconjugate and may also impact its interaction with biological membranes and protein surfaces.
The terminal functional groups are critical for the conjugation chemistry. The methyl ester of this compound is less reactive than an N-hydroxysuccinimide (NHS) ester, which is commonly used for direct conjugation to primary amines.[8][9] The methyl ester requires hydrolysis to the corresponding carboxylic acid before it can be activated for amide bond formation. This two-step process offers more control over the conjugation reaction but may result in lower overall yields compared to the direct reaction of an NHS ester.[8]
Table 2: Comparison of Terminal Functional Groups on PEG Linkers
| Functional Group | Reactivity | Reaction Conditions | Advantages | Disadvantages |
| Methyl Ester | Low (requires hydrolysis and activation) | Hydrolysis (acidic or basic), followed by carbodiimide (B86325) activation (e.g., EDC, NHS) for amine coupling. | Stable protecting group; allows for controlled, stepwise conjugation. | Two-step reaction can be lower yielding; requires additional purification steps. |
| Carboxylic Acid | Moderate (requires activation) | Carbodiimide activation (e.g., EDC, NHS) at pH 4.5-6.0 for amine coupling. | Versatile intermediate for various conjugation chemistries. | Requires in-situ activation which can have side reactions.[8] |
| NHS Ester | High | Direct reaction with primary amines at pH 7.2-9.0. | Simple, one-step conjugation; high reactivity. | Susceptible to hydrolysis in aqueous solutions; limited stability.[8][9] |
Experimental Protocols
Below are representative protocols for the hydrolysis of the methyl ester and subsequent conjugation of a PEG-acid linker, which can be adapted for Benzyl-PEG3-carboxylic acid (the hydrolyzed form of this compound).
Protocol 1: Hydrolysis of this compound to Benzyl-PEG3-acid
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add an excess of lithium hydroxide (e.g., 5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Benzyl-PEG3-acid.
Protocol 2: PROTAC Synthesis via Amide Bond Formation using Benzyl-PEG3-acid
Materials:
-
Benzyl-PEG3-acid
-
Target protein ligand with a primary or secondary amine
-
E3 ligase ligand with a suitable functional group for subsequent attachment
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipea (N,N-Diisopropylethylamine)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve Benzyl-PEG3-acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine-containing target protein ligand (1 equivalent) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the ligand-linker conjugate.
-
The benzyl group can then be deprotected, and the other end of the linker can be conjugated to the E3 ligase ligand through appropriate chemistry.
Mandatory Visualizations
The following diagrams illustrate key concepts in the application of PEG linkers in PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
The choice of a PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their physicochemical properties and biological activity. This compound, with its defined, short PEG chain and distinct termini, offers a valuable tool for specific applications such as PROTAC development, where precise spatial control is essential. While longer PEG linkers excel at extending the in vivo half-life of protein therapeutics, this often comes at the cost of reduced in vitro potency. The terminal functional group of the linker dictates the conjugation strategy, with less reactive groups like methyl esters providing more controlled, albeit multi-step, conjugation pathways compared to highly reactive NHS esters. Ultimately, the optimal PEG linker represents a balance between enhancing stability, solubility, and pharmacokinetics without compromising the biological function of the conjugate. A thorough understanding of the structure-activity relationships of different PEG linkers is crucial for the successful development of next-generation biotherapeutics.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
The Linker's Crucial Role: A Comparative Guide to Benzyl-PEG3-methyl Ester and Alkyl Linkers in PROTAC Performance
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, far from a simple spacer, critically dictates therapeutic efficacy. This guide provides an objective, data-driven comparison of two common linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Benzyl-PEG3-methyl ester, and traditional alkyl linkers.
The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, ultimately governing the efficiency of target protein degradation.[1][2][3] This guide will delve into the performance differences between these linker types, supported by experimental data and detailed methodologies, to empower the rational design of next-generation protein degraders.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG versus alkyl linkers on these key performance metrics and other important physicochemical properties.
Table 1: Impact of Linker Composition on Physicochemical Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[4]
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4]
From the data, a clear trend emerges. The incorporation of PEG linkers generally leads to a decrease in cLogP and an increase in the topological polar surface area (TPSA), reflecting increased hydrophilicity.[4][] This often translates to improved solubility, a common challenge in PROTAC development.[3][6] While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[4] PEG linkers are more likely to adopt folded conformations, which can shield the polar surface area of the PROTAC, leading to a more compact structure that is more amenable to traversing the cell membrane.[4][7]
Conversely, alkyl linkers, being more hydrophobic, may offer better cell permeability in some cases but can also lead to poor aqueous solubility and challenges in formulation.[3][8] The degradation data indicates that for certain targets, PEG linkers can lead to more potent degradation (lower DC50) and a higher maximal degradation level (Dmax).[4] This is often attributed to the optimal spacing and conformational flexibility provided by the PEG chain, which facilitates the formation of a stable and productive ternary complex.[2][9] However, it is crucial to note that the optimal linker is target- and E3 ligase-dependent, and what works for one system may not be optimal for another.[9][10]
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC evaluation, it is essential to visualize the underlying biological pathways and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, a seemingly simple component, plays a critical role in determining the efficacy of the final molecule. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Linker is Not Just a Spacer
A PROTAC molecule's linker connects the target-binding ligand to the E3 ligase-recruiting element. Its length and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimal linker length facilitates the correct geometry for ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1][3]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal linker length is not universal and is highly dependent on the specific target protein and the E3 ligase being recruited.
Data Summary
The following table summarizes quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficacy.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | [3][4] |
| VHL | 16 | More Potent | - | [3][4] | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No degradation observed | - | [1][4] |
| VHL | 21 | 3 nM | 96% | [1] | |
| VHL | 29 | 292 nM | 76% | [1] | |
| Cyclin-dependent kinase 9 (CDK9) | - | Amide-containing chain | 0.10 µM (CDK9-42), 0.14 µM (CDK9-55) | - | [1] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below is a generalized protocol for determining target protein degradation via Western Blot analysis.
Western Blot for Target Protein Degradation
This assay is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[5]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1][5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1][5]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[1][5]
3. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[5]
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[5]
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. The data presented for ERα and TBK1-targeting PROTACs clearly demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1][3][4] A systematic approach to linker design, exploring a range of lengths, is crucial for researchers and drug developers to identify the optimal configuration for their specific therapeutic application.
References
A Researcher's Guide to Confirming PROTAC Structure and Purity
For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of Proteolysis Targeting Chimeras (PROTACs) are paramount for ensuring reliable biological activity and reproducible experimental outcomes. PROTACs, with their unique three-part structure—a target protein ligand, an E3 ligase ligand, and a linker—present distinct analytical challenges compared to traditional small molecules.[1][2] This guide provides a comparative overview of the essential analytical methods, complete with experimental protocols and data interpretation, to ensure the integrity of your PROTAC molecules.
The synthesis of PROTACs can be a complex process, making the structural analysis of the final product and any byproducts critical.[3] The most commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] Due to its enhanced sensitivity and the detailed structural information that can be gleaned from fragmentation patterns, MS is often favored.[3]
Comparative Analysis of Key Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of PROTACs. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of PROTAC analysis, each providing unique and complementary information.
| Technique | Primary Information Provided | Strengths | Limitations |
| HPLC/UPLC | Purity assessment and quantification.[4][5] | High resolution and reproducibility for purity determination.[6] | Limited structural information. |
| LC-MS/MS | Molecular weight confirmation and structural fragmentation patterns.[7] | High sensitivity and specificity for identification and quantification.[7][8] Can be prone to in-source fragmentation of the linker.[1] | |
| HRMS (e.g., FT-ICR) | High-accuracy mass measurement for unambiguous elemental formula determination.[3] | Provides high confidence in molecular formula assignment with sub-ppm mass errors.[3] | Higher cost and complexity. |
| NMR (1D & 2D) | Detailed atomic-level structural information and confirmation of covalent linkages.[9][10][11] | Unambiguous structure elucidation.[3] | Lower sensitivity compared to MS, requiring more sample. |
Quantitative Data Presentation
Below are representative data tables that illustrate the typical outputs from these analytical techniques for a hypothetical PROTAC, "PROTAC-X."
Table 1: Purity Assessment of PROTAC-X by HPLC
| Method | Column | Mobile Phase | Detection Wavelength | Retention Time (min) | Peak Area (%) |
| Reversed-Phase | C18, 2.1 x 50 mm | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | 254 nm | 4.72 | 98.5 |
Table 2: Mass Spectrometry Analysis of PROTAC-X
| Technique | Ionization Mode | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Key Fragments (m/z) |
| HRMS (FT-ICR) | ESI+ | 950.4521 [M+H]⁺ | 950.4518 | -0.3 | 450.2 (Target Ligand), 350.1 (Linker-E3 Ligand) |
| LC-MS/MS | ESI+ | 950.5 [M+H]⁺ | 950.4 | - | 450.3, 350.2, 200.1 (E3 Ligand) |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining high-quality, reproducible data.
Protocol 1: HPLC/UPLC for PROTAC Purity Analysis
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.
-
Chromatographic System:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Gradient Elution:
-
Start with 5% Mobile Phase B, hold for 0.5 min.
-
Ramp to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions and equilibrate for 2.5 minutes.
-
-
Detection: UV detector at 254 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity. The purity is determined by the ratio of the main peak area to the total peak area.[5]
Protocol 2: LC-MS for PROTAC Structure Confirmation
-
Sample Preparation: Prepare a 10 µM solution of the PROTAC in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
LC System: Use the same chromatographic conditions as the HPLC/UPLC purity method.
-
Mass Spectrometer:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR is recommended.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 150-1500.
-
Source Parameters: Optimize parameters like capillary voltage and source temperature to minimize in-source fragmentation.[1][12]
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the PROTAC.
-
Compare the observed accurate mass with the calculated mass of the elemental formula.
-
For MS/MS analysis, analyze the fragmentation pattern to confirm the connectivity of the target ligand, linker, and E3 ligase ligand.
-
Protocol 3: NMR for Unambiguous Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended.
-
Experiments:
-
1D ¹H NMR: Provides information on the proton environments.
-
1D ¹³C NMR: Provides information on the carbon backbone.
-
2D Experiments (COSY, HSQC, HMBC): Used to establish through-bond correlations and confirm the connectivity between the different components of the PROTAC molecule.
-
-
Data Analysis: Assign all proton and carbon signals and verify that the chemical shifts and coupling constants are consistent with the proposed structure.
Visualizing the Analytical Workflow
A systematic workflow ensures all necessary data is collected for a comprehensive analysis of a new PROTAC.
Caption: A typical workflow for the analysis and quality control of a newly synthesized PROTAC.
Interrelation of Analytical Data
The data from each technique are not standalone; they are pieces of a puzzle that, when combined, provide a complete picture of the PROTAC's identity and quality.
Caption: How data from different analytical methods converge to confirm PROTAC identity and purity.
Alternative and Complementary Techniques
While HPLC, LC-MS, and NMR are the primary methods, other techniques can provide valuable information:
-
Native Mass Spectrometry: This technique can be used to study the formation of the ternary complex (PROTAC, target protein, and E3 ligase), providing insights into the PROTAC's mechanism of action.[13][14] It allows for the direct measurement of ternary complex formation and can help confirm the correct stoichiometry.[13]
-
Analytical Ultracentrifugation (AUC): AUC can provide structural and thermodynamic information about the formation of the ternary complex in solution.[15]
-
Mass Photometry: This label-free technique measures the mass of single biomolecules in solution and can be used to characterize PROTAC-driven interactions, including ternary complex formation, stoichiometry, and cooperativity.[16]
By employing a combination of these analytical methods, researchers can be highly confident in the structure and purity of their PROTACs, leading to more reliable and impactful research in the field of targeted protein degradation.
References
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 5. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sciex.com [sciex.com]
- 9. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. news-medical.net [news-medical.net]
- 12. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. refeyn.com [refeyn.com]
Decoding PROTACs: A Comparative Guide to Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
For researchers at the forefront of targeted protein degradation, understanding the intricate dance of PROTAC-induced ternary complexes is paramount. This guide provides an in-depth comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques, offering the detailed data and protocols necessary to select the optimal analytical strategy for your PROTAC discovery and development pipeline.
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that orchestrate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a crucial "ternary complex."[1][2][4][5] The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy.[2] Therefore, robust biophysical methods are essential to characterize these interactions.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time study of these biomolecular interactions.[1] It provides invaluable kinetic and affinity data that are crucial for optimizing PROTAC design.[1][6]
The SPR Advantage in PROTAC Analysis
SPR technology directly measures the binding of molecules to a ligand immobilized on a sensor surface by detecting changes in the refractive index.[1] This allows for the precise determination of association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D).[6][7][8]
For PROTACs, SPR offers a unique advantage: it is currently the only widely applied technique capable of directly measuring the kinetics of ternary complex formation in vitro.[2][3] This provides deeper insights beyond simple affinity measurements, revealing the stability and lifetime of the complex, which have been shown to correlate with cellular degradation rates.[6][7][8][9]
Key benefits of using SPR for PROTAC analysis include:
-
Real-time Kinetic Data: Provides on-rates (k_a) and off-rates (k_d), allowing for the calculation of complex half-life (t_1/2).[2]
-
Affinity and Cooperativity Measurement: Accurately determines binding affinities (K_D) for both binary (PROTAC-protein) and ternary complexes, enabling the calculation of the cooperativity factor (α).[1][2][6]
-
Label-Free Detection: Eliminates the need for fluorescent or radioactive labels that could potentially interfere with molecular interactions.[2][3]
-
High Sensitivity & Throughput: Modern SPR instruments offer high sensitivity with relatively low sample consumption and can be adapted for higher-throughput screening compared to techniques like ITC.[2][3][6][7]
Experimental Protocol: SPR Analysis of a PROTAC Ternary Complex
This generalized protocol outlines the key steps for characterizing a PROTAC-induced ternary complex using SPR, typically by immobilizing the E3 ligase.
1. Materials and Reagents:
-
SPR Instrument and Sensor Chips: e.g., Biacore™ systems with a Streptavidin (SA) or NTA sensor chip.[10]
-
Proteins: High-purity, biotinylated E3 ligase complex (e.g., VCB: von Hippel-Lindau, Elongin B, Elongin C) and target Protein of Interest (POI).[6][11]
-
PROTAC Molecule: Dissolved in 100% DMSO.
-
Running Buffer: A filtered and degassed buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), potentially supplemented with TCEP and DMSO.[10]
2. Experimental Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Immobilize [label="Immobilize Ligand\n(e.g., Biotinylated E3 Ligase)\non Sensor Chip", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Binary [label="Prepare Analyte 1:\nPROTAC Dilution Series", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Ternary [label="Prepare Analyte 2:\nPROTAC Dilution Series +\nSaturating [Target Protein]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inject_Binary [label="Inject Analyte 1\n(Binary Interaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject_Ternary [label="Inject Analyte 2\n(Ternary Interaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Binding Response\n(Sensorgram)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Regenerate [label="Regenerate Chip Surface\n(If necessary)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nFit to Binding Model\n(e.g., 1:1 Langmuir)", fillcolor="#202124", fontcolor="#FFFFFF"]; Calculate [label="Calculate:\nka, kd, KD (Binary)\nka, kd, KD (Ternary)\nCooperativity (α)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Immobilize [color="#202124"]; Immobilize -> Prep_Binary [color="#202124"]; Immobilize -> Prep_Ternary [color="#202124"]; Prep_Binary -> Inject_Binary [color="#202124"]; Prep_Ternary -> Inject_Ternary [color="#202124"]; Inject_Binary -> Measure [color="#202124"]; Inject_Ternary -> Measure [color="#202124"]; Measure -> Regenerate [color="#202124"]; Regenerate -> Inject_Binary [label="Next Cycle", style=dashed, color="#5F6368"]; Regenerate -> Inject_Ternary [style=dashed, color="#5F6368"]; Regenerate -> Analyze [label="All Cycles Complete", color="#202124"]; Analyze -> Calculate [color="#202124"]; Calculate -> End [color="#202124"]; } caption: "SPR experimental workflow for PROTAC analysis."
3. Detailed Method:
-
Immobilization: Immobilize biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target level (e.g., ~100 RU).[10] This creates a stable surface for interaction analysis.
-
Binary Affinity Measurement (PROTAC to E3):
-
Prepare a concentration series of the PROTAC molecule in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Measure the binding response. This determines the K_D^binary.[6]
-
-
Ternary Affinity Measurement (PROTAC + Target to E3):
-
Prepare a solution of the target protein at a near-saturating concentration (e.g., 20-50 fold higher than its binary K_D to the PROTAC).[2][11]
-
Prepare a concentration series of the PROTAC, with each concentration also containing the fixed, saturating amount of the target protein.
-
Inject these pre-incubated mixtures over the E3 ligase surface.[6] This measures the K_D^ternary.
-
-
Data Analysis:
-
Fit the sensorgram data from both binary and ternary experiments to a suitable binding model, such as a 1:1 Langmuir model, to extract kinetic constants (k_on, k_off).[6][7]
-
Calculate the dissociation constant (K_D = k_off / k_on).
-
Calculate the cooperativity factor (α) using the formula: α = K_D^binary / K_D^ternary .[2][6][7] An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase, which is a desirable trait.[6]
-
Quantitative Data: SPR vs. ITC for the MZ1 PROTAC System
The MZ1 PROTAC, which targets BET bromodomains for degradation via the VHL E3 ligase, is a well-characterized model system. The table below summarizes comparative data obtained by SPR and Isothermal Titration Calorimetry (ITC), demonstrating the strong correlation between the surface-based SPR technique and the in-solution ITC method.[2][7]
| Interaction | Method | K_D (nM) | k_on (10^5 M⁻¹s⁻¹) | k_off (s⁻¹) | Half-life (t_1/2) (s) | Cooperativity (α) |
| MZ1 + VHL (Binary) | SPR | 68 | 2.8 | 0.19 | 3.7 | N/A |
| ITC | 85 | N/A | N/A | N/A | N/A | |
| MZ1 + VHL + Brd4^BD2 (Ternary) | SPR | 2.6 | 11 | 0.028 | 25 | 26 |
| ITC | 5.8 | N/A | N/A | N/A | 15 | |
| AT1 + VHL (Binary) | SPR | 180 | 1.6 | 0.28 | 2.5 | N/A |
| ITC | 200 | N/A | N/A | N/A | N/A | |
| AT1 + VHL + Brd4^BD2 (Ternary) | SPR | 120 | 2.3 | 0.28 | 2.5 | 1.5 |
| ITC | 200 | N/A | N/A | N/A | 1.0 |
Data synthesized from multiple studies on the VHL-MZ1/AT1-Brd4 system.[6][7][10][11]
Comparison with Alternative Techniques
While SPR is a premier tool for kinetic analysis, other biophysical techniques provide complementary information and are suited for different stages of the drug discovery process.[10][12]
// Central Node Central [label="PROTAC Ternary Complex\nAnalysis Techniques", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Technique Nodes SPR [label="SPR\n(Surface Plasmon Resonance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ITC [label="ITC\n(Isothermal Titration Calorimetry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRFRET [label="TR-FRET / AlphaLISA\n(Proximity Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; nMS [label="nMS\n(Native Mass Spectrometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Attribute Nodes SPR_attr [label="Measures: Kinetics (ka, kd), Affinity (KD)\nFormat: Surface-based, Label-free\nThroughput: Medium", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ITC_attr [label="Measures: Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (KD)\nFormat: In-solution, Label-free\nThroughput: Low", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; TRFRET_attr [label="Measures: Relative Proximity (Steady-State)\nFormat: In-solution, Label-based\nThroughput: High", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; nMS_attr [label="Measures: Stoichiometry, Relative Abundance\nFormat: In-solution, Label-free\nThroughput: Medium-High", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Central -> SPR [color="#202124"]; Central -> ITC [color="#202124"]; Central -> TRFRET [color="#202124"]; Central -> nMS [color="#202124"];
SPR -> SPR_attr [style=dashed, color="#5F6368"]; ITC -> ITC_attr [style=dashed, color="#5F6368"]; TRFRET -> TRFRET_attr [style=dashed, color="#5F6368"]; nMS -> nMS_attr [style=dashed, color="#5F6368"]; } caption: "Comparison of PROTAC analysis techniques."
| Technique | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures mass changes on a sensor surface upon binding.[1] | Kinetics (k_on, k_off), Affinity (K_D) | Provides full kinetic profile , label-free, real-time, medium throughput, results correlate well with in-solution methods.[2][3][7] | Immobilization required, potential for mass transport limitations, not a true in-solution measurement.[2][13] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[1] | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | "Gold standard" for in-solution affinity , provides full thermodynamic profile, label-free.[1][14] | No kinetic data , low throughput, high sample consumption.[1][3][13] |
| TR-FRET / AlphaLISA | Proximity-based assays measuring energy transfer upon complex formation.[14] | Relative complex formation (IC50/EC50) | High throughput, suitable for screening, low sample consumption.[11] | Labeling required, provides steady-state data only, prone to artifacts.[3][12] |
| Native Mass Spectrometry (nMS) | Measures the mass of intact complexes in the gas phase.[13] | Stoichiometry, relative abundance of species | Can analyze multiple species at once, provides direct evidence of complex formation, label-free.[13] | Does not provide kinetic or thermodynamic data, specialized instrumentation required. |
| Biolayer Interferometry (BLI) | Measures changes in light interference patterns upon binding to a biosensor tip.[10] | Kinetics (k_on, k_off), Affinity (K_D) | Label-free, real-time, fluidics-free system, compatible with crude samples.[10][15] | Generally lower sensitivity than SPR, may not resolve very fast or weak interactions as effectively.[10] |
Conclusion
For the detailed characterization and optimization of PROTAC candidates, Surface Plasmon Resonance (SPR) offers an unparalleled ability to dissect the kinetics of ternary complex formation and dissociation.[6][8] While high-throughput proximity assays like TR-FRET and AlphaLISA are invaluable for primary screening, and ITC provides the gold standard for thermodynamic validation, SPR uniquely delivers the kinetic insights—such as complex stability and half-life—that are increasingly recognized as critical drivers of potent and effective protein degradation.[6][7][9] By integrating SPR into the PROTAC discovery workflow, researchers can gain a more comprehensive understanding of their molecules, enabling more rational design and leading to the development of more effective targeted protein degraders.
References
- 1. aragen.com [aragen.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. nicoyalife.com [nicoyalife.com]
Validating Target Protein Degradation: A Comparative Guide to Western Blot Analysis and Alternatives
The advent of targeted protein degradation (TPD) technologies, such as Proteolysis Targeting Chimeras (PROTACs), has revolutionized drug discovery by enabling the selective elimination of disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that only block a protein's function, degraders hijack the cell's own machinery to remove the target protein entirely.[4][5] This unique mechanism necessitates robust and quantitative validation to confirm on-target degradation, assess efficacy, and understand potential off-target effects.
Western blotting has long been the cornerstone for analyzing protein expression and is a fundamental tool for validating the activity of protein degraders.[1][6] However, while widely accessible, it has limitations in throughput and quantitative precision.[1][7] Consequently, a range of alternative and complementary techniques are increasingly employed to provide a more comprehensive understanding of a degrader's performance. This guide provides an objective comparison of Western blot analysis with other key techniques, supported by experimental data and detailed protocols.
Comparison of Key Validation Techniques
The choice of method for validating protein degradation depends on the specific research question, desired level of detail, throughput requirements, and available resources.[7] While Western blot is excellent for initial confirmation, techniques like mass spectrometry offer deeper, proteome-wide insights, and assays like ELISA provide high-throughput capabilities.
| Technique | Principle | Advantages | Limitations |
| Western Blot | Immunoassay to detect specific proteins separated by size via gel electrophoresis.[8][9] | - Widely accessible and relatively inexpensive.- Provides information on protein size and abundance.- Good for initial validation of degradation.[7] | - Low throughput and labor-intensive.- Semi-quantitative nature can be influenced by antibody affinity and experimental variability.[1][7][10]- Requires high-quality, specific antibodies.[1] |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based system for protein separation and immunodetection.[1] | - Faster and more reproducible than traditional Western blot.- Higher dynamic range and improved quantification.- Reduces manual steps and potential for error.[1] | - Requires specialized instrumentation.- Still reliant on specific antibodies. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Plate-based immunoassay to detect and quantify proteins in solution.[11][12][13] | - High throughput and suitable for screening large compound libraries.- Quantitative and highly sensitive.- Can be automated.[14] | - Does not provide molecular weight information.- Susceptible to "hook effect" at high antigen concentrations.- Potential for misleading results if protein is partially degraded.[15] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify proteins.[16] | - Unbiased, global analysis of the proteome to identify on- and off-target effects.[2][17]- Highly sensitive and specific; can detect post-translational modifications.- Does not require antibodies. | - Requires expensive, specialized equipment and expertise.- Complex data analysis.- Lower throughput compared to ELISA. |
| HiBiT-Based Luminescence Assay | A bioluminescent reporter system where a small peptide tag (HiBiT) is fused to the target protein. | - High-throughput, real-time monitoring of protein levels in live cells or lysates.- Highly sensitive with a broad dynamic range.- Does not require antibodies, overcoming a common bottleneck.[1] | - Requires genetic modification of the target protein to introduce the tag.- The tag could potentially interfere with protein function or degradation. |
| Immunoprecipitation (IP) | Enrichment of a specific protein from a complex mixture using an antibody.[6] | - Enriches low-abundance proteins for downstream analysis (e.g., by Western blot).[18][19]- Can be used to study protein-protein interactions (Co-IP).[18][20] | - Not a standalone quantitative method; typically followed by WB or MS.- Risk of non-specific binding.[6] |
Quantitative Data Summary
Effective validation of protein degraders involves determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below presents example data obtained by Western blot analysis for a dual-target PROTAC, GP262.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Method |
| MDA-MB-231 | p110α | 227.4 | 71.3 | Western Blot[21] |
| MDA-MB-231 | p110γ | 42.23 | 88.6 | Western Blot[21] |
| MDA-MB-231 | mTOR | 45.4 | 74.9 | Western Blot[21] |
| THP-1 | PI3Kγ | 88.4 ± 14.2 | >70 | Western Blot[21] |
Signaling and Experimental Workflows
Visualizing the biological pathway and the experimental process is crucial for understanding the context and methodology of protein degradation studies.
Caption: The Ubiquitin-Proteasome System (UPS) hijacked by a PROTAC for targeted protein degradation.
Caption: Step-by-step experimental workflow for Western blot analysis of protein degradation.
Caption: Logical guide for selecting a protein degradation validation method based on experimental needs.
Experimental Protocols
Detailed Protocol: Quantitative Western Blot Analysis
This protocol outlines the key steps for assessing target protein degradation following treatment with a small molecule degrader.[22]
-
Cell Culture and Treatment:
-
Seed an appropriate cell line expressing the protein of interest (POI) in multi-well plates.
-
Treat cells with the degrader across a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship.
-
Include a vehicle control (e.g., DMSO).
-
For kinetic analysis, treat cells with a fixed concentration of the degrader for various time points (e.g., 2, 4, 8, 16, 24 hours).[22]
-
-
Sample Preparation (Lysis):
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[7][22][23]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[22]
-
-
Protein Quantification:
-
SDS-PAGE (Gel Electrophoresis):
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and heat the samples to denature the proteins.[22]
-
Load equal amounts of total protein (e.g., 20-30 µg) into each well of an SDS-polyacrylamide gel. Include a molecular weight marker.[22]
-
Run the gel to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[22]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C.
-
Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[25]
-
-
Detection and Analysis:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager.
-
Quantify the band intensity using densitometry software.[26]
-
To ensure accurate quantification, normalize the target protein signal to a loading control (e.g., housekeeping proteins like GAPDH or β-actin, or total protein normalization).[10][24]
-
Summarized Protocols for Alternative Techniques
-
ELISA: The target protein is captured and detected in a 96-well plate format. A capture antibody is coated onto the plate, followed by the addition of the cell lysate. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is introduced, and the resulting colorimetric or fluorescent signal, proportional to the amount of protein, is read by a plate reader.[11][12][27]
-
Mass Spectrometry (Proteomics): Cell lysates from treated and untreated samples are digested into peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, which are then sequenced and matched to a protein database. The relative abundance of peptides from the target protein (and all other identified proteins) is compared across samples to determine the extent of degradation.[4][16][28]
-
Immunoprecipitation (IP): A specific antibody targeting the protein of interest is added to the cell lysate and allowed to bind. This antibody-protein complex is then captured using protein A/G-conjugated beads. After washing to remove non-specifically bound proteins, the enriched target protein is eluted from the beads and can be analyzed by Western blot or mass spectrometry.[6][20][29]
Conclusion
Validating target protein degradation is a critical step in the development of novel therapeutics like PROTACs. While Western blotting remains a valuable and accessible tool for initial confirmation, its semi-quantitative nature and low throughput call for the use of orthogonal methods. A multi-faceted approach provides the highest degree of confidence in the efficacy and specificity of a degrader.[4] For high-throughput screening, ELISA or HiBiT assays are superior. For an unbiased, deep understanding of selectivity and off-target effects, mass spectrometry is the gold standard.[17] By combining these techniques, researchers can build a robust data package that thoroughly validates the mechanism of action and therapeutic potential of new protein-degrading molecules.
References
- 1. selvita.com [selvita.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.cn [media.cellsignal.cn]
- 7. benchchem.com [benchchem.com]
- 8. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protein assay ELISA [qiagen.com]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Protein Degraders | Bruker [bruker.com]
- 17. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 18. biochemistry - Immunoprecipitation compared to western blotting - Biology Stack Exchange [biology.stackexchange.com]
- 19. Immunoprecipitation: Western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labinsights.nl [labinsights.nl]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. 2bscientific.com [2bscientific.com]
- 24. Guide to western blot quantification | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mabtech.com [mabtech.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Mass Spectrometry Techniques for Characterizing Benzyl-PEG3-methyl ester PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing a Benzyl-PEG3-methyl ester linker. We present objective comparisons of the performance of various MS methods and alternative biophysical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for your research needs.
Introduction to PROTAC Characterization
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step for its mechanism of action. Therefore, analytical techniques that can effectively characterize the PROTAC itself, its binary interactions with the POI and E3 ligase, and the formation of the ternary complex are essential for the development of effective PROTAC-based therapeutics. Mass spectrometry has emerged as a powerful and versatile tool for this purpose.
Mass Spectrometry Techniques for PROTAC Analysis
A variety of mass spectrometry techniques can be employed to characterize PROTACs, each providing unique insights into their structure, interactions, and function. The primary techniques discussed in this guide are Native Mass Spectrometry (nMS), High-Resolution Mass Spectrometry (HRMS), and Ion Mobility-Mass Spectrometry (IM-MS).
Native Mass Spectrometry (nMS)
Native mass spectrometry, typically coupled with nano-electrospray ionization (nESI), is a powerful technique for studying intact protein-ligand and protein-protein complexes under non-denaturing conditions.[1][2] This allows for the direct observation of the formation of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complexes, providing valuable information on stoichiometry and semi-quantitative assessment of complex stability.[3][4]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which is crucial for confirming the elemental composition of the synthesized PROTAC and identifying any impurities or degradation products. When coupled with liquid chromatography (LC-HRMS), it is an indispensable tool for metabolite identification studies in complex biological matrices.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility-mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions. This technique can provide structural information in the form of a rotationally averaged collision cross-section (CCS), which can be used to study the conformational changes upon complex formation.[5][6][7][8] IM-MS can also help to separate and resolve complex mixtures of different species that may be present in a PROTAC sample.
Comparison of Mass Spectrometry Techniques
| Feature | Native Mass Spectrometry (nMS) | High-Resolution Mass Spectrometry (HRMS) | Ion Mobility-Mass Spectrometry (IM-MS) |
| Primary Application | Stoichiometry and stability of non-covalent complexes (binary and ternary) | Accurate mass determination, impurity profiling, metabolite ID | Structural analysis (shape, conformation), separation of complex mixtures |
| Ionization Source | nano-Electrospray Ionization (nESI) | Electrospray Ionization (ESI) | nano-Electrospray Ionization (nESI) |
| Mass Analyzer | Time-of-Flight (ToF), Orbitrap | Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Time-of-Flight (ToF) coupled with an ion mobility cell |
| Key Information | Complex stoichiometry, relative abundance of species, semi-quantitative stability | Precise molecular weight, elemental composition | Collision Cross-Section (CCS), conformational changes, separation of isomers |
| Sample Consumption | Low (microliter range) | Low to moderate | Low (microliter range) |
| Throughput | High | Moderate to high | High |
Experimental Protocols
Protocol 1: Native Mass Spectrometry of PROTAC Ternary Complex Formation
Objective: To observe the formation of the ternary complex between a this compound PROTAC, the target protein (POI), and the E3 ligase (e.g., VHL or Cereblon).
Materials:
-
Purified POI and E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B)
-
This compound PROTAC stock solution in DMSO
-
Ammonium (B1175870) acetate (B1210297) buffer (100-200 mM, pH 6.8-7.4)
-
Nano-electrospray ionization source
-
Mass spectrometer capable of native analysis (e.g., Waters Synapt G2Si, Thermo Fisher Orbitrap)
Procedure:
-
Sample Preparation:
-
Buffer exchange the POI and E3 ligase into the ammonium acetate buffer using size-exclusion chromatography or buffer exchange columns.
-
Prepare a solution containing the POI and E3 ligase at a final concentration of 5-10 µM each in the ammonium acetate buffer.
-
Add the PROTAC from a DMSO stock to the protein mixture to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%) to maintain native conditions.[2]
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via a nano-ESI source using borosilicate capillaries.
-
Instrument Parameters (example for Waters Synapt G2Si): [1][2][3][9]
-
Capillary voltage: 1.2-1.5 kV
-
Sampling cone voltage: 50-100 V
-
Source offset: 50-80 V
-
Source temperature: 40-80 °C
-
Trap gas flow (Argon): 2-5 mL/min
-
Mass range: 1000-10000 m/z
-
-
Acquire data in positive ion mode. The instrument parameters should be optimized to preserve the non-covalent interactions.
-
-
Data Analysis:
-
Process the raw data using software such as MassLynx or Xcalibur.
-
Identify the charge state envelopes corresponding to the individual proteins, binary complexes, and the ternary complex.
-
Deconvolute the spectra to obtain the molecular weights of the different species and confirm the stoichiometry of the complexes.[3]
-
The relative intensities of the different species can be used for a semi-quantitative comparison of complex stability under different conditions.[1]
-
Protocol 2: Tandem MS (MS/MS) for Structural Characterization and Fragmentation Analysis
Objective: To characterize the structure of the this compound PROTAC and understand its fragmentation pathways.
Materials:
-
This compound PROTAC solution
-
Mass spectrometer with tandem MS capabilities (e.g., Q-TOF, Orbitrap)
-
Collision gas (e.g., Argon, Nitrogen)
Procedure:
-
Sample Infusion:
-
Infuse a dilute solution of the PROTAC (e.g., 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
-
MS1 Analysis:
-
Acquire a full scan MS1 spectrum to identify the protonated molecular ion [M+H]⁺ of the PROTAC.
-
-
MS/MS Analysis (Collision-Induced Dissociation - CID):
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Apply a range of collision energies to induce fragmentation. The fragmentation of the PEG linker is expected to proceed via cleavage of the C-O and C-C bonds, resulting in a characteristic pattern of neutral losses of ethylene (B1197577) glycol units (44 Da).[10][11][12] The benzyl (B1604629) and methyl ester groups will also produce specific fragment ions.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed fragments. This information is crucial for structural confirmation and for developing targeted MS-based assays for the PROTAC.
-
Alternative Techniques for PROTAC Characterization
While mass spectrometry is a powerful tool, a multi-faceted approach using orthogonal techniques is often necessary for a comprehensive characterization of PROTACs.
| Technique | Principle | Key Information | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics (kon, koff), affinity (KD), cooperativity.[13][14][15] | Real-time, label-free, provides kinetic data. | Requires immobilization of one binding partner, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[16] | Label-free, solution-based, provides full thermodynamic profile. | Requires high sample concentrations, lower throughput. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer between tagged proteins. | Ternary complex formation in live cells, target engagement.[17][18][19] | Live-cell assay, high-throughput, kinetic measurements. | Requires genetic modification of cells to express tagged proteins. |
| X-ray Crystallography | Diffraction of X-rays by a crystal of the ternary complex. | High-resolution 3D structure of the ternary complex. | Provides detailed structural insights for rational design. | Technically challenging, requires crystallization of the complex. |
Quantitative Data Comparison
The following tables provide a summary of representative quantitative data obtained from various techniques for the characterization of PROTACs. Note that these values are for well-characterized PROTACs like MZ1 and AT1, which serve as benchmarks. The performance of a this compound PROTAC would need to be experimentally determined but is expected to be within a similar range.
Table 1: Binding Affinities and Cooperativity of PROTACs
| PROTAC | Binary KD (PROTAC to VHL) (nM) [SPR] | Binary KD (PROTAC to BRD4BD2) (nM) [ITC] | Ternary KD (VHL-PROTAC-BRD4BD2) (nM) [SPR] | Cooperativity (α) | Reference |
| MZ1 | 29 | 3.7 | 1 | 22 | [13][14][15] |
| AT1 | 110 | 46 | 24 | 4.7 | [13][14] |
Cooperativity (α) is calculated as the ratio of the binary KD of the weaker binding partner to the ternary KD. An α > 1 indicates positive cooperativity.
Table 2: Cellular Activity of PROTACs
| PROTAC | Ternary Complex Formation EC50 (nM) [NanoBRET] | Degradation DC50 (nM) | Max Degradation (Dmax) (%) | Cell Line | Reference |
| ARV-771 (BET degrader with PEG linker) | ~10 | ~5 | >90 | 22Rv1 | [20][21] |
| PROTAC with 21-atom linker | - | 3 | 96 | - | [22] |
| PROTAC with 16-atom linker | - | ~1000 | ~95 | MCF7 | [22] |
Visualizing PROTAC Characterization Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for key mass spectrometry techniques and the general mechanism of PROTAC action.
Caption: General mechanism of PROTAC-induced protein degradation.
References
- 1. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-Principles Collision Cross Section Measurements of Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision Cross Sections of Charge-Reduced Proteins and Protein Complexes: a Database for CCS Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Mobility Collision Cross Section Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tandem mass spectrometry of poly(ethylene glycol) lithium-attachment ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Ternary Complex Formation [promega.sg]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. benchchem.com [benchchem.com]
Comparative analysis of flexible vs. rigid linkers for PROTACs
A comparative analysis of flexible versus rigid linkers is crucial for the rational design of potent and effective Proteolysis Targeting Chimeras (PROTACs). The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is not merely a spacer but a critical determinant of the PROTAC's overall performance. Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), physicochemical properties, and ultimately, the efficiency and selectivity of protein degradation.[1][2]
This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to aid researchers in linker design and optimization.
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). They form a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another catalytic cycle.[2][3] The stability of this ternary complex is a key driver of degradation efficiency.[3][4]
References
Benchmarking Benzyl-PEG3-methyl ester against commercially available linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized modern medicine, offering the promise of potent treatments with minimized off-target effects. Two powerful modalities at the forefront of this revolution are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While both strategies aim for precision, their mechanisms and the roles of their crucial linker components differ significantly.
This guide provides an objective comparison of the linkers employed in these two distinct therapeutic platforms. We will benchmark the performance of Benzyl-PEG3-methyl ester , a flexible linker used in PROTACs, against two commercially available, well-established linkers used in ADCs: the non-cleavable SMCC and the cleavable Val-Cit-PABC linker. This comparison will be supported by a review of experimental data, detailed methodologies for key validation experiments, and visualizations of their mechanisms and workflows.
The Great Divide: ADCs vs. PROTACs
ADCs function as guided missiles, using a monoclonal antibody to deliver a potent cytotoxic payload directly to a target cell, typically a cancer cell.[] The linker's primary role is to ensure the payload remains securely attached to the antibody during circulation and is released efficiently upon internalization by the target cell.[][2]
PROTACs, on the other hand, act as molecular matchmakers. These heterobifunctional molecules are designed to simultaneously bind to a target protein of interest and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[4] The linker in a PROTAC is not merely a tether but a critical determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for its degradation activity.[3]
Linker Performance: A Comparative Analysis
Direct quantitative comparison of linkers across these two modalities is challenging due to their different mechanisms of action and, consequently, different key performance indicators. For PROTACs, efficacy is measured by the concentration required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation (Dmax).[5] For ADCs, performance is typically assessed by in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition.[6][7]
The following tables summarize representative data to illustrate the properties and performance associated with each linker type.
Table 1: Physicochemical and Performance Properties of Representative Linkers
| Property | This compound (PROTAC Linker) | SMCC (Non-cleavable ADC Linker) | Val-Cit-PABC (Cleavable ADC Linker) |
| Type | Flexible, PEG-based | Non-cleavable, heterobifunctional | Enzymatically cleavable dipeptide |
| Primary Application | PROTACs | ADCs | ADCs |
| Release/Action Mechanism | Facilitates ternary complex formation for proteasomal degradation | Payload release after complete antibody degradation in the lysosome[2][6] | Cleavage by lysosomal proteases (e.g., Cathepsin B)[6] |
| Key Physicochemical Trait | Hydrophilic PEG chain enhances solubility and can influence permeability[3] | Forms stable amide and thioether bonds, providing high plasma stability[2][7] | Susceptible to enzymatic cleavage, designed for intracellular payload release[6] |
| Potential Liabilities | Ether linkages can be susceptible to oxidative metabolism[8] | No bystander effect; payload-linker-amino acid complex is typically less membrane-permeable[7] | Potential for premature cleavage in plasma of certain species (e.g., mouse)[9][10] |
Table 2: Quantitative Performance Data for PROTACs with PEG Linkers
Data is illustrative and compiled from various sources. DC50 and Dmax are highly dependent on the specific target, ligands, and cell line used.
| Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| < 12 | TBK1 | No degradation observed | - | [11] |
| 21 | TBK1 | 3 | 96% | [11] |
| 29 | TBK1 | 292 | 76% |[11] |
This data highlights the critical importance of linker length in PROTACs, where a clear "sweet spot" often exists for optimal ternary complex formation and subsequent degradation.[11]
Table 3: Quantitative Performance Data for ADCs with SMCC and Val-Cit Linkers
Data is illustrative and compiled from various sources. IC50 and stability are dependent on the antibody, payload, DAR, and experimental conditions.
| Linker Type | Payload | Target Cell Line | In Vitro IC50 | Plasma Stability | Reference |
|---|---|---|---|---|---|
| SMCC | DM1 | HER2+ | ~33-609 pmol/L | High; t1/2 in mouse plasma ~9.9 days | [7][12] |
| Val-Cit | MMAE | HER2+ | ~14.3 pmol/L | High in human plasma (>7 days); can be unstable in mouse plasma (hydrolyzed within 1 hour) | [7][12] |
| Val-Cit | MMAE | SKRC-52 (renal carcinoma) | 171 nM | t1/2 in mouse serum = 11.2 hours |[13] |
This data illustrates that non-cleavable linkers like SMCC generally offer superior plasma stability, while cleavable linkers like Val-Cit can yield highly potent ADCs, though their stability can be species-dependent.[7][12][13]
Visualizing the Mechanisms and Workflows
To better understand the distinct roles of these linkers, the following diagrams, generated using Graphviz, illustrate their mechanisms of action and the experimental workflows used for their evaluation.
Mechanisms of Action
Caption: Mechanism of action for a PROTAC, inducing target protein degradation.
Caption: Mechanism of action for an ADC with a cleavable linker (e.g., Val-Cit).
Caption: Mechanism of action for an ADC with a non-cleavable linker (e.g., SMCC).
Experimental Workflows
Caption: Experimental workflow for evaluating PROTAC-induced protein degradation.
Caption: Key experimental workflows for ADC characterization.
Experimental Protocols
Accurate and reproducible data are the bedrock of drug development. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: PROTAC-Induced Protein Degradation by Western Blot
Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.[14][15]
Methodology:
-
Cell Culture and Treatment:
-
Plate target cells (e.g., VCaP for an Androgen Receptor PROTAC) in multi-well plates at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC molecule and a vehicle control (e.g., DMSO) for a predetermined time (typically 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation post-lysis.
-
Determine the total protein concentration of each cell lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of total protein from each sample onto a polyacrylamide gel (SDS-PAGE) to separate proteins by size.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[15]
-
Protocol 2: ADC In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells by calculating the half-maximal inhibitory concentration (IC50).[16][17][18][19]
Methodology:
-
Cell Seeding:
-
Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload drug in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test articles.
-
Incubate the plates for a specified duration, typically 72 to 144 hours.[17]
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[17][18]
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the dose-response curve (percent viability vs. log of concentration) and determine the IC50 value using a suitable nonlinear regression model.[17]
-
Protocol 3: ADC Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of premature payload release in plasma.[20][21][22]
Methodology:
-
Incubation:
-
Spike the ADC into plasma (e.g., human, mouse) at a defined concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Processing:
-
Isolate the ADC from the plasma samples at each time point. Immunoaffinity capture using Protein A or anti-human Fc magnetic beads is a common method.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis by LC-MS:
-
Elute the captured ADC from the beads.
-
Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
Alternatively, the plasma supernatant (after ADC capture) can be analyzed to quantify the amount of prematurely released free payload.
-
-
Data Interpretation:
-
Plot the average DAR or the concentration of free payload against time. A stable ADC will show a minimal decrease in DAR over the incubation period.
-
Conclusion
The choice of linker is a pivotal decision in the design of targeted therapeutics, but the "best" linker is entirely dependent on the therapeutic modality. For PROTACs, the linker is an active participant in the mechanism of action, and its length and flexibility, as exemplified by PEG-based linkers like This compound , must be meticulously optimized to facilitate the formation of a productive ternary complex. The key to a successful PROTAC linker lies in its ability to correctly orient the two ligands for efficient protein degradation.
For ADCs, the linker's role is to balance stability in circulation with efficient payload release at the target site. Non-cleavable linkers like SMCC offer exceptional plasma stability, leading to a favorable safety profile, making them ideal for highly potent payloads and homogenous tumor targets.[2] In contrast, cleavable linkers like Val-Cit-PABC can provide extremely high potency and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, though this can come at the cost of reduced plasma stability in some preclinical models.[7]
As targeted therapies continue to evolve, so too will linker technologies. The experimental protocols and comparative data presented in this guide provide a foundational framework for the systematic evaluation and rational selection of the optimal linker, ensuring the development of safer and more effective next-generation therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Validating PROTAC Activity in Cellular Models: A Comparative Guide
The development of Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality has necessitated robust and multifaceted validation strategies to confirm their efficacy and mechanism of action within a cellular context.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs mediate the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2] This unique mechanism requires a comprehensive validation approach using orthogonal methods to ensure on-target degradation and assess potential off-target effects.[1] This guide provides a comparative overview of key experimental methods for validating PROTAC activity in cellular models, complete with experimental protocols and quantitative data comparisons.
The PROTAC Mechanism of Action: A Step-by-Step Process
PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The fundamental mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[1][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][4]
A General Workflow for PROTAC Validation
A typical workflow for validating a PROTAC candidate involves a tiered approach, starting with initial screening for degradation and moving towards more in-depth mechanistic and functional studies.
Key Cellular Assays for PROTAC Validation
A variety of assays are employed to validate the different stages of PROTAC activity. The choice of assay depends on the specific question being addressed, from confirming protein degradation to elucidating the mechanism of action and assessing downstream functional consequences.
Protein Degradation Assays
The primary and most critical step in validating a PROTAC is to demonstrate the degradation of the target protein.[5] Several techniques can be used to quantify the reduction in protein levels.
Comparison of Protein Degradation Assays
| Assay | Principle | Throughput | Quantitative? | Key Parameters |
| Western Blot | Separates proteins by size, followed by antibody-based detection.[1] | Low to Medium | Semi-quantitative | DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximal degradation) |
| ELISA | Antibody-based capture and detection of the target protein in a plate format.[5] | High | Yes | DC₅₀, Dₘₐₓ |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[1] | High | Yes | Percentage of cells with reduced protein, Mean Fluorescence Intensity |
| HiBiT/NanoBRET | A luminescent peptide tag on the target protein allows for real-time quantification of protein levels.[6][7] | High | Yes | Degradation kinetics (rate), DC₅₀, Dₘₐₓ |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance changes.[5] | Low to Medium | Yes | Fold change in protein levels, identification of off-targets |
Ubiquitination Assays
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[4] These assays verify that the PROTAC is successfully inducing the transfer of ubiquitin to the POI.
Comparison of Ubiquitination Assays
| Assay | Principle | Throughput | Key Information |
| Immunoprecipitation (IP) followed by Western Blot | The target protein is isolated from cell lysates, and ubiquitination is detected by an anti-ubiquitin antibody.[4] | Low | Confirmation of polyubiquitination chain formation on the target. |
| ELISA-based Assays | Capture of the target protein and detection of ubiquitination using an anti-ubiquitin antibody in a plate format.[4][] | High | Quantitative measurement of ubiquitinated protein levels. |
| TR-FRET Assays | Measures the proximity between the ubiquitinated target and another labeled component.[5] | High | Homogeneous, quantitative assay suitable for screening. |
| NanoBRET™ Ubiquitination Assay | A real-time, live-cell assay that monitors the proximity of a HaloTag®-ubiquitin to a HiBiT-tagged target protein.[9] | High | Kinetic analysis of target ubiquitination in living cells. |
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[1] Assays that measure the formation of this complex can provide valuable insights into the structure-activity relationship of PROTACs.
Comparison of Ternary Complex Formation Assays
| Assay | Principle | Throughput | Key Information |
| Co-Immunoprecipitation (Co-IP) | Pull-down of one component of the complex (e.g., the E3 ligase) and detection of the other components by Western blot. | Low | Qualitative confirmation of the interaction between the POI, PROTAC, and E3 ligase. |
| TR-FRET | Measures the proximity between fluorescently labeled POI and E3 ligase in the presence of the PROTAC.[5] | High | Quantitative measurement of ternary complex formation. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the interactions between the components of the ternary complex.[3] | Low to Medium | Detailed kinetic parameters (KD, kₐ, kd). |
| NanoBRET™ Ternary Complex Assay | A live-cell assay that measures the proximity between a NanoLuc®-tagged protein and a HaloTag®-labeled protein.[9] | High | Real-time monitoring of ternary complex formation in a physiological context. |
Cell Viability and Functional Assays
Ultimately, the goal of a therapeutic PROTAC is to elicit a desired biological response, such as inhibiting cancer cell proliferation.[2] Cell viability and other functional assays are crucial for assessing the downstream consequences of target protein degradation.
Comparison of Cell Viability Assays
| Assay | Principle | Throughput | Key Parameters |
| CellTiter-Glo® (CTG) | Measures ATP levels as an indicator of metabolically active cells.[2] | High | GI₅₀ (half-maximal growth inhibition) |
| Cell Counting Kit-8 (CCK-8) | Uses a colorimetric method to determine the number of viable cells.[2] | High | IC₅₀ (half-maximal inhibitory concentration) |
| Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining) | Detect markers of programmed cell death. | Medium to High | Percentage of apoptotic cells |
| Phenotypic Screening | High-content imaging or other methods to assess changes in cell morphology, signaling pathways, or other functional readouts.[10] | High | Various, depending on the phenotype being measured |
Detailed Experimental Protocols
Western Blot for Protein Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]
Immunoprecipitation for Ubiquitination
Principle: This method enriches the protein of interest from a cell lysate to allow for the specific detection of its ubiquitination status.[4]
-
Cell Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest that has been pre-coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein of interest from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48, K63).
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase-mediated conversion of luciferin.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the GI₅₀ value.
Downstream Signaling Pathway Analysis
The degradation of a target protein is expected to impact its downstream signaling pathways. Validating these effects provides further evidence of the PROTAC's functional activity. For example, the degradation of a pro-survival kinase should lead to the dephosphorylation and inactivation of its downstream substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
Head-to-head comparison of different E3 ligase ligands with Benzyl-PEG3-methyl ester
A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation
In the landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive comparison of commonly employed E3 ligase ligands, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions.
It is important to clarify the role of molecules like Benzyl-PEG3-methyl ester . This particular molecule is not an E3 ligase ligand but rather a chemical linker, specifically a PEG-based linker, used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[4][5][6] The linker's length, composition, and attachment points are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[4]
This guide will focus on a head-to-head comparison of the actual E3 ligase ligands that are central to the function of PROTACs. The most extensively utilized E3 ligases in PROTAC development include Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[4][5]
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process begins with the formation of a ternary complex, where the PROTAC brings the POI into close proximity with the recruited E3 ligase.[4][5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Quantitative Performance Comparison of E3 Ligase Ligands
The effectiveness of a PROTAC is determined by several factors, with the choice of E3 ligase and its ligand being paramount. The stability of the ternary complex and the catalytic efficiency of ubiquitination are key determinants of the degradation potency (DC50) and maximal degradation level (Dmax).[4] Below is a comparative summary of the most prominent E3 ligase ligands.
| E3 Ligase | Ligand Class | Representative Ligands | Binding Affinity (Kd) to E3 Ligase | Key Advantages | Key Disadvantages |
| Cereblon (CRBN) | Glutarimide-based | Thalidomide, Pomalidomide, Lenalidomide | ~250 nM (Pomalidomide) | Well-established chemistry, smaller and more drug-like ligands, high degradation efficiency for many targets.[4] | Potential for off-target effects due to neosubstrate degradation, resistance can develop through CRBN mutations. |
| von Hippel-Lindau (VHL) | Hydroxyproline-based | VHL-1, VH032 | ~180 nM (VHL-1) | High binding affinity, well-defined binding pocket, less prone to off-target neosubstrate effects. | Ligands can be larger and have less favorable physicochemical properties, potential for cytotoxicity with some constructs.[7] |
| IAPs (cIAP1, XIAP) | Bestatin-based | Bestatin, LCL161 | ~1 µM (Bestatin) | Can induce apoptosis in cancer cells, potential for synergistic effects with other therapies. | Generally lower binding affinity compared to CRBN and VHL ligands, can have complex biological effects. |
| MDM2 | Nutlin-based | Nutlin-3a, Idasanutlin | ~90 nM (Nutlin-3a) | Well-characterized interaction with p53, potential to restore p53 function in cancer. | Limited to targets where p53 activation is desirable, potential for complex biological effects due to the central role of p53.[4] |
Comparative Degradation Data for Bromodomain-Containing Protein 4 (BRD4)
To provide a more direct comparison, the following table summarizes the performance of PROTACs utilizing different E3 ligase ligands to degrade the well-characterized target protein BRD4.
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line |
| dBET1 | Pomalidomide (CRBN) | JQ1 | ~4 nM | >95% | 22Rv1 |
| ARV-771 | VHL-1 derivative (VHL) | JQ1 derivative | ~1 nM | >90% | LNCaP |
| Compound 12 | Nutlin-3a (MDM2) | JQ1 | ~25 nM | >80% | RS4;11 |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker, and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Fluorescently labeled antibodies (e.g., anti-His-Terbium, anti-GST-d2)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
-
Procedure:
-
Prepare a solution containing the tagged POI and the tagged E3 ligase complex in the assay buffer.
-
Add the PROTAC at various concentrations.
-
Incubate to allow for complex formation.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Materials:
-
Purified POI
-
E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the POI and ubiquitin
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.[4]
-
Add the purified POI.[4]
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).[4]
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated protein.
-
Cellular Degradation Assay (Western Blot)
This is the standard method to measure the degradation of the target protein in cells.
-
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Probe with the primary antibody for the POI and the loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Experimental Workflow and Decision Making
The selection of an E3 ligase ligand and the development of a PROTAC follow a structured workflow.
Conclusion
The choice of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single option being universally superior. CRBN and VHL ligands are the most established and widely used, each presenting a unique set of advantages and disadvantages.[4][7] The development of ligands for other E3 ligases, such as IAPs and MDM2, is expanding the toolbox for targeted protein degradation and may offer advantages for specific targets or disease contexts. A thorough evaluation of binding affinity, ternary complex formation, and cellular degradation is essential to identify the optimal E3 ligase ligand and PROTAC design for a given protein of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of PROTACs: A Comparative Guide to Linker Selection, Featuring Benzyl-PEG3-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) hinges on the critical interplay between the target protein ligand, the E3 ligase recruiter, and the connecting linker. While the ligands dictate specificity, the linker profoundly influences the molecule's overall physicochemical properties, pharmacokinetics (PK), and ultimately, its in vivo efficacy and safety. This guide provides an objective comparison of PROTACs synthesized with different linker classes, with a special focus on the role of flexible, hydrophilic linkers like Benzyl-PEG3-methyl ester, contrasted with alkyl and rigid alternatives. The information presented is supported by experimental data from published in vivo studies to aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Performance
The linker is not merely a spacer but an active component that governs a PROTAC's success. Its length, composition, and rigidity affect the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, solubility, and metabolic stability. A suboptimal linker can lead to poor drug-like properties, reduced degradation efficiency, and diminished in vivo activity.[1][2]
Comparative Analysis of Linker Classes
The choice of linker is a key variable in optimizing a PROTAC's therapeutic potential. Below is a comparative summary of the three main classes of linkers used in PROTAC design.
Flexible Linkers: PEG and Alkyl Chains
Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, are often the initial choice in PROTAC development due to their synthetic accessibility.[1][]
-
PEG-Based Linkers (e.g., this compound): These linkers are composed of repeating ethylene (B1197577) glycol units, which confer excellent hydrophilicity.[1] This property can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[4] Good solubility is crucial for achieving adequate exposure for in vivo studies. PEG linkers are also known for their biocompatibility. However, they may be more susceptible to metabolic cleavage compared to other linker types.[1]
-
Alkyl-Based Linkers: Comprising saturated or unsaturated hydrocarbon chains, alkyl linkers are hydrophobic and can enhance cell membrane permeability.[1] While synthetically straightforward, their hydrophobicity can lead to poor aqueous solubility.[1] In some cases, replacing a PEG linker with an alkyl chain has been shown to inhibit PROTAC activity, suggesting that the linker's composition can have a profound impact on biological function beyond simple spacing.[5]
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperidine (B6355638), piperazine) or aromatic groups (e.g., triazoles) to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1][] This can lead to enhanced potency and selectivity. Furthermore, the increased structural stability of rigid linkers often translates to improved metabolic stability and better pharmacokinetic profiles in vivo.[] Several successful PROTACs that have advanced to clinical trials, such as ARV-110 and ARV-471, utilize rigid linkers containing piperidine and piperazine (B1678402) moieties.[7]
Quantitative Comparison of PROTACs with Different Linkers
Direct head-to-head in vivo comparisons of PROTACs differing only by their linker are rare in published literature. However, case studies in linker optimization provide valuable insights. The following table summarizes data from studies on Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) PROTACs, demonstrating the impact of linker choice on in vivo relevant parameters.
| PROTAC (Target) | Linker Type | Key In Vivo Data/Observations | Reference |
| BTK PROTACs | |||
| MT802 | PEG-based | Showed potent in vitro degradation of BTK but had unsuitable pharmacokinetic properties for further in vivo development. | [8] |
| SJF620 | Modified CRBN ligand with the same PEG linker as MT802 | Retained potent BTK degradation and exhibited a significantly improved pharmacokinetic profile in mice compared to MT802. | [8] |
| L18I | PEG-based | Potent bioactivity against drug-resistant tumors in vitro and in vivo, but suffered from a short half-life and moderate solubility. | [9] |
| 15-271 | Rigid (4-aminomethylbenzoyl) | Showed better solubility, improved liver microsomal stability, a longer half-life, and better bioavailability in vivo compared to the PEG-linked L18I. | [9] |
| BRD4 PROTACs | |||
| DP1 | PEG-based | Induced durable degradation of BRD4 and exhibited therapeutic potential in a mouse xenograft model of hematologic malignancy. | [10] |
| A1874, ARV-825 | Varied (including PEG and other flexible linkers) | Have been successfully used in preclinical mouse models to demonstrate tumor growth inhibition. | [11] |
Experimental Protocols for In Vivo Validation of PROTACs
The following are generalized protocols for key in vivo experiments to validate PROTAC performance, based on methodologies reported for BRD4 and BTK degraders.
Mouse Xenograft Model for Efficacy Studies
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.
a. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., a lymphoma cell line for a BRD4 PROTAC) under standard conditions.
-
For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells, suspended in a mixture of serum-free media and Matrigel, into the flank of immunocompromised mice (e.g., SCID or nude mice).[11]
-
Monitor tumor growth regularly.
b. PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle based on its physicochemical properties. For oral administration, a common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) injection, a solution of DMSO, PEG300, and saline may be used.[11]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage).[11]
c. Monitoring and Endpoints:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors, blood, and other organs for further analysis (e.g., Western blot to confirm target protein degradation, histopathology).[11]
Pharmacokinetic (PK) Studies
This protocol outlines the procedure for assessing the pharmacokinetic profile of a PROTAC in mice.
a. Dosing and Sampling:
-
Administer the PROTAC to mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
b. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the PROTAC concentration in plasma samples.
c. Data Analysis:
-
Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
In Vivo Toxicity Assessment
This protocol provides a basic framework for evaluating the potential toxicity of a PROTAC.
a. Study Design:
-
Administer the PROTAC to healthy mice at various dose levels, including a vehicle control group.
-
The study can be a single-dose acute toxicity study or a repeated-dose study over a longer period.
b. Observations:
-
Monitor the mice for clinical signs of toxicity, such as changes in behavior, appearance, and body weight.
c. Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Visualizing Key Processes in PROTAC Research
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTACs mediate the ubiquitination and subsequent proteasomal degradation of target proteins.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Benzyl-PEG3-methyl Ester: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like Benzyl-PEG3-methyl ester are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, addressing immediate safety precautions, logistical procedures, and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on best practices for the disposal of similar polyethylene (B3416737) glycol (PEG) derivatives and general laboratory chemical waste guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and, if possible, obtain the specific SDS from the supplier for definitive guidance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on information for similar PEG compounds, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron is required.
Work Area:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Profile of a Structurally Related Compound
To provide a reference for potential hazards, the following table summarizes the hazard information for Benzyl Benzoate, a structurally related compound. This information is for illustrative purposes only and may not accurately reflect the hazards of this compound.
| Hazard Class | Hazard Statement | Precautionary Statement (Disposal) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Short-term (acute) aquatic hazard (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Long-term (chronic) aquatic hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | P391: Collect spillage. |
Data sourced from a Safety Data Sheet for Benzyl Benzoate.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, chemically compatible container for all this compound waste, including neat material, contaminated solutions, and any contaminated lab supplies (e.g., pipette tips, gloves). The original product container, if empty, can be a suitable choice for collecting waste of the same material.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, absorbent pads) and liquid waste in separate, appropriately labeled containers.
2. Container Management:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's EHS office may require specific waste tags.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a securely fitting cap. Keep the container closed except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment tray to prevent the spread of potential spills.
3. Spill Management:
-
Immediate Action: In the event of a spill, alert colleagues and evacuate the immediate area if necessary.
-
Containment and Cleanup: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).
-
Waste Collection: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
-
Rinsing: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1][2]
-
Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: The cleaned and defaced container can typically be disposed of as non-hazardous solid waste. Consult your institutional policies for confirmation.
5. Final Disposal Logistics:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3][4]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community. Always prioritize consulting your institution's specific guidelines and the chemical's Safety Data Sheet.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Logistical Information for Handling Benzyl-PEG3-methyl ester
Disclaimer: A specific Safety Data Sheet (SDS) for Benzyl-PEG3-methyl ester was not located. The following information is synthesized from data on structurally similar compounds, including benzyl (B1604629) ethers, methyl esters, and polyethylene (B3416737) glycol (PEG) derivatives. Researchers should handle this compound with caution and adhere to all standard laboratory safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is unavailable, related compounds suggest potential hazards. Benzyl compounds can be irritants to the skin, eyes, and respiratory tract. Esters may be flammable, and PEGylated compounds, while generally considered low toxicity, can present hazards if contaminated or degraded.
Potential Hazards:
-
May cause skin and eye irritation upon contact.
-
Inhalation of vapors or aerosols may cause respiratory tract irritation.
-
May be harmful if swallowed.
-
Combustible liquid; may form explosive mixtures with air upon heating.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.[1] The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat.[2] | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a clean and organized workspace, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the compound away from ignition sources such as open flames, hot surfaces, and sparks.[4]
-
Ground all equipment when transferring large quantities to prevent static discharge.[5]
-
Avoid direct contact with the skin and eyes.[4]
-
Do not breathe mist or vapors.[4]
-
-
Storage:
Disposal Plan
All waste generated from handling this compound must be considered chemical waste.
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.[5]
-
-
Disposal:
Quantitative Data Summary
The following table summarizes key quantitative data extrapolated from similar compounds. These values should be considered estimates.
| Property | Value | Source/Analogue |
| Appearance | Liquid | General observation for similar PEG-esters |
| Boiling Point | ~184 - 185 °C | Benzylamine |
| Density | ~0.981 g/cm³ | Benzylamine |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
